1,1,2,2-Tetrafluoro-3-methoxypropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-3-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXZHYNQHNBVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382592 | |
| Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60598-17-6 | |
| Record name | 1,1,2,2-tetrafluoro-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60598-17-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS: 60598-17-6) for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of 1,1,2,2-tetrafluoro-3-methoxypropane, a partially fluorinated ether with significant potential in advanced chemical synthesis and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the core physicochemical properties, synthesis, spectroscopic characterization, and strategic applications of this versatile molecule.
Introduction: The Strategic Value of Fluorinated Ethers in Modern Chemistry
Partially fluorinated ethers, such as this compound, represent a unique class of compounds that bridge the gap between traditional hydrocarbon ethers and their perfluorinated counterparts. The introduction of fluorine atoms imparts distinct properties, including increased metabolic stability, altered lipophilicity, and unique conformational preferences, making them valuable tools in the design of novel therapeutics and advanced materials.[1][2] This guide will focus on providing a deep understanding of this compound, equipping researchers with the knowledge to effectively utilize this compound in their work.
Physicochemical Properties and Structural Attributes
This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 60598-17-6 | [3][4] |
| Molecular Formula | C₄H₆F₄O | [3][4] |
| Molecular Weight | 146.08 g/mol | [3][4] |
| Boiling Point | 64 °C | [4] |
| Density | 1.186 g/cm³ | [4] |
| Refractive Index | 1.298 | [4] |
| LogP | 1.533 | [4] |
The presence of the tetrafluoroethyl group significantly influences the molecule's electronic and steric profile. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of adjacent functional groups and influence intermolecular interactions.
Synthesis and Mechanistic Considerations
A plausible and efficient method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[5] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 2,2,3,3-tetrafluoropropan-1-ol reacts with a suitable methylating agent, such as methyl iodide.
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 2,2,3,3-tetrafluoropropan-1-ol.
Materials:
-
2,2,3,3-Tetrafluoropropan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 2,2,3,3-tetrafluoropropan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride slurry via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound as a colorless liquid.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the fluorinated alcohol, which is more acidic than its non-fluorinated analog.
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.
-
DMF as Solvent: A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile relatively free and reactive.
-
Methyl Iodide: Iodide is an excellent leaving group, facilitating the SN2 reaction.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons and a triplet for the methylene protons, with coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR will display distinct signals for the methoxy carbon, the methylene carbon, and the two fluorinated carbons. The C-F coupling will be evident in the splitting of the signals for the fluorinated carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will provide detailed information about the electronic environment of the fluorine atoms and their coupling to each other and to the adjacent protons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 146. Key fragmentation patterns would include the loss of a methoxy radical (•OCH₃) and cleavage of the C-C bond within the fluoroalkyl chain.
Infrared (IR) Spectroscopy
The FTIR spectrum will exhibit characteristic C-H stretching vibrations around 2900-3000 cm⁻¹, a strong C-O stretching band for the ether linkage around 1100 cm⁻¹, and very strong C-F stretching absorptions in the 1000-1300 cm⁻¹ region.
Applications in Drug Discovery and Development
The unique properties of this compound make it an attractive building block and solvent in medicinal chemistry.
Metabolic Stability Enhancement
The replacement of metabolically labile C-H bonds with robust C-F bonds is a common strategy to enhance the metabolic stability of drug candidates.[1] The tetrafluoroethyl moiety in this compound can be incorporated into drug scaffolds to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
Bioisosteric Replacement
In drug design, isosteres are functional groups with similar steric and electronic properties. The methoxy group can be a liability due to O-demethylation. The 1,1,2,2-tetrafluoro-3-methoxypropyl group can serve as a bioisostere for other functionalities, offering a different metabolic profile while potentially maintaining or improving binding affinity to the target protein.[2]
Solvent Properties
Partially fluorinated ethers have unique solubility profiles, being able to dissolve a range of both polar and non-polar compounds. This makes them potentially useful as solvents for specific chemical reactions or as components in formulation and delivery systems for poorly soluble drugs.
Addressing Unsubstantiated Claims
A commercial supplier has claimed that this compound is a component in a "Covid-19 pandemic drug".[4] Extensive searches of scientific literature and public health organization databases have yielded no credible evidence to support this claim.[6][7] The development and composition of COVID-19 therapeutics are well-documented, and this compound is not listed as an active ingredient or a major excipient in any approved or widely investigated treatments.[8] Such claims should be treated with extreme caution and are likely a misinterpretation or an unsubstantiated marketing statement.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements:
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical entity with a unique combination of properties conferred by its partially fluorinated structure. Its potential to enhance metabolic stability and act as a bioisostere makes it a compound of interest for medicinal chemists and drug discovery professionals. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in advancing pharmaceutical research.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved January 22, 2026, from [Link]
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ACS Publications. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved January 22, 2026, from [Link]
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New preparation of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride. (2025, August 5). ScienceDirect. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN113735684A - Method for preparing 1, 1, 1-trifluoro-2-methyl-2-propanol.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]
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PubMed Central (PMC). (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). List of unproven methods against COVID-19. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved January 22, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved January 22, 2026, from [Link]
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Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis. Retrieved January 22, 2026, from [Link]
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YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved January 22, 2026, from [Link]
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PubMed Central (PMC). (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. Retrieved January 22, 2026, from [Link]
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National Institutes of Health. (2020, March 24). No evidence supports the use of ether and chloroform inhalation for treating COVID-19. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of fluorinated isosteres of biologically active molecules a,.... Retrieved January 22, 2026, from [Link]
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PubMed Central (PMC). (n.d.). COVID-19 and a Tale of Three Drugs: To Repurpose, or Not to Repurpose–That Was the Question. National Institutes of Health. Retrieved January 22, 2026, from [Link]
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SciSpace. (2015, November 11). Preparation of Methyl 1,2,3,4-tetra-O-acetyl. Retrieved January 22, 2026, from [Link]
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SpectraBase. (n.d.). 1,2,2-Trifluoro-1-(1,1,2,2,3,3,3-heptafluoro-propoxy)-ethene - Optional[17O NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link]
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RSC Publishing. (n.d.). Tetrafluoroethylene: high resolution FTIR spectroscopy. Retrieved January 22, 2026, from [Link]
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PubMed. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved January 22, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved January 22, 2026, from [Link]
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Application of Bioisosteres in Drug Design. (2012, May 7). ScienceDirect. Retrieved January 22, 2026, from [Link]
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NIST. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
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Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013, March 4). Angewandte Chemie International Edition. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1,1,2,2-Tetrafluoro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetrafluoro-3-methoxypropane, also known as methyl 2,2,3,3-tetrafluoropropyl ether, is a hydrofluoroether (HFE) that has garnered interest in various scientific and industrial fields. Its unique combination of properties, stemming from the presence of both a partially fluorinated alkyl chain and a methoxy group, makes it a subject of study for applications ranging from precision cleaning and heat transfer to its potential use as a solvent or intermediate in the synthesis of complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its physicochemical properties, methodologies for their determination, and insights into its chemical behavior and potential applications.
Core Physicochemical Properties
The distinct properties of this compound are a direct result of its molecular structure. The high electronegativity of the fluorine atoms creates a molecule with low polarizability and weak intermolecular forces, leading to a low boiling point and viscosity. The ether linkage, however, introduces a slight polarity.
| Property | Value | Source(s) |
| Molecular Formula | C4H6F4O | [1] |
| Molecular Weight | 146.08 g/mol | [1] |
| Boiling Point | 64 °C | [2] |
| Density | 1.186 g/cm³ | [2] |
| Vapor Pressure | 232 mmHg at 25°C | [2] |
| Refractive Index | 1.298 | [2] |
| LogP | 1.53320 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
| CAS Number | 60598-17-6 | [1] |
Synthesis of this compound
A plausible and widely used method for the synthesis of ethers such as this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this would involve the reaction of a methylating agent with 2,2,3,3-tetrafluoropropanol.
Plausible Synthesis Pathway: Williamson Ether Synthesis
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
2,2,3,3-Tetrafluoropropanol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with a suspension of sodium hydride in anhydrous THF.
-
The flask is cooled in an ice bath, and a solution of 2,2,3,3-tetrafluoropropanol in anhydrous THF is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium alkoxide.
-
The flask is cooled again in an ice bath, and methyl iodide is added dropwise.
-
The reaction mixture is then stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation to yield pure this compound.
Experimental Determination of Physicochemical Properties
Accurate determination of physicochemical properties is crucial for the application and safe handling of any chemical compound. The following are detailed protocols for measuring the boiling point and density of this compound.
Boiling Point Determination
The boiling point is a fundamental physical property that can be determined with high accuracy using distillation.
Caption: Workflow for boiling point determination by distillation.
Experimental Protocol: Boiling Point by Distillation
Objective: To determine the boiling point of this compound.
Materials:
-
Sample of this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble a simple distillation apparatus in a fume hood.
-
Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This stable temperature is the boiling point.
Density Determination
The density of a liquid can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.
Caption: Workflow for density determination using a pycnometer.
Experimental Protocol: Density Measurement
Objective: To determine the density of this compound.
Materials:
-
Sample of this compound
-
Pycnometer (or a volumetric flask and an analytical balance)
-
Analytical balance
-
Water bath for temperature control
Procedure:
-
Carefully clean and dry a pycnometer of a known volume.
-
Weigh the empty, dry pycnometer on an analytical balance.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a water bath to bring it to a constant, known temperature (e.g., 20°C).
-
Carefully dry the outside of the pycnometer and weigh it again.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Solubility and Reactivity Profile
Solubility
Partially fluorinated ethers like this compound exhibit unique solubility characteristics. Due to their fluorinated component, they are often immiscible with both water and many common organic solvents.[3] However, they can be miscible with other fluorinated compounds. This "fluorous" nature can be exploited in biphasic catalysis and purifications. The presence of the ether oxygen and the methyl group may impart some limited solubility in more polar organic solvents compared to their perfluorinated counterparts.
Reactivity
Hydrofluoroethers are generally characterized by their high chemical and thermal stability.[4] The strong carbon-fluorine bonds and the electron-withdrawing effect of the fluorine atoms make the molecule less susceptible to chemical attack.
-
Resistance to Oxidation: The fluorinated portion of the molecule is highly resistant to oxidation.
-
Acid and Base Stability: this compound is expected to be stable to both acidic and basic conditions, a common feature of fluorinated ethers. The ether linkage is the most likely site of reactivity under harsh conditions, but the flanking tetrafluoroethyl group provides significant steric and electronic shielding.
Applications in Research and Development
The unique properties of this compound make it a candidate for several specialized applications.
-
Specialty Solvent: Its low surface tension, non-flammability, and selective solvency make it a potential replacement for less environmentally friendly solvents in precision cleaning and as a carrier fluid.[4][5]
-
Intermediate in Organic Synthesis: The combination of a fluorinated chain and a reactive methoxy group allows it to be used as a building block for the synthesis of more complex fluorinated molecules, which are of interest in the pharmaceutical and agrochemical industries.[6]
-
Working Fluid: Its thermal properties suggest potential use as a heat transfer fluid in specialized applications.
-
Polymer Science: Hydrofluoroethers are used in the production of polyurethanes and polyesters.[7]
Safety and Handling
According to available safety data, this compound is classified as a hazardous substance.
-
Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a triplet for the terminal CHF2 group, a triplet of triplets for the internal CF2H group, and a singlet for the methoxy (OCH3) protons. The integration of these signals would correspond to a 1:1:3 ratio.
-
¹⁹F NMR: The fluorine NMR spectrum would be more complex, showing signals for the two non-equivalent CF2 groups, with coupling to each other and to the adjacent protons.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong C-F stretching absorptions, typically in the region of 1100-1300 cm⁻¹, and C-O stretching vibrations for the ether linkage around 1100 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region.
Conclusion
This compound is a hydrofluoroether with a distinct set of physicochemical properties that make it a compound of interest for various specialized applications. Its low viscosity, relatively low boiling point, and chemical inertness are characteristic of fluorinated compounds, while the methoxy group provides a site for potential chemical modification. Understanding its properties, synthesis, and safe handling is crucial for its effective utilization in research and development, particularly in the fields of materials science, solvent chemistry, and as an intermediate in the synthesis of novel fluorinated molecules.
References
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PubChem. (n.d.). This compound. Retrieved from PubChem website: [Link]
-
Ecolink. (2022, June 10). What are Hydrofluoroethers?. Retrieved from Ecolink website: [Link]
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ACS Publications. (n.d.). Effect of Fluorine on the Bonding and Orientation of Perfluoroalkyl Ethers on the Cu(111) Surface | Langmuir. Retrieved from ACS Publications website: [Link]
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ResearchGate. (n.d.). Atmospheric Chemistry of Hydrofluoroethers: Reaction of a Series of Hydrofluoroethers with OH Radicals and Cl Atoms, Atmospheric Lifetimes, and Global Warming Potentials. Retrieved from ResearchGate website: [Link]
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1,1,2,2-Tetrafluoro-3-methoxypropane structural information and identifiers
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemistry and drug development, the unique properties of organofluorine compounds have positioned them as indispensable tools. The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on 1,1,2,2-Tetrafluoro-3-methoxypropane , a hydrofluoroether that stands as a notable example of this class of compounds. This document serves as a comprehensive technical resource, providing critical structural information, physicochemical properties, and insights into its synthesis and potential applications, with a particular emphasis on its relevance to the scientific research and pharmaceutical development communities.
Chemical Identity and Molecular Structure
This compound, also known by its synonym Methyl 2,2,3,3-tetrafluoropropyl ether, is a saturated hydrofluoroether.[1][2] Its molecular structure is characterized by a propane backbone with four fluorine atoms attached to the first and second carbon atoms, and a methoxy group bonded to the third carbon.
Structural Identifiers
A clear and unambiguous identification of a chemical substance is paramount for scientific communication and regulatory compliance. The following table summarizes the key identifiers for this compound.[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 60598-17-6 |
| Molecular Formula | C4H6F4O |
| SMILES | COCC(C(F)F)(F)F |
| InChI | InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3[2] |
| InChIKey | CTXZHYNQHNBVKL-UHFFFAOYSA-N[2] |
| Synonyms | Methyl 2,2,3,3-tetrafluoropropyl ether, 2,2,3,3-tetrafluoro-1-methoxypropane, HFE-374pcf[2] |
Molecular Visualization
The three-dimensional arrangement of atoms dictates the molecule's physical and chemical behavior. Below is a graphical representation of the molecular structure of this compound.
Caption: Ball-and-stick model of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in various systems.
General Properties
| Property | Value |
| Molecular Weight | 146.08 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 64 °C[1] |
| Density | 1.186 g/cm³[1] |
| Vapor Pressure | 232 mmHg at 25°C[1] |
| Refractive Index | 1.298[1] |
| LogP (octanol-water partition coefficient) | 1.53320[1] |
Structural and Topological Descriptors
These computed properties provide further insight into the molecule's characteristics.
| Descriptor | Value |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Rotatable Bond Count | 3[1] |
| Exact Mass | 146.03547746[1] |
| Complexity | 82.6[1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (-OCH₃) and the methylene protons (-CH₂-). The methoxy protons would appear as a singlet, while the methylene protons would likely exhibit complex splitting patterns due to coupling with the adjacent CHF group.
-
¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the tetrafluoroethyl moiety. Two distinct fluorine environments are expected, leading to complex multiplets due to F-F coupling.
-
¹³C NMR: The carbon NMR would show four distinct signals corresponding to the four unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the region of 1000-1200 cm⁻¹. The C-O-C ether linkage would also show a characteristic stretching band around 1100 cm⁻¹. C-H stretching and bending vibrations from the methyl and methylene groups would be observed in their typical regions.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 146 would be expected. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage. For this molecule, fragmentation could result in the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃).
Synthesis and Manufacturing
The synthesis of high-purity hydrofluoroethers like this compound is of significant industrial interest. One patented method describes a process for producing hydrofluoroethers by reacting a fluorine-containing olefin with an alcohol in the presence of a catalyst.
Representative Synthetic Protocol
A general approach to synthesizing this compound could involve the following conceptual steps, based on established methodologies for hydrofluoroether production:
-
Reaction Setup: A high-pressure reactor is charged with a suitable catalyst, typically a base or a phase-transfer catalyst.
-
Reactant Addition: Tetrafluoroethylene (TFE) and methanol are introduced into the reactor. The molar ratio of the reactants and the choice of solvent are critical parameters to optimize the yield and purity of the desired product.
-
Reaction Conditions: The reaction is carried out under controlled temperature and pressure. The specific conditions will depend on the catalyst and reactants used.
-
Work-up and Purification: After the reaction is complete, the crude product is isolated. Purification is typically achieved through distillation to separate the desired this compound from byproducts and unreacted starting materials.
Sources
An In-depth Technical Guide to Ethyl-1,1,2,2-tetrafluoroethyl Ether (HFE-374E)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemistry and material science, the demand for high-performance, environmentally conscious solvents and functional materials is ever-present. Hydrofluoroethers (HFEs) have emerged as a significant class of compounds, offering a unique combination of properties that make them suitable for a wide range of sophisticated applications. This guide provides a comprehensive technical overview of a specific hydrofluoroether, Ethyl-1,1,2,2-tetrafluoroethyl ether, commercially known as HFE-374E.
With the IUPAC name 1-ethoxy-1,1,2,2-tetrafluoroethane and the CAS number 512-51-6 , this compound is a fluorinated linear ether that has garnered attention for its utility as a specialty solvent, a reagent in organic synthesis, and a functional additive in advanced energy storage systems.[1] Its molecular structure, characterized by a segregated hydrocarbon and fluorocarbon moiety, imparts a unique set of physicochemical properties that are explored in detail throughout this guide.
This document will delve into the chemical and physical properties of Ethyl-1,1,2,2-tetrafluoroethyl ether, its synthesis, key applications with a focus on its role in battery technology and precision cleaning, and critical safety and handling information. The aim is to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively and safely utilize this versatile hydrofluoroether in their work.
Chemical and Physical Properties
The utility of Ethyl-1,1,2,2-tetrafluoroethyl ether in various applications stems from its distinct physical and chemical properties. The presence of the highly electronegative fluorine atoms significantly influences its behavior, resulting in a compound that is both stable and has a low surface tension.
Key Physicochemical Data
| Property | Value |
| IUPAC Name | 1-ethoxy-1,1,2,2-tetrafluoroethane |
| Common Name | Ethyl-1,1,2,2-tetrafluoroethyl ether, HFE-374E |
| CAS Number | 512-51-6 |
| Molecular Formula | C4H6F4O |
| Molecular Weight | 146.08 g/mol |
| Boiling Point | 57 °C |
| Melting Point | -86 °C |
| Density | 1.198 g/cm³ |
| Refractive Index | 1.294 |
| Flash Point | -15 °C |
Data sourced from various chemical suppliers and databases.[1][2][3]
The relatively low boiling point and viscosity make it a versatile diluent and solvent for applications requiring rapid evaporation or use in low-temperature environments.[2][4] Furthermore, its fluorinated nature contributes to its thermal stability and chemical resistance, which is advantageous in the formulation of advanced materials and coatings.[1]
Synthesis and Manufacturing
The synthesis of hydrofluoroethers like Ethyl-1,1,2,2-tetrafluoroethyl ether can be achieved through several routes. One common industrial method involves the reaction of an alcohol with a fluorinated olefin. For instance, the addition of ethanol to tetrafluoroethylene (TFE) in the presence of a base catalyst can yield the desired ether.
A generalized synthesis process is outlined below:
One documented industrial process involves the depolymerization of polytetrafluoroethylene (PTFE) waste to produce tetrafluoroethylene, which then reacts with ethanol in the presence of a potassium hydroxide catalyst in a tubular reactor at elevated temperatures and pressures.[5] The crude product is then purified, typically through washing to remove the catalyst and byproducts, followed by drying and fractional distillation to achieve high purity.[6]
Applications in Research and Industry
Ethyl-1,1,2,2-tetrafluoroethyl ether is a versatile compound with applications spanning several high-tech industries. Its unique properties make it a valuable tool for researchers and professionals in drug development, electronics, and energy storage.
Advanced Battery Electrolytes
A significant and promising application of Ethyl-1,1,2,2-tetrafluoroethyl ether is as a co-solvent or additive in the electrolytes of lithium-ion and sodium-ion batteries.[2][4] Its inclusion in the electrolyte formulation can lead to several performance enhancements:
-
Improved Safety: The non-flammable or low-flammability nature of hydrofluoroethers can significantly reduce the overall flammability of the electrolyte, a critical safety concern in high-energy-density batteries.[4]
-
Enhanced Ionic Conductivity: Despite being a "non-interacting" solvent, its miscibility with polar organic solvents used in electrolytes can lead to a decrease in viscosity and an increase in ionic conductivity, especially at low temperatures.[2][7]
-
Stable Solid Electrolyte Interphase (SEI) Formation: It is believed to participate in the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface. A well-formed SEI is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability.[4] In lithium-sulfur batteries, it has been shown to play a key role in modifying the surface of the metallic lithium anode, forming a protective film.[8] The reduction of similar fluorinated ethers can form a robust LiF-based SEI, which stabilizes the electrode interface.[9]
Experimental Protocol: Preparation of a Modified Lithium-Ion Battery Electrolyte
-
Materials:
-
Battery-grade Ethyl-1,1,2,2-tetrafluoroethyl ether (anhydrous, ≥99%)
-
Conventional electrolyte solution (e.g., 1 M LiPF6 in ethylene carbonate/dimethyl carbonate (EC/DMC) 1:1 v/v)
-
Anhydrous solvents for dilution if necessary.
-
-
Procedure (in an argon-filled glovebox):
-
Determine the desired volume percentage of Ethyl-1,1,2,2-tetrafluoroethyl ether as an additive (e.g., 5-20%).
-
In a clean, dry vial, accurately measure the required volume of the conventional electrolyte solution.
-
Using a separate, clean syringe, add the calculated volume of Ethyl-1,1,2,2-tetrafluoroethyl ether to the conventional electrolyte.
-
Gently stir the mixture at room temperature for at least one hour to ensure homogeneity.
-
The resulting modified electrolyte is ready for cell assembly and electrochemical testing.
-
Precision Cleaning and Solvent Applications
Hydrofluoroethers are excellent replacements for ozone-depleting solvents and perfluorocarbons in precision cleaning applications. Ethyl-1,1,2,2-tetrafluoroethyl ether can be used for:
-
Vapor Degreasing: Its volatility and solvency make it suitable for vapor degreasing of sensitive electronic components, medical devices, and aerospace parts.
-
Residue-free Cleaning: It effectively removes a wide range of soils, including oils, greases, and fluxes, without leaving a residue.
-
Compatibility: It exhibits good compatibility with a wide range of metals, plastics, and elastomers.
Pharmaceutical and Agrochemical Synthesis
In the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals, Ethyl-1,1,2,2-tetrafluoroethyl ether can serve as a stable and low-reactivity solvent.[1] Its ability to dissolve a range of organic compounds and its thermal stability make it suitable for reactions that require controlled conditions.[1] It is also used as an intermediate in the synthesis of other fluorinated compounds.[1]
Safety and Handling
As with any chemical, proper handling and safety precautions are paramount when working with Ethyl-1,1,2,2-tetrafluoroethyl ether.
GHS Hazard Information
-
Physical Hazards: Highly flammable liquid and vapor (H225).[10]
-
Health Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), and may cause drowsiness or dizziness (H336).[10]
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.
-
Keep the container tightly closed.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Store in a cool, dry, well-ventilated place.
-
Conclusion
Ethyl-1,1,2,2-tetrafluoroethyl ether (HFE-374E) is a hydrofluoroether with a compelling profile of properties that make it a valuable compound for a range of advanced applications. Its utility as a safer, high-performance component in battery electrolytes, a precision cleaning solvent, and a reagent in chemical synthesis underscores its importance in modern technology and research. For scientists and professionals in drug development and material science, a thorough understanding of its properties, handling requirements, and application protocols is essential for leveraging its full potential while ensuring a safe working environment. As research continues, the applications of this and other hydrofluoroethers are likely to expand, further solidifying their role as key enabling chemicals in various scientific and industrial fields.
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An In-Depth Technical Guide to Methyl 2,2,3,3-tetrafluoropropyl ether: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Partially Fluorinated Ethers in Advanced Chemistry
Methyl 2,2,3,3-tetrafluoropropyl ether is a partially fluorinated organic compound that is gaining attention in various fields of chemical research, including materials science and drug discovery. Its unique combination of a methyl ether group and a tetrafluorinated propyl chain imparts a distinct set of physicochemical properties. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[1][2][3][4] This guide provides a comprehensive overview of the molecular and physical properties of Methyl 2,2,3,3-tetrafluoropropyl ether, a detailed protocol for its synthesis, and a discussion of its potential applications in modern drug development.
Core Molecular and Physicochemical Properties
Methyl 2,2,3,3-tetrafluoropropyl ether is a clear, colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆F₄O | [5] |
| Molecular Weight | 146.08 g/mol | [5] |
| Boiling Point | 64 °C | [6] |
| Appearance | Clear liquid | [6] |
| CAS Number | 60598-17-6 | [5] |
The presence of the four fluorine atoms on the propyl chain significantly influences the molecule's electronic properties, creating a stable and relatively inert backbone. The ether linkage, however, provides a site for potential hydrogen bonding and influences its solvency characteristics.
Synthesis of Methyl 2,2,3,3-tetrafluoropropyl ether: An Experimental Protocol
The synthesis of Methyl 2,2,3,3-tetrafluoropropyl ether can be effectively achieved via the Williamson ether synthesis.[5][7][8][9][10] This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. In this case, the alkoxide of 2,2,3,3-tetrafluoro-1-propanol is reacted with a methylating agent.
Causality of Experimental Choices
The choice of the Williamson ether synthesis is predicated on its reliability and high yield for the formation of ethers from primary alcohols.[9] The starting material, 2,2,3,3-tetrafluoro-1-propanol, is a primary alcohol, making it an ideal substrate for an Sₙ2 reaction with a methyl halide. The use of a strong base, such as sodium hydride, is crucial for the complete deprotonation of the fluorinated alcohol to form the corresponding alkoxide, which is a much more potent nucleophile than the neutral alcohol. An aprotic polar solvent like tetrahydrofuran (THF) is selected to solvate the sodium alkoxide without interfering with the nucleophilic attack.
Step-by-Step Synthesis Protocol
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere is charged with a 60% dispersion of sodium hydride in mineral oil. Anhydrous THF is then added to the flask.
-
Formation of the Alkoxide: A solution of 2,2,3,3-tetrafluoro-1-propanol in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium 2,2,3,3-tetrafluoropropoxide.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise via the addition funnel. After the addition is complete, the reaction mixture is gently refluxed for several hours until the starting alcohol is consumed (monitored by TLC or GC).
-
Workup: The reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield pure Methyl 2,2,3,3-tetrafluoropropyl ether.
Caption: Williamson ether synthesis workflow for Methyl 2,2,3,3-tetrafluoropropyl ether.
Structural Verification and Analytical Characterization
Confirmation of the successful synthesis of Methyl 2,2,3,3-tetrafluoropropyl ether would be achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the methyl protons and the methylene protons adjacent to the ether oxygen and the fluorinated carbon. ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds, and would provide distinct signals for the two different fluorine environments (-CF₂- and -CHF₂).[6][13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong C-F stretching bands and a characteristic C-O-C stretching band for the ether linkage.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern.
Applications in Drug Discovery and Development
While specific applications of Methyl 2,2,3,3-tetrafluoropropyl ether are still emerging, its structural motifs suggest several potential uses in the pharmaceutical industry.
As a Novel Solvent
Partially fluorinated ethers are being explored as "green" solvents in chemical synthesis and purification.[15] Their unique solubility properties, thermal stability, and often lower toxicity compared to traditional chlorinated solvents make them attractive alternatives. Methyl 2,2,3,3-tetrafluoropropyl ether could serve as a useful solvent for reactions involving fluorinated intermediates or for the purification of fluorinated drug candidates.
As a Building Block in Medicinal Chemistry
The introduction of fluorine-containing groups is a cornerstone of modern drug design.[1][4][16][17] The 2,2,3,3-tetrafluoropropyl ether moiety could be incorporated into larger molecules to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2][4]
-
Modulate Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][17]
-
Improve Binding Affinity: The electronic effects of the fluorine atoms can influence the conformation of a molecule and its interactions with biological targets, potentially leading to increased binding affinity and potency.[4][17]
-
Serve as a Tracer for ¹⁸F PET Imaging: The non-radioactive ("cold") version of this molecule could serve as a standard for the development of a radiolabeled analog with fluorine-18 for use in Positron Emission Tomography (PET) imaging, a powerful tool in preclinical and clinical drug development.[4]
Caption: Potential applications of Methyl 2,2,3,3-tetrafluoropropyl ether in drug development.
Conclusion
Methyl 2,2,3,3-tetrafluoropropyl ether represents a valuable, yet underexplored, molecule in the landscape of fluorinated compounds. Its straightforward synthesis via the Williamson ether reaction from commercially available starting materials makes it an accessible target for research laboratories. The unique properties conferred by its partially fluorinated structure suggest promising applications as a specialty solvent and as a building block for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. Further investigation into the specific properties and reactivity of this compound is warranted and is likely to uncover new opportunities in drug discovery and materials science.
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An In-Depth Technical Guide to the Physicochemical Characterization of 1,1,2,2-Tetrafluoro-3-methoxypropane: Vapor Pressure and Refractive Index
Introduction
1,1,2,2-Tetrafluoro-3-methoxypropane, a hydrofluoroether (HFE), represents a class of compounds garnering significant interest across various scientific and industrial domains.[1] Its unique physicochemical properties, including its non-flammable nature and utility as a solvent for fats and oils, make it a candidate for applications ranging from refrigeration and air conditioning to the synthesis of polyurethanes and polyesters.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental properties, such as vapor pressure and refractive index, is paramount for its effective application, process optimization, and ensuring safety and quality control.
This technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the determination of the vapor pressure and refractive index of this compound. Emphasizing scientific integrity and field-proven insights, this document is designed to be a valuable resource for laboratory professionals.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₆F₄O | [2][3] |
| Molecular Weight | 146.08 g/mol | [2][3] |
| Boiling Point | 64 °C | [2] |
| Density | 1.186 g/cm³ | [2] |
| Vapor Pressure | 232 mmHg at 25°C | [2] |
| Refractive Index | 1.298 (temperature not specified) | [2] |
Section 1: Vapor Pressure Determination
The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium in a closed container. This property is a critical determinant of a substance's volatility and is highly dependent on temperature.
Theoretical Framework
The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation. This equation provides a fundamental understanding of how vapor pressure increases with temperature. An empirical relationship often used to model this dependence over a range of temperatures is the Antoine equation:
log₁₀(P) = A - (B / (C + T))
Where:
-
P is the vapor pressure
-
T is the temperature
-
A, B, and C are substance-specific constants
A comprehensive characterization of a compound's vapor pressure involves determining these constants through experimental measurements at various temperatures.
Experimental Methodologies for Vapor Pressure Measurement
The selection of an appropriate method for vapor pressure determination is contingent on the substance's properties and the desired pressure and temperature range. Two primary methods are the static method and the dynamic (ebulliometric) method.[4]
1. The Static Method
The static method directly measures the vapor pressure of a substance in a closed system at thermal equilibrium.[5][6] This technique is particularly advantageous for its high accuracy and applicability over a wide range of temperatures and pressures.[5]
Causality Behind Experimental Choices: The core principle of the static method is the isolation of the substance in a sealed, evacuated container to ensure that the measured pressure is solely due to the substance's vapor.[6] The critical step in this procedure is the thorough degassing of the sample to remove any dissolved gases that could contribute to the total pressure, leading to erroneous results.[6]
Experimental Protocol (Static Method):
-
Sample Preparation: A small, pure sample of this compound is introduced into a thermostatted, evacuated vessel.
-
Degassing: The sample is repeatedly frozen (e.g., with liquid nitrogen), and the vessel is evacuated to remove any non-condensable gases. The sample is then thawed under vacuum. This freeze-pump-thaw cycle is repeated until all dissolved gases are removed.
-
Equilibration: The degassed sample is brought to the desired temperature using a precision thermostat. The system is allowed to reach thermal and phase equilibrium, where the rate of evaporation equals the rate of condensation.
-
Pressure Measurement: The pressure of the vapor in the headspace is measured using a calibrated pressure transducer.
-
Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.
Self-Validating System: The reliability of the static method is ensured by the stability of the pressure reading at a constant temperature, confirming that equilibrium has been achieved. The use of a high-precision thermostat and a calibrated pressure sensor is crucial for accuracy.
Caption: Workflow for Vapor Pressure Measurement using the Static Method.
2. The Ebulliometric Method
The ebulliometric method determines the vapor pressure by measuring the boiling point of the liquid at a controlled, sub-atmospheric pressure.[7] This dynamic method is well-suited for pure liquids and azeotropes.[7][8]
Causality Behind Experimental Choices: This method leverages the principle that a liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere. By controlling the system's pressure, one can determine the corresponding boiling temperature.
Experimental Protocol (Ebulliometry):
-
Apparatus Setup: The this compound sample is placed in an ebulliometer, which is connected to a pressure control system and a condenser.
-
Pressure Control: The system pressure is set and maintained at a specific value below atmospheric pressure.
-
Heating: The sample is heated until it boils.
-
Temperature Measurement: The temperature of the vapor-liquid equilibrium is precisely measured. This temperature is the boiling point at the controlled pressure.
-
Data Collection: The process is repeated for a range of pressures to generate a vapor pressure-temperature curve.
Self-Validating System: The stability of the boiling temperature at a constant pressure indicates that a true equilibrium has been reached. A comparative ebulliometer with a reference substance of known vapor pressure can be run in parallel to validate the pressure measurements.[8]
Section 2: Refractive Index Determination
The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light used for the measurement.[9]
Theoretical Framework
The refractive index is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in the substance (v):
n = c / v
It is commonly measured at the sodium D-line (589.3 nm) and at a standard temperature, typically 20°C or 25°C.[9][10] The notation for refractive index is often presented as n^T_D, where T is the temperature in degrees Celsius and D refers to the sodium D-line.
Experimental Methodology for Refractive Index Measurement
The Abbe refractometer is a widely used instrument for the precise measurement of the refractive index of liquids.[11][12]
Causality Behind Experimental Choices: The Abbe refractometer operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.[12][13] By measuring this critical angle between the sample and a prism of known high refractive index, the refractive index of the sample can be determined with high accuracy.[11]
Experimental Protocol (Abbe Refractometer):
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the surface of the measuring prism. For volatile liquids, the sample can be introduced quickly, and the prisms closed immediately to minimize evaporation.[14]
-
Measurement: The illuminating prism is closed and locked. The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.
-
Dispersion Correction: If a colored band is visible at the borderline, the dispersion compensator is adjusted to obtain a sharp, black-and-white boundary.
-
Reading: The adjustment knob is fine-tuned to center the borderline on the crosshairs in the eyepiece. The refractive index is then read from the instrument's scale.
-
Temperature Control: The temperature of the prisms should be controlled using a circulating water bath to ensure the measurement is taken at the desired temperature.
Self-Validating System: The sharpness and stability of the borderline between the light and dark fields are indicators of a reliable measurement. Regular calibration with standards ensures the instrument's accuracy.
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An In-Depth Technical Guide to the Safe Handling of 1,1,2,2-Tetrafluoro-3-methoxypropane
This guide provides a comprehensive overview of the safety protocols and handling procedures for 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS No. 60598-17-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from Safety Data Sheets (SDS) and related chemical safety literature to ensure its safe application in a laboratory setting. The focus is not merely on listing hazards but on understanding the causality behind safety measures, enabling a proactive and informed approach to risk mitigation.
Compound Profile and Primary Applications
This compound, also known as Methyl 2,2,3,3-tetrafluoropropyl ether, is a fluorinated ether with the molecular formula C₄H₆F₄O.[1] Its unique physical and chemical properties make it a subject of interest and a useful component in various applications, including its use as a solvent for fats and oils.[2] Due to its fluorinated nature, it requires specific handling protocols distinct from more common laboratory solvents.
Key Identifiers:
-
Molecular Formula: C₄H₆F₄O[1]
-
Molecular Weight: 146.08 g/mol [1]
-
Synonyms: Methyl 2,2,3,3-tetrafluoropropyl ether, HFE-374pcf[3]
Core Hazard Analysis: A Multi-faceted Perspective
The safe use of any chemical begins with a thorough understanding of its potential hazards. The GHS classification provides a baseline, but a comprehensive risk assessment must also consider hazards implicit to its chemical class and physical properties.
GHS Classification and Immediate Risks
According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following warnings:
-
H315: Causes skin irritation. [1] This indicates that direct contact can lead to inflammation, redness, or dermatitis.
-
H319: Causes serious eye irritation. [1] Contact with the eyes can cause significant, though reversible, damage.
-
H335: May cause respiratory irritation. [1] Inhalation of vapors can irritate the nose, throat, and lungs.
These classifications mandate the use of engineering controls and personal protective equipment to prevent direct contact and inhalation.
Implicit and Process-Related Hazards
Beyond the formal GHS classification, the properties of fluorinated ethers necessitate awareness of additional risks:
-
Thermal Decomposition: When subjected to high temperatures, such as in a fire or during certain high-energy reactions, fluorinated compounds can decompose.[4] This process can liberate highly toxic and corrosive fumes, including hydrogen fluoride (HF) and carbonyl fluoride.[5][6] HF requires specialized first aid and presents a severe health threat.[6]
-
Asphyxiation in Confined Spaces: The compound is a volatile liquid with a high vapor pressure (232 mmHg at 25°C).[3] In poorly ventilated areas, its vapors can displace oxygen, creating an asphyxiation hazard.[4]
-
Cryogenic Burns (Frostbite): With a boiling point of 64°C, the liquid can evaporate rapidly.[3] If a significant leak or spill occurs, this rapid evaporation can cause cooling sufficient to result in frostbite or cryogenic burns upon skin contact.[4][7]
Risk Assessment and Mitigation Workflow
A self-validating safety protocol relies on a logical workflow for assessing and controlling risks. The following diagram illustrates the essential decision-making process that should be applied before and during any experiment involving this compound.
Caption: A workflow for systematic risk assessment and control.
Safe Handling and Exposure Control Protocols
Based on the identified hazards, the following multi-layered control strategy is mandatory.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[8]
-
Ventilation: The laboratory must be well-ventilated to disperse any fugitive emissions.[8]
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] For operations with a higher risk of splashing, a full-face shield should be used in addition to goggles.[8]
-
Skin Protection:
-
Wear chemical-resistant gloves. The specific glove material should be selected based on breakthrough time and permeation data; consult the glove manufacturer's specifications for fluorinated ethers.
-
A lab coat or chemical-resistant apron must be worn to protect street clothing and minimize skin exposure.[8]
-
-
Respiratory Protection: In standard laboratory use within a fume hood, respiratory protection is not typically required. However, for spill response or in case of ventilation failure, a full-face respirator with appropriate cartridges must be used.[9]
Hygiene and Administrative Controls
-
Standard Practices: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.
Step-by-Step Experimental Workflow Example
The following protocol outlines a generalized workflow for using this compound as a reaction solvent, integrating the necessary safety checkpoints.
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An In-Depth Technical Guide to the Synthesis of 1,1,2,2-Tetrafluoro-3-methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1,2,2-tetrafluoro-3-methoxypropane, a fluorinated ether with applications in various industrial and scientific fields. The document elucidates the primary synthesis route, which proceeds via a base-catalyzed nucleophilic addition of methanol to tetrafluoroethylene. A detailed exposition of the reaction mechanism, experimental protocol, safety considerations, and characterization of the final product is presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fluorinated organic compounds.
Introduction: The Significance of Fluorinated Ethers
Fluorinated ethers represent a class of organic compounds with unique and valuable properties, including high thermal stability, chemical inertness, and low toxicity. These characteristics make them suitable for a wide range of applications, such as refrigerants, solvents, and intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound (also known as Methyl 2,2,3,3-tetrafluoropropyl ether or HFE-374pcf) is a member of this important class of molecules. Its synthesis, while conceptually straightforward, requires careful consideration of reaction conditions and safety protocols due to the nature of the starting materials.
The Core Synthesis Route: Nucleophilic Addition to a Fluoroalkene
The most direct and industrially viable route to this compound is the nucleophilic addition of methanol to tetrafluoroethylene (TFE). This reaction is typically catalyzed by a base, which deprotonates methanol to form the more nucleophilic methoxide anion.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Formation of the Nucleophile: A strong base, such as sodium hydroxide (NaOH), is used to deprotonate methanol, generating the sodium methoxide nucleophile.
-
Nucleophilic Attack and Protonation: The highly electronegative fluorine atoms on tetrafluoroethylene create a significant electron deficiency at the double bond, making it susceptible to attack by the methoxide anion. This addition reaction forms a carbanion intermediate, which is subsequently protonated by methanol to yield the final product, this compound, and regenerates the methoxide catalyst.
The overall chemical equation for this reaction is:
CF₂=CF₂ + CH₃OH → CH₃OCH₂CF₂CHF₂
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of this compound. It is crucial that all steps are performed in a well-ventilated fume hood, and all safety precautions for handling hazardous materials are strictly followed.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Tetrafluoroethylene (TFE) | C₂F₄ | 100.02 | ≥99% | Specialized Gas Supplier |
| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥97%, pellets | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | VWR |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Acros Organics |
Equipment
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Schlenk line for inert atmosphere operations.
-
Dry ice/acetone cold trap.
-
Rotary evaporator.
-
Standard laboratory glassware (flasks, condensers, dropping funnels, etc.).
Detailed Procedure
-
Catalyst Preparation: In a flame-dried two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of anhydrous methanol. Carefully add 4.0 g (0.1 mol) of sodium hydroxide pellets in portions while stirring to facilitate dissolution and dissipate the heat generated.
-
Reaction Setup: Transfer the freshly prepared sodium methoxide solution to the high-pressure autoclave reactor. Seal the reactor and purge with nitrogen to remove any residual air and moisture.
-
Introduction of Tetrafluoroethylene: Cool the autoclave to 0-5 °C using an ice bath. Through the gas inlet, carefully introduce tetrafluoroethylene (TFE) gas. The amount of TFE to be added should be calculated based on the desired scale of the reaction, typically in a slight molar excess relative to methanol. The pressure inside the reactor will increase as TFE is added.
-
Reaction Conditions: Once the desired amount of TFE has been added, slowly warm the reactor to room temperature and then heat to 50-60 °C. Maintain this temperature and stir the reaction mixture vigorously for 6-8 hours. Monitor the pressure inside the reactor; a decrease in pressure indicates the consumption of TFE.
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted TFE through a cold trap and a suitable scrubbing solution.
-
Transfer the reaction mixture to a separatory funnel and wash with an equal volume of water to remove any remaining sodium hydroxide and excess methanol.
-
Separate the organic layer and wash it again with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The crude product can be purified by fractional distillation to obtain pure this compound. The boiling point of the product is approximately 64 °C[1].
-
Safety Considerations: Handling Tetrafluoroethylene
Tetrafluoroethylene is a highly flammable and reactive gas that can undergo explosive polymerization. It is imperative to adhere to the following safety precautions:
-
Inert Atmosphere: TFE should always be handled under an inert atmosphere to prevent the formation of explosive peroxides.
-
Temperature Control: The polymerization of TFE is highly exothermic. The reaction temperature must be carefully controlled to prevent a runaway reaction.
-
Pressure Management: The reaction should be conducted in a pressure-rated vessel, and the pressure should be monitored continuously.
-
Inhibitors: Commercial TFE is typically supplied with an inhibitor to prevent spontaneous polymerization. This inhibitor may need to be removed before the reaction, following the supplier's instructions.
Characterization of this compound
The identity and purity of the synthesized product can be confirmed using various analytical techniques:
| Property | Value |
| Molecular Formula | C₄H₆F₄O |
| Molar Mass | 146.08 g/mol |
| Boiling Point | 64 °C |
| Density | 1.186 g/cm³ |
| Refractive Index | 1.298 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the methoxy and methylene protons, while the ¹⁹F NMR will show signals corresponding to the different fluorine environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O, C-H, and C-F bonds.
Logical Relationships and Workflow
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the base-catalyzed addition of methanol to tetrafluoroethylene is a robust and efficient method for producing this valuable fluorinated ether. A thorough understanding of the reaction mechanism, adherence to strict safety protocols, and proper purification techniques are essential for a successful synthesis. This guide provides the necessary theoretical and practical framework to enable researchers and professionals to confidently undertake the preparation of this and similar fluorinated compounds.
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A Spectroscopic Guide to 1,1,2,2-Tetrafluoro-3-methoxypropane: A Predictive Analysis
This technical guide provides an in-depth analysis of the predicted spectral characteristics of 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS 60598-17-6). As of the latest literature review, publicly accessible, experimentally-derived spectral data (NMR, IR, Mass Spectrometry) for this specific molecule is limited. Consequently, this document leverages established principles of spectroscopic interpretation and data from analogous fluorinated and non-fluorinated ethers to construct a robust predictive model of its spectral behavior. This guide is intended for researchers, scientists, and professionals in drug development who may be working with or synthesizing this compound.
Introduction to this compound
This compound, also known as methyl 2,2,3,3-tetrafluoropropyl ether, is a fluorinated ether with the molecular formula C4H6F4O[1]. The presence of the tetrafluoroethyl moiety significantly influences the molecule's physical and chemical properties, including its electronic environment, making spectroscopic analysis a critical tool for its characterization. Understanding its spectral fingerprint is essential for confirming its synthesis, assessing its purity, and elucidating its structure in various chemical contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 60598-17-6 | [1] |
| Molecular Formula | C4H6F4O | [1] |
| Molecular Weight | 146.08 g/mol | [1] |
| Boiling Point | 64 °C | [2] |
| Density | 1.186 g/cm³ | [2] |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra.
Experimental Protocol: NMR Spectroscopy (General)
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of fluorinated compounds is crucial.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: General workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methoxy and methylene protons.
-
Methoxy Group (-OCH₃): This will appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift will be influenced by the electronegative oxygen atom and the distant fluorine atoms, likely appearing around 3.4-3.8 ppm .
-
Methylene Group (-CH₂-): These protons are adjacent to the highly fluorinated carbon. The strong electron-withdrawing effect of the four fluorine atoms will deshield these protons, shifting them downfield. Furthermore, these protons will be coupled to the fluorine atoms on the adjacent carbon, resulting in a complex multiplet. A triplet of triplets is a plausible pattern due to coupling with both sets of non-equivalent fluorine atoms. The predicted chemical shift is in the range of 3.8-4.2 ppm .
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. We predict three signals.
-
Methoxy Carbon (-OCH₃): This carbon will be the most upfield signal, expected around 55-65 ppm .
-
Methylene Carbon (-CH₂-): This carbon is attached to the fluorinated portion of the molecule and will be shifted downfield due to the electron-withdrawing effects of the fluorine atoms, likely appearing in the 60-70 ppm range.
-
Fluorinated Carbons (-CF₂-CF₂-): These carbons will be significantly shifted downfield and will exhibit complex splitting patterns due to one-bond and two-bond C-F coupling. The chemical shifts are predicted to be in the range of 110-130 ppm .
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is particularly informative for fluorinated compounds. We expect two distinct signals for the two non-equivalent sets of fluorine atoms.
-
-CF₂-CH₂- Group: These fluorine atoms will be coupled to the adjacent methylene protons, resulting in a triplet.
-
-CF₂-CF₂- Group: These fluorine atoms will be coupled to the other set of fluorine atoms, resulting in a triplet.
The exact chemical shifts in ¹⁹F NMR are highly dependent on the specific electronic environment. Based on data for similar fluorinated ethers, the signals are expected to appear in the range of -110 to -140 ppm relative to CFCl₃.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy (General)
Workflow for Acquiring an IR Spectrum
Caption: General workflow for acquiring an IR spectrum of a liquid sample.
Predicted IR Absorption Bands
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methoxy and methylene groups are expected in the region of 2850-3000 cm⁻¹ .
-
C-O Stretching: The ether C-O stretching vibration will likely appear as a strong band in the 1050-1150 cm⁻¹ region[3].
-
C-F Stretching: The C-F stretching vibrations of the tetrafluoroethyl group will be very strong and are expected in the 1100-1300 cm⁻¹ region. These strong absorptions are characteristic of fluorinated organic compounds.
-
CH₂ Bending: The bending vibration of the methylene group is predicted to be around 1450 cm⁻¹ .
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry (General)
Workflow for Mass Spectrometry Analysis
Caption: Predicted major fragmentation pathways for this compound.
-
m/z = 131: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z = 101: Cleavage of the C-O bond, resulting in the [C₃H₂F₄]⁺ fragment.
-
m/z = 45: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the [CH₂OCH₃]⁺ fragment. This is often a prominent peak in the mass spectra of methyl ethers.
-
m/z = 51: A [CF₂H]⁺ fragment could arise from rearrangement and further fragmentation.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and Mass spectral data for this compound. While awaiting the public availability of experimental data, these predictions, grounded in established spectroscopic principles and data from analogous compounds, offer a valuable resource for the scientific community. The provided protocols for data acquisition serve as a practical reference for researchers aiming to characterize this and similar fluorinated compounds.
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Unlocking Molecular Resilience: A Guide to the Thermal Stability and Chemical Inertness of Fluorinated Ethers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemistry, particularly within the pharmaceutical and material sciences. Among the diverse classes of organofluorine compounds, fluorinated ethers stand out for their exceptional thermal stability and chemical inertness. These properties, derived from the unique nature of the carbon-fluorine bond, have enabled significant advancements, from the development of safer, fast-acting anesthetics to the creation of robust industrial fluids.[1][2] This guide provides a deep dive into the fundamental principles governing the stability of fluorinated ethers, explores the nuances of their chemical behavior in demanding environments, and offers practical insights for their application in drug development. We will dissect the causality behind their resilience, address potential metabolic liabilities, and present validated experimental workflows for assessing their stability profiles.
The Foundation of Stability: The Carbon-Fluorine Bond
The remarkable properties of fluorinated ethers are intrinsically linked to the characteristics of the carbon-fluorine (C-F) bond. Understanding this foundation is critical to appreciating their behavior and application. Fluorine's high electronegativity and the resulting strength of the C-F bond are the primary drivers of the stability observed in these molecules.[1]
The C-F bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy (BDE) of around 109 kcal/mol.[3] This high energy barrier to homolytic cleavage confers exceptional thermal stability. Furthermore, the high electronegativity of fluorine polarizes the C-F bond, creating a partial positive charge on the carbon and a partial negative charge on the fluorine. This polarization, combined with the tight hold fluorine has on its electrons, makes the bond less susceptible to many chemical attacks.[4]
Caption: Physicochemical Basis of Fluorinated Ether Stability.
Thermal Stability: Resisting Decomposition
The thermal robustness of fluorinated ethers makes them suitable for applications involving high temperatures, such as heat transfer fluids and lubricants.[5][6] For pharmaceutical applications, this stability ensures the integrity of active pharmaceutical ingredients (APIs) during manufacturing processes like drying and melt extrusion, and contributes to longer shelf life.
The degree of fluorination directly correlates with thermal stability. Perfluorinated ethers, where all hydrogen atoms on the carbon backbone are replaced by fluorine, exhibit the highest stability. Partially fluorinated ethers, or hydrofluoroethers (HFEs), balance stability with other useful properties like solvency.[1] The decomposition of fluorinated ethers, when it occurs at very high temperatures, often proceeds via defluorination, with the specific pathway influenced by the molecular structure and the presence of catalysts or reactive surfaces.[7] For instance, studies on the decomposition of model perfluoroalkylethers on iron surfaces showed that the reaction can initiate at temperatures as low as 155 K, driven by the strength of the iron-fluoride bond formed.[7]
Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol provides a self-validating system for determining the onset of thermal decomposition, a critical parameter for both material science and pharmaceutical applications.
Objective: To determine the decomposition temperature (Td) of a fluorinated ether sample.
Methodology:
-
Instrument Calibration:
-
Calibrate the TGA instrument's temperature sensor using certified standards (e.g., indium, tin, zinc).
-
Calibrate the balance using calibration weights. This ensures the accuracy of both temperature and mass loss measurements.
-
-
Sample Preparation:
-
Place 5-10 mg of the liquid fluorinated ether sample into a clean, inert TGA pan (e.g., platinum or ceramic).
-
Record the exact initial mass.
-
-
TGA Program Execution:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the sample mass as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs (Td5%), after accounting for any initial evaporation.
-
The resulting thermogram serves as a permanent record, and reproducibility can be confirmed by running triplicate samples.
-
Chemical Inertness: A Double-Edged Sword in Drug Development
The chemical inertness of fluorinated ethers is arguably their most valuable attribute in the context of drug design. This inertness translates directly to metabolic stability, a critical factor in optimizing a drug's pharmacokinetic profile.[1][8]
Blocking Metabolic Soft Spots
Cytochrome P450 (CYP) enzymes in the liver are primary sites of drug metabolism, often through oxidation of C-H bonds.[3] Replacing a hydrogen atom at a metabolically vulnerable position with fluorine, or incorporating a fluorinated ether moiety like the trifluoromethoxy group (-OCF3), can effectively block this metabolic pathway.[1] This "metabolic blocking" strategy can:
-
Increase the drug's half-life.
-
Improve oral bioavailability.[9]
-
Reduce patient-to-patient variability in drug exposure.
-
Prevent the formation of potentially reactive or toxic metabolites.[3][8]
The anesthetic sevoflurane (CF3CHFOCH2F) is a classic example where the fluorinated ether structure contributes to rapid onset and minimal metabolism.[1]
Caption: Mechanism of Metabolic Blocking by Fluorination.
The "Dark Side": When Inertness Fails
While the C-F bond is strong, it is not invincible. Under specific physiological or chemical conditions, defluorination can occur, which is a critical consideration during drug development.[3] Medicinal chemists must be aware of structural motifs that can render a C-F bond labile.
-
Metabolic Activation: CYP-mediated hydroxylation can sometimes occur at fluorinated aliphatic carbons, leading to the release of fluoride and the formation of potentially toxic metabolites.[3]
-
Chemical Instability: The presence of a nearby intramolecular nucleophile can lead to the cleavage of a C-F bond through an SN2 reaction. For example, compounds containing a 2-(fluoromethyl)pyrrolidine moiety have shown significant decomposition in solution at physiological pH.[3] Similarly, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate hydrogen fluoride (HF).[3]
It is crucial to conduct early stability tests on drug candidates containing potentially labile fluorinated groups to de-risk these liabilities.[3]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol assesses the chemical inertness of a fluorinated compound in a biologically relevant system.
Objective: To measure the rate of metabolism of a fluorinated test compound by liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorinated test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Prepare a positive control compound with a known metabolic rate (e.g., testosterone) and a negative control (a compound known to be metabolically stable).
-
-
Incubation:
-
Pre-warm the HLM and buffer solution to 37 °C.
-
In a 96-well plate, add the HLM, buffer, and the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final reaction volume is typically 200 µL.
-
-
Time-Point Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This "quenching" step precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent test compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k. A longer half-life indicates greater metabolic stability. The inclusion of positive and negative controls validates the assay's performance.
-
Physicochemical Properties and Applications
The introduction of fluorinated ether moieties does more than just enhance stability; it systematically modulates a molecule's physicochemical properties.
| Property | Impact of Fluorinated Ether Moiety | Rationale | Application Relevance |
| Lipophilicity | Increases | Fluorine is lipophilic; the -OCF3 group, for example, significantly increases the partition coefficient (LogP).[1] | Enhances membrane permeability and can improve absorption of drug candidates.[9] |
| Acidity/Basicity (pKa) | Can lower the pKa of nearby basic groups (e.g., amines) | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the basic center.[9] | Modulates the ionization state of a drug at physiological pH, affecting solubility, receptor binding, and cell penetration.[9] |
| Dipole Moment | Alters molecular conformation and dipole moment | Strategic placement of highly polar C-F bonds can create specific electrostatic interactions. | Can enhance binding affinity to target proteins through favorable dipole-dipole or hydrogen bond interactions.[10] |
| Solubility | Variable; can decrease aqueous solubility but enhance solubility in fluorous phases | Fluorinated segments are both hydrophobic and lipophobic. | Partially fluorinated ethers can act as unique solvents, balancing polarity and fluorophilicity.[1] |
| Viscosity & Volatility | Generally low viscosity and high volatility | Reduced intermolecular interactions due to low polarizability of C-F bonds.[1] | Key for use as inhalation anesthetics, cleaning solvents, and heat transfer fluids.[1][6][11] |
Table 1: Impact of Fluorinated Ethers on Key Physicochemical Properties.
Conclusion and Future Outlook
Fluorinated ethers represent a class of molecules whose value is derived directly from their fundamental physicochemical properties. Their hallmark thermal stability and chemical inertness, rooted in the strength of the C-F bond, provide a powerful tool for scientists in drug development and materials science. In medicinal chemistry, the ability to strategically block metabolic pathways and fine-tune molecular properties like lipophilicity and pKa continues to drive the design of more effective and safer therapeutics.[10][12] However, a sophisticated understanding of potential chemical and metabolic liabilities is essential for mitigating risks.[3] As synthetic methodologies for creating complex fluorinated structures advance, we can anticipate the application of fluorinated ethers in increasingly innovative roles, from advanced drug delivery systems to next-generation functional materials. The principles and protocols outlined in this guide provide a robust framework for harnessing the exceptional resilience of these unique compounds.
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Methodological & Application
The Emerging Role of 1,1,2,2-Tetrafluoro-3-methoxypropane in Modern Organic Synthesis
In the continuous quest for safer, more efficient, and environmentally conscious chemical processes, the selection of a suitable solvent remains a critical parameter in the design of synthetic routes. This technical guide delves into the properties and potential applications of 1,1,2,2-tetrafluoro-3-methoxypropane, a fluorinated ether gaining attention as a promising solvent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its physicochemical characteristics, safety considerations, and prospective uses in key organic transformations.
Introduction: The Need for Advanced Solvents
The limitations of conventional solvents, such as toxicity, flammability, and environmental impact, have spurred the exploration of alternatives. Fluorinated solvents, in particular, offer a unique combination of properties including chemical inertness, controlled miscibility, and distinct solvation characteristics that can lead to improved reaction outcomes. This compound, also known as methyl 2,2,3,3-tetrafluoropropyl ether, is a member of this class of hydrofluoroethers (HFEs) that presents a compelling profile for various synthetic applications.
Physicochemical Properties and Safety Profile
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective and safe implementation in the laboratory.
Key Physical and Chemical Data
The properties of this compound make it an attractive candidate for a range of applications. Its moderate boiling point allows for reactions at elevated temperatures while still permitting easy removal under reduced pressure.
| Property | Value | Source |
| Molecular Formula | C₄H₆F₄O | |
| Molecular Weight | 146.08 g/mol | |
| CAS Number | 60598-17-6 | |
| Boiling Point | 64 °C | |
| Density | 1.186 g/cm³ | |
| Refractive Index | 1.298 | |
| Vapor Pressure | 232 mmHg at 25°C |
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound. According to available safety data, this compound is classified as a skin and serious eye irritant, and may cause respiratory irritation[1].
General Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
-
Incompatible with strong oxidizing agents, strong acids, and strong bases[2].
Potential Applications in Organic Synthesis
While specific, detailed protocols for the use of this compound in a wide range of organic reactions are not yet extensively documented in peer-reviewed literature, its properties suggest its utility in several key areas. Its structural similarity to other fluorinated ethers that have found application in synthesis allows for informed predictions of its potential.
Grignard and Organolithium Reactions
Ethereal solvents are crucial for the formation and reactivity of organometallic reagents like Grignard and organolithium species. The Lewis basicity of the ether oxygen solvates the metal center, stabilizing the reagent. While tetrahydrofuran (THF) is a common choice, its reactivity with strong organolithiums can be a drawback[1]. The fluorinated nature of this compound could potentially offer a more inert reaction medium, reducing side reactions and allowing for better control.
Hypothetical Workflow for a Grignard Reaction
Caption: A generalized workflow for a Grignard reaction where this compound could serve as the solvent.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The choice of solvent can significantly influence the solubility of reactants and catalysts, as well as the reaction kinetics. The unique polarity and coordinating ability of fluorinated ethers can sometimes lead to enhanced catalytic activity and product yields.
As a "Green" Solvent Alternative
Hydrofluoroethers are often considered to be more environmentally benign than many traditional organic solvents. They typically have low ozone depletion potential and are not classified as volatile organic compounds (VOCs) in some regions. While a full life-cycle analysis is necessary for a definitive classification, the potential for this compound to serve as a greener alternative warrants further investigation.
Experimental Protocols (General Considerations)
Due to the limited availability of specific published protocols, the following are general guidelines for utilizing this compound as a solvent in organic synthesis. These should be adapted based on the specific requirements of the reaction being performed.
Solvent Purification and Drying
For reactions sensitive to moisture, such as those involving organometallic reagents, it is crucial to use an anhydrous solvent.
Protocol for Solvent Drying:
-
Initial Drying: If the solvent contains significant amounts of water, it can be pre-dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Distillation: For stringent anhydrous conditions, the solvent should be distilled from a suitable drying agent. Given its ether linkage, care should be taken to avoid peroxide formation. Distillation from sodium benzophenone ketyl is a standard method for drying ethereal solvents.
-
Storage: Store the dried solvent over molecular sieves (3Å or 4Å) under an inert atmosphere (e.g., nitrogen or argon).
Workflow for Solvent Purification
Caption: A standard workflow for the purification and drying of an ethereal solvent like this compound.
Performing a Test Reaction
When exploring the use of a new solvent, it is advisable to perform a small-scale test reaction to evaluate its performance.
General Protocol for a Test Reaction:
-
Setup: Assemble a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: Add the reactants and the catalyst (if applicable) to the flask.
-
Solvent Addition: Add the desired volume of anhydrous this compound via syringe or cannula.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Workup and Analysis: Upon completion, cool the reaction, perform an appropriate workup, and isolate the product. Analyze the yield and purity of the product and compare it to results obtained with conventional solvents.
Conclusion and Future Outlook
This compound represents a promising addition to the toolkit of solvents available to the synthetic chemist. Its unique physicochemical properties, including a moderate boiling point and potential for increased inertness, suggest its utility in a variety of organic transformations. While detailed application notes are still emerging, the information presented in this guide provides a solid foundation for its exploration in the laboratory. Further research into its performance in a broader range of reactions is warranted and will undoubtedly solidify its position as a valuable solvent in modern organic synthesis.
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-
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Application Notes and Protocols for 1,1,2,2-Tetrafluoro-3-methoxypropane (TFMP) as a Lithium-Ion Battery Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific performance and mechanistic details of 1,1,2,2-Tetrafluoro-3-methoxypropane (TFMP) as a lithium-ion battery electrolyte additive is limited in publicly available scientific literature. This document leverages extensive data from a closely related and well-studied hydrofluoroether (HFE), 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), as a proxy to provide authoritative insights into the expected behavior and application of TFMP. The structural similarities between these compounds suggest analogous electrochemical benefits.
Introduction: The Role of Fluorinated Ethers in Advancing Battery Technology
The advancement of lithium-ion batteries (LIBs) for high-energy-density applications necessitates the development of electrolyte systems that can withstand high voltages and ensure long-term cycling stability and safety.[1] Conventional carbonate-based electrolytes are prone to decomposition at the electrode surfaces, leading to capacity fade and safety concerns.[2] Fluorinated electrolyte additives, particularly hydrofluoroethers (HFEs), have emerged as a promising solution to mitigate these issues.[3]
This compound (TFMP) is a low-viscosity, nonflammable hydrofluoroether with a boiling point of approximately 64°C.[4][5] Its molecular structure, featuring a partially fluorinated alkyl chain and an ether functional group, suggests its potential to enhance the electrochemical performance and safety of LIBs. This document provides a detailed guide to the anticipated application of TFMP as an electrolyte additive, drawing parallels from the extensively researched analogue, TTE.
Physicochemical Properties of TFMP and its Analogue TTE
| Property | This compound (TFMP) | 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) |
| Molecular Formula | C₄H₆F₄O[6] | C₅H₄F₈O |
| Molecular Weight | 146.08 g/mol [6] | 232.07 g/mol |
| Boiling Point | 64 °C[4] | 92 °C[7] |
| Density | ~1.186 g/cm³[4] | ~1.45 g/cm³ |
| CAS Number | 60598-17-6[6] | 16627-68-2[7] |
Mechanism of Action: Engineering a Robust Solid Electrolyte Interphase (SEI)
The primary function of TFMP, like other HFEs, is to participate in the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode surface and a protective cathode-electrolyte interphase (CEI) on the cathode.[7]
The proposed mechanism involves the reductive decomposition of the HFE on the anode during the initial formation cycles. The presence of C-F bonds in the molecule leads to the formation of a LiF-rich SEI.[8] This inorganic-rich SEI layer is mechanically stable and electronically insulating yet ionically conductive, which offers several advantages:
-
Suppression of Dendrite Growth: A uniform and mechanically robust SEI can effectively suppress the formation and growth of lithium dendrites, a major safety concern in lithium-metal and fast-charging applications.
-
Reduced Electrolyte Decomposition: The stable SEI layer acts as a physical barrier, preventing the continuous decomposition of the bulk electrolyte on the reactive electrode surface.[8] This leads to higher coulombic efficiency and longer cycle life.
-
Enhanced Thermal Stability: LiF has high thermal stability, contributing to a safer battery operation at elevated temperatures.
On the cathode side, HFEs can also form a protective layer that mitigates the oxidative decomposition of the electrolyte at high voltages, thereby improving the stability of high-voltage cathode materials like NMC and LiCoO₂.[9]
Caption: Fig. 1: Proposed SEI formation with TFMP.
Performance Enhancement: Expected Improvements in Battery Metrics
The incorporation of TFMP as an electrolyte additive is anticipated to yield significant improvements in key battery performance metrics, as demonstrated by its analogue, TTE.
Illustrative Performance Data (based on TTE as an additive)
| Performance Metric | Baseline Electrolyte (Carbonate-based) | Electrolyte with HFE Additive (TTE) | Reference |
| Capacity Retention (NCM/Graphite Full Cell) | ~89.79% after 300 cycles | ~97.88% after 300 cycles | [10] |
| Capacity Retention (LiCoO₂/Li Metal Cell, 4.5V) | < 60% after 300 cycles | ~84% after 300 cycles | [1] |
| Coulombic Efficiency (Li | Cu Cell) | Fluctuating, lower average |
These improvements are attributed to the formation of a stable SEI/CEI, which reduces parasitic side reactions and enhances the structural integrity of the electrodes over repeated cycling.[9]
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of TFMP as an electrolyte additive. These are based on established methodologies for testing similar additives like TTE.[9]
Electrolyte Preparation
-
Baseline Electrolyte: Prepare a standard baseline electrolyte, for example, 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v). All materials should be of battery-grade purity and handled in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Additive Incorporation: Add this compound (TFMP) to the baseline electrolyte to achieve the desired concentration. Typical concentrations for HFE additives range from 2 wt% to 10 wt%.[9] Start with a concentration series (e.g., 2%, 5%, 10% TFMP) to identify the optimal loading.
-
Homogenization: Stir the resulting mixture on a magnetic stirrer for several hours in the glovebox to ensure complete homogenization.
Cell Assembly
Standard 2032-type coin cells are suitable for initial electrochemical evaluations.[11]
-
Electrode Preparation: Prepare cathodes (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂ - NCM523) and anodes (e.g., graphite or silicon-graphite composite) using standard slurry-casting techniques. Dry the electrodes thoroughly under vacuum before transferring them into the glovebox.
-
Cell Stacking: Assemble the coin cells in the glovebox in the following sequence: negative casing, spacer disc, anode, separator (e.g., Celgard 2325), cathode, spacer disc, and positive casing.
-
Electrolyte Addition: Add a precise amount of the prepared electrolyte (typically 20-30 µL for a 2032 coin cell) onto the separator to ensure complete wetting of the electrodes and separator.
-
Crimping: Seal the coin cells using a crimping machine to ensure a hermetic seal. Let the cells rest for at least 12 hours before electrochemical testing to allow for complete electrolyte penetration into the electrode pores.
Caption: Fig. 2: Workflow for evaluating TFMP.
Electrochemical Evaluation
-
Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles to form a stable SEI layer.
-
Long-Term Cycling: Cycle the cells at moderate rates (e.g., charging at C/3, discharging at 1C) for several hundred cycles to evaluate capacity retention and coulombic efficiency.
-
Rate Capability: Test the cells at various C-rates (from C/10 to 5C or higher) to assess their performance under high power demands.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the evolution of interfacial and charge-transfer resistances.
Post-Mortem Analysis
After cycling, disassemble the cells in an argon-filled glovebox to analyze the electrodes.
-
Electrode Harvesting: Carefully disassemble the cells, retrieve the anode and cathode, and gently rinse them with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
Surface Characterization: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition of the SEI/CEI layers.[9] Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the surface morphology of the electrodes.[9]
Safety and Handling
Hydrofluoroethers are generally considered to have low toxicity and are nonflammable.[3][5] However, standard laboratory safety practices should always be followed.
-
Handling: Handle TFMP in a well-ventilated area, preferably within a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, strong acids, strong bases, and oxidizing agents.[12] Keep the container tightly sealed.
-
Disposal: Dispose of TFMP and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
While direct experimental data for this compound (TFMP) in lithium-ion batteries is not yet widely available, its structural similarity to well-researched hydrofluoroethers like TTE provides a strong basis for its potential as a highly effective electrolyte additive. The anticipated benefits, including the formation of a robust LiF-rich SEI, suppression of electrolyte decomposition, and improved safety characteristics, make TFMP a compelling candidate for advancing high-performance lithium-ion battery technologies. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate and optimize the use of TFMP in next-generation energy storage systems.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Application of Fluorinated Ethers in High-Performance Polymer Development: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of fluorinated ether moieties into high-performance polymers. It explores the causal relationships between molecular structure and final material properties, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Advantage of Fluorinated Ethers
The introduction of fluorine into polymer backbones is a well-established strategy for enhancing material performance. The unique properties of the fluorine atom—high electronegativity, low polarizability, and the strength of the carbon-fluorine bond—collectively impart exceptional thermal stability, chemical inertness, and hydrophobicity.[1] When fluorine is incorporated in the form of ether linkages, specifically perfluorinated or partially fluorinated ether segments, a synergistic effect is achieved. These flexible ether bonds can improve processability and solubility, mitigating some of the challenges associated with highly rigid fluorinated polymers, without significantly compromising the desirable attributes conferred by fluorine.[2]
This guide will focus on the synthesis, characterization, and application of high-performance polymers featuring fluorinated ether linkages, with a particular emphasis on poly(arylene ether)s and their derivatives. These materials are of significant interest for advanced applications, including low-dielectric constant (low-k) materials for microelectronics, high-performance membranes for fuel cells, and advanced self-lubricating composites.[3][4]
The Impact of Fluorinated Ethers on Polymer Properties: A Mechanistic Overview
The incorporation of fluorinated ether groups into a polymer backbone fundamentally alters its physical and chemical properties. The primary mechanism driving these changes is the introduction of the highly polar C-F bond, which, paradoxically, leads to a decrease in the overall polarizability of the molecule and weak intermolecular forces.[1]
Key Property Enhancements:
-
Enhanced Thermal and Thermo-oxidative Stability: The high dissociation energy of the C-F bond (~485 kJ/mol) significantly increases the temperature required to initiate thermal degradation.[4] Fluorinated poly(arylene ether)s (FPAEs) routinely exhibit 5% weight loss temperatures (Td5) in excess of 500°C.[5]
-
Reduced Dielectric Constant and Dielectric Loss: The low polarizability of the C-F bond and the increase in free volume caused by bulky trifluoromethyl (-CF3) groups reduce the polymer's dielectric constant.[4][6] This makes these materials ideal for high-frequency applications where minimal signal loss is critical. FPAE films have demonstrated dielectric constants as low as 2.07 at 11 GHz.[5]
-
Increased Hydrophobicity and Chemical Resistance: The low surface energy of fluorinated segments results in highly hydrophobic and oleophobic surfaces, characterized by high water contact angles, often exceeding 90°.[5] This property is crucial for applications requiring resistance to moisture and harsh chemical environments.
-
Improved Solubility and Processability: The flexible ether linkages and the disruption of chain packing by bulky fluorinated groups can enhance the solubility of otherwise rigid polymer backbones in common organic solvents, facilitating processing.[6]
-
Reduced Friction Coefficient: The low intermolecular forces characteristic of fluorinated surfaces lead to a lower coefficient of friction, a valuable property for developing self-lubricating materials.
Synthesis of High-Performance Fluorinated Ether Polymers
The most prevalent and versatile method for synthesizing fluorinated poly(arylene ether)s is through nucleophilic aromatic substitution (SNAr) polymerization .[7] This method typically involves the reaction of a bisphenol with an activated perfluoroaromatic compound in the presence of a weak base. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack, making the reaction efficient.[8]
Protocol: Synthesis of a Fluorinated Poly(arylene ether) from Decafluorobiphenyl and 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)
This protocol describes the synthesis of a high-performance fluorinated poly(arylene ether) with excellent thermal stability and a low dielectric constant.
Materials:
-
Decafluorobiphenyl (DFBP)
-
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF, 6F-BPA)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Monomer and Catalyst Charging: To the three-neck flask, add Bisphenol AF, an equimolar amount of Decafluorobiphenyl, and a 10 mol% excess of anhydrous K₂CO₃.
-
Solvent Addition: Add DMAc and toluene (typically in a 4:1 v/v ratio) to the flask to achieve a solids concentration of approximately 20-25% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring under a gentle nitrogen flow. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. This step is critical as water can interfere with the polymerization. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After removing the toluene via the Dean-Stark trap, increase the temperature to 160-180°C to initiate polymerization. The reaction is typically maintained at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Polymer Isolation: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the solution into a large volume of rapidly stirring methanol or a methanol/water mixture (e.g., 10:1 v/v) to precipitate the polymer.
-
Purification: The precipitated polymer, typically a white fibrous solid, is collected by filtration.[4] To remove any remaining salts and unreacted monomers, the polymer is repeatedly washed by boiling in deionized water and then methanol.[4]
-
Drying: Dry the purified polymer in a vacuum oven at 120°C overnight to a constant weight.
Performance Data and Comparative Analysis
The advantages of incorporating fluorinated ether segments are most evident when comparing their properties to non-fluorinated analogs.
Table 1: Thermal and Dielectric Properties of Fluorinated vs. Non-Fluorinated Poly(arylene ether)s
| Polymer Type | Td5 (°C, N₂) | Glass Transition Temp. (Tg, °C) | Dielectric Constant (k) @ 1 MHz | Water Absorption (%) |
| Fluorinated Poly(arylene ether) | 514–555[5] | 178–226[5] | 2.17–2.58[3] | 0.28–0.87[5] |
| Non-Fluorinated Poly(arylene ether sulfone) | ~500 | ~220 | > 3.0 | > 1.0 |
| Fluorinated Poly(ether ether ketone) | > 520[4] | ~170 | ~2.84[4] | < 1.0[4] |
| Standard Poly(ether ether ketone) (PEEK) | ~500 | ~143 | ~3.2 | ~0.5 |
Note: Values are representative and can vary based on specific monomer selection and polymer architecture.
Table 2: Surface Properties of Fluorinated Polymers
| Polymer | Water Contact Angle (°) |
| Fluorinated Poly(arylene ether) Film | 92.4–98.7[5] |
| Fluorinated Poly(ether ether ketone) Film | > 90[4] |
Application-Specific Protocols: Characterization
Accurate and reproducible characterization is essential for validating the performance of newly synthesized polymers.
Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of the fluorinated polymer.
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer powder into a platinum or ceramic TGA pan.
-
Instrument Setup:
-
Data Analysis: Record the temperature at which 5% weight loss (Td5) occurs. This value is a standard metric for comparing the thermal stability of polymers.
Protocol: Dielectric Constant Measurement of Polymer Films
Objective: To measure the dielectric constant (k) and dielectric loss of a thin film of the fluorinated polymer.
Instrument: LCR Meter or Impedance Analyzer
Procedure:
-
Sample Preparation:
-
Dissolve the synthesized polymer in a suitable solvent (e.g., DMAc, chloroform) to form a 10-15 wt% solution.
-
Cast the solution onto a clean glass plate and heat in an oven with a controlled temperature ramp to slowly evaporate the solvent and form a uniform film.
-
Peel the film from the substrate. The final film thickness should be in the range of 50-100 µm.
-
Dry the film under vacuum to remove any residual solvent.
-
To create a parallel plate capacitor structure, deposit circular metal electrodes (e.g., gold or silver) of a known area onto both sides of the film using sputtering or thermal evaporation.[3]
-
-
Measurement:
-
Place the prepared film sample between the electrodes of the dielectric test fixture.
-
Connect the fixture to the LCR meter.
-
Measure the capacitance (C) and dissipation factor (D) over a desired frequency range (e.g., 1 kHz to 1 MHz).[3]
-
-
Calculation:
-
Calculate the dielectric constant (k) using the formula for a parallel plate capacitor: k = (C * d) / (ε₀ * A) where C is the measured capacitance, d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
Protocol: Surface Hydrophobicity by Static Contact Angle Measurement
Objective: To quantify the hydrophobicity of the polymer surface.
Instrument: Contact Angle Goniometer
Procedure:
-
Sample Preparation: Use a flat, smooth section of the prepared polymer film. Ensure the surface is clean and free of contaminants.
-
Measurement:
-
Place the polymer film on the sample stage.
-
Using a precision syringe, dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[10]
-
The instrument's camera will capture a profile image of the droplet.
-
The software analyzes the image to determine the angle at the three-phase (solid-liquid-gas) interface.[11]
-
-
Data Analysis: A contact angle greater than 90° indicates a hydrophobic surface.[11] Perform measurements at multiple locations on the surface and average the results to ensure statistical relevance.
Conclusion
The integration of fluorinated ether segments into high-performance polymers offers a powerful and versatile strategy for developing materials with a superior combination of thermal stability, chemical resistance, low dielectric properties, and enhanced processability. The synthetic routes, particularly nucleophilic aromatic substitution, are robust and allow for a high degree of molecular design flexibility. By following the detailed protocols for synthesis and characterization outlined in this guide, researchers can effectively explore and optimize this promising class of materials for a wide range of advanced technological applications.
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Application Notes and Protocols for 1,1,2,2-Tetrafluoro-3-methoxypropane in Polymer Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Fluorinated Building Block
1,1,2,2-Tetrafluoro-3-methoxypropane is a fluorinated ether with a unique combination of properties that make it a compound of significant interest in the synthesis of advanced polyurethanes and polyesters. Its low boiling point, non-flammable nature, and chemical inertness position it as a promising candidate for various roles within polymer production, from a physical blowing agent to a specialty solvent or property-modifying additive.[1][2] The presence of the tetrafluoroethyl group imparts characteristics typical of fluorinated compounds, such as hydrophobicity and low surface energy, which can be harnessed to create polymers with tailored surface properties and enhanced performance. This document provides detailed application notes and protocols for the utilization of this compound in the production of both polyurethane foams and specialized polyesters.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe application in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C4H6F4O | [3] |
| Molecular Weight | 146.08 g/mol | [3] |
| Boiling Point | 64 °C | [1] |
| Density | 1.186 g/cm³ | [1] |
| Vapor Pressure | 232 mmHg at 25°C | [1] |
| Appearance | Colorless liquid | General knowledge |
| Flammability | Non-flammable | [2] |
Application in Polyurethane Foam Production: A High-Performance Blowing Agent
The primary and most immediate application of this compound in the polyurethane industry is as a physical blowing agent for the production of rigid and flexible foams. Its boiling point of 64°C allows for controlled volatilization during the exothermic polyurethane reaction, leading to the formation of a uniform cellular structure.[1] Unlike chemical blowing agents such as water, which react with isocyanates to produce carbon dioxide, this compound is physically entrapped within the foam's cells, contributing to excellent thermal insulation properties. Its non-flammable nature also enhances the fire safety profile of the final foam product.[2]
Causality of Experimental Choices:
-
Pre-blending with Polyol: this compound is pre-blended with the polyol component to ensure its homogeneous dispersion throughout the reaction mixture. This is crucial for achieving a uniform cell size and density in the final foam.
-
Catalyst Selection: The choice of catalyst (e.g., a tertiary amine and a tin-based catalyst) is critical for controlling the rates of the gelling (urethane formation) and blowing (gas expansion) reactions. A balanced catalyst package ensures that the polymer matrix has sufficient strength to trap the expanding blowing agent without collapsing.
-
Surfactant Addition: A silicone-based surfactant is incorporated to lower the surface tension of the mixture, promoting the nucleation of fine, uniform bubbles and stabilizing the rising foam.
Experimental Workflow for Polyurethane Foam Synthesis
Caption: Logical flow for modifying polyester surface properties with this compound.
Protocol for the Preparation of a Surface-Modified Polyester Film
-
Polyester Synthesis:
-
Synthesize a polyester via a standard polycondensation reaction of a diacid (e.g., terephthalic acid) and a diol (e.g., ethylene glycol) in the presence of a suitable catalyst (e.g., antimony trioxide) at high temperature and under vacuum. [4][5] * Purify the resulting polyester to remove any residual monomers and catalyst.
-
-
Preparation of the Casting Solution:
-
Dissolve the synthesized polyester in a suitable volatile solvent (e.g., dichloromethane or a mixture of phenol and tetrachloroethane) to a concentration of approximately 10-20% (w/v).
-
To this solution, add this compound in a small weight percentage (e.g., 1-5 wt% relative to the polyester).
-
Stir the mixture until the fluorinated additive is completely dissolved and the solution is homogeneous.
-
-
Film Casting and Annealing:
-
Pour the solution onto a clean, flat glass substrate.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature.
-
Once the film is formed, carefully peel it from the substrate.
-
To promote the migration of the fluorinated additive to the surface, anneal the film in an oven at a temperature slightly above the glass transition temperature of the polyester for a defined period (e.g., 1-2 hours).
-
-
Characterization:
-
The surface properties of the modified polyester film can be characterized by contact angle measurements (to assess hydrophobicity), X-ray photoelectron spectroscopy (XPS) (to confirm the presence of fluorine at the surface), and atomic force microscopy (AFM) (to study the surface morphology).
-
Safety and Handling
This compound is a fluorinated compound and should be handled with appropriate safety precautions. [6]It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Although it is non-flammable, it is good practice to avoid sources of ignition. [2]For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound presents a versatile platform for the development of advanced polyurethanes and polyesters. Its application as a physical blowing agent in polyurethane foams offers a route to materials with excellent insulation properties and enhanced fire safety. In the realm of polyesters, its use as a surface-modifying additive opens up possibilities for creating materials with tailored surface characteristics. The protocols provided herein serve as a comprehensive guide for researchers and scientists to explore the full potential of this promising fluorinated compound in polymer innovation.
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Application Notes and Protocols for 1,1,2,2-Tetrafluoro-3-methoxypropane in Specialized Coatings
Introduction: Unlocking High-Performance Surfaces with 1,1,2,2-Tetrafluoro-3-methoxypropane
In the relentless pursuit of materials with superior durability, chemical inertness, and tailored surface properties, fluorinated compounds have established themselves as a cornerstone of innovation. This compound, a hydrofluoroether (HFE), emerges as a key enabling molecule for the next generation of specialized coatings. Its unique combination of properties, including low surface tension, controlled volatility, and excellent material compatibility, positions it as a versatile solvent and deposition aid in the formulation of advanced functional surfaces.[1][2]
This guide provides an in-depth exploration of the practical applications of this compound in the development of specialized coatings. We will delve into its role in formulating fluoropolymer-based coatings, detail methodologies for their application, and provide robust protocols for the characterization of the resulting thin films. The causality behind experimental choices is illuminated to empower researchers and drug development professionals to not only replicate these methods but also to innovate upon them.
Physicochemical Properties and Strategic Advantages
The efficacy of this compound in coating formulations is rooted in its distinct molecular structure and resulting physical properties.
| Property | Value | Significance in Coating Applications |
| Molecular Formula | C4H6F4O | The presence of both fluorine and a methoxy group imparts a unique solubility profile. |
| Molecular Weight | 146.08 g/mol | Influences evaporation rate and viscosity of formulations. |
| Boiling Point | 64 °C | Allows for controlled solvent removal at moderate temperatures, minimizing thermal stress on sensitive substrates.[3] |
| Density | 1.186 g/cm³ | Affects the settling of dispersed components in a formulation.[3] |
| Vapor Pressure | 232 mmHg at 25°C | Indicates a relatively high volatility, facilitating rapid drying of coatings.[3] |
| Refractive Index | 1.298 | Important for the formulation of optical coatings where refractive index matching is critical.[3] |
| Surface Tension | Low (not specified in search results) | Hydrofluoroethers, in general, have low surface tension, which is crucial for good substrate wetting and achieving uniform film formation.[1] |
| Solubility | Good for many organic compounds | Enables the dissolution of a wide range of fluorinated and non-fluorinated polymers and additives.[1] |
| Safety Profile | Non-flammable, low toxicity | Offers a safer alternative to many traditional organic solvents.[1][2] |
The strong carbon-fluorine bonds in the molecule contribute to its chemical and thermal stability, a property that is imparted to the coatings it helps to form.[4] Furthermore, its classification as a hydrofluoroether aligns with the industry's move towards more environmentally benign solvents with low global warming potential and zero ozone depletion potential.[5]
Application in Fluoropolymer Coating Formulations
This compound is an ideal solvent for creating homogenous dispersions of fluoropolymers such as polytetrafluoroethylene (PTFE), polyvinylidene fluoride (PVDF), and fluorinated ethylene propylene (FEP).[6] These polymers are known for their exceptional chemical resistance, thermal stability, and low-friction surfaces.[7]
The primary function of this compound in these formulations is to dissolve or disperse the fluoropolymer and other additives, allowing for the application of a thin, uniform film onto a substrate. Its controlled evaporation rate is critical for preventing defects such as pinholes or cracking during the drying process.
Experimental Protocols
Part 1: Formulation of a Fluoropolymer-Based Coating
This protocol describes the formulation of a model coating using a commercially available fluoropolymer.
Objective: To prepare a stable dispersion of a fluoropolymer in this compound suitable for spray or spin coating.
Materials:
-
This compound (reagent grade)
-
Fluoropolymer resin (e.g., PVDF, PTFE micropowder)
-
Dispersing agent (optional, fluorinated surfactant)
-
Glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
Protocol:
-
Solvent Preparation: Dispense the required volume of this compound into a clean, dry glass vial.
-
Polymer Addition: Gradually add the pre-weighed fluoropolymer resin to the solvent while stirring.
-
Dispersion: If using a dispersing agent, add it to the mixture.
-
Homogenization: Cap the vial and continue stirring for 2-4 hours at room temperature. For micropowders, sonicate the mixture for 30-60 minutes to ensure a fine, homogenous dispersion.
-
Quality Control: Visually inspect the formulation for any agglomerates or settling. A stable dispersion should appear uniform.
Caption: Workflow for fluoropolymer coating formulation.
Part 2: Coating Application Techniques
The choice of application technique depends on the substrate geometry, desired coating thickness, and uniformity.
Objective: To apply a uniform fluoropolymer coating onto a flat or complex-shaped substrate.
Equipment:
-
Airbrush or pneumatic spray gun with a suitable nozzle
-
Fume hood
-
Substrate holder
-
Curing oven
Protocol:
-
Substrate Preparation: Thoroughly clean the substrate to remove any contaminants. This may involve solvent cleaning, alkaline cleaning, or abrasive blasting for metallic substrates.
-
Formulation Loading: Load the prepared fluoropolymer dispersion into the spray gun reservoir.
-
Spraying Parameters:
-
Set the spraying pressure (typically 0.2-0.3 MPa).
-
Maintain a consistent distance between the nozzle and the substrate (e.g., 25 cm).
-
Apply the coating in even, overlapping strokes.
-
-
Drying: Allow the coated substrate to air dry in a dust-free environment for 10-15 minutes to allow the bulk of the this compound to evaporate.
-
Curing: Transfer the substrate to an oven for curing. The curing temperature and time will depend on the specific fluoropolymer used (refer to the manufacturer's data sheet).
Caption: Step-by-step spray coating protocol.
Objective: To produce a highly uniform, thin fluoropolymer film on a flat substrate.
Equipment:
-
Spin coater
-
Micropipette
-
Substrate
-
Curing oven
Protocol:
-
Substrate Preparation: Clean the substrate meticulously. For silicon wafers or glass slides, a standard procedure involves sonication in acetone, followed by isopropanol, and then deionized water, and finally drying with nitrogen gas.[8]
-
Mounting: Secure the substrate onto the spin coater chuck.
-
Deposition: Dispense a small volume of the fluoropolymer formulation onto the center of the substrate.
-
Spinning:
-
Spread Cycle: Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread across the substrate.
-
High-Speed Cycle: Ramp up to a higher speed (e.g., 1000-4000 rpm) for 30-60 seconds to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
Drying and Curing: Carefully remove the substrate from the spin coater and proceed with the drying and curing steps as described in the spray coating protocol.
Caption: Workflow for the spin coating process.
Part 3: Characterization of the Coated Surface
Thorough characterization is essential to validate the performance of the specialized coating.
Method: Non-destructive techniques such as magnetic induction, eddy current, or optical microscopy are commonly used.[9] For highly precise measurements, ellipsometry or profilometry can be employed.[10]
Protocol (using a digital coating thickness gauge):
-
Calibrate the gauge according to the manufacturer's instructions.
-
Take measurements at multiple points across the coated surface to assess uniformity.
-
Record the mean thickness and the standard deviation.
Method: The pull-off adhesion test (ASTM D4541) provides a quantitative measure of the bond strength between the coating and the substrate.[11]
Protocol:
-
A loading fixture (dolly) is glued to the coated surface.
-
A specialized tester is used to apply a perpendicular force to the dolly until it detaches.
-
The force required to pull the coating off is recorded, and the nature of the failure (adhesive or cohesive) is noted.
Method: Contact angle measurement is a widely used technique to determine the surface energy of a coating.[12] A high contact angle with water, for example, indicates a hydrophobic surface.
Protocol:
-
Place a small droplet of a test liquid (e.g., deionized water) on the coated surface.
-
Use a contact angle goniometer to capture an image of the droplet.
-
Software is then used to measure the angle between the baseline of the droplet and the tangent at the point of contact.[13]
Method: Immersion testing (ASTM D543) is a common method to evaluate the resistance of a coating to various chemicals.[14][15]
Protocol:
-
Measure the initial weight and dimensions of the coated sample.
-
Immerse the sample in the test chemical for a specified duration and temperature.
-
Remove the sample, clean it, and re-measure its weight and dimensions.
-
Visually inspect the coating for any signs of degradation, such as blistering, cracking, or discoloration.[16]
Safety and Handling
While this compound has a favorable safety profile compared to many solvents, standard laboratory safety practices should always be observed.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from heat and ignition sources. Keep containers tightly sealed.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile solvent for the formulation and application of specialized fluoropolymer coatings. Its unique combination of physical and chemical properties allows for the creation of uniform, high-performance thin films with desirable characteristics such as hydrophobicity, chemical resistance, and thermal stability. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this enabling molecule in their specific applications.
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ASTM D543-14, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents, ASTM International, West Conshohocken, PA, 2014,
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2025). Hydrofluoroethers as Orthogonal Solvents for the Chemical Processing of Organic Electronic Materials. Retrieved from [Link]
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Advanced Polymer Coatings. (2024). Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards. Retrieved from [Link]
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ResearchGate. (n.d.). Schematics of the fluorination processes. (a) Spin-coating process.... Retrieved from [Link]
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Geocon Products. (n.d.). Hydrofluoroether ASAHIKLIN AE-3000. Retrieved from [Link]
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MDPI. (2018). Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. Retrieved from [Link]
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ResearchGate. (1975). ADHESION MEASUREMENT OF THIN FILMS. Retrieved from [Link]
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MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]
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ProPlate. (n.d.). What methods are used to measure the thickness, uniformity, and quality of coatings applied to electroplated surfaces?. Retrieved from [Link]
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Applied Technical Services. (n.d.). Chemical Resistance Testing. Retrieved from [Link]
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Element. (n.d.). Coatings Chemical Resistance Testing. Retrieved from [Link]
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Anderson Materials Evaluation, Inc. (2024). Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Spin Coating Technique. Retrieved from [Link]
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Tetrachim. (n.d.). APPLICATION PROCEDURES. Retrieved from [Link]
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T&P New Material. (n.d.). Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. Retrieved from [Link]
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Society of Vacuum Coaters. (n.d.). Practical Measurement of Film Thickness Uniformity. Retrieved from [Link]
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Linshang. (2020). How to Detect Coating Thickness and Choose Coating Thickness Gauge?. Retrieved from [Link]
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RSC Publishing. (n.d.). Plant-based, aqueous, water-repellent sprays for coating textiles. Retrieved from [Link]
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DeFelsko. (n.d.). Test Methods for Coating Adhesion. Retrieved from [Link]
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T&P New Material. (n.d.). Hydrofluoroethers (HFE) | Novec 7100, 7200, 7300 Replacement. Retrieved from [Link]
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PMC. (n.d.). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Retrieved from [Link]
-
Keylink Technology. (2025). How Contact Angle Affects Adhesion and Coating. Retrieved from [Link]
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Journal of Materials Chemistry A (RSC Publishing). (n.d.). Simple transfer from spin coating to blade coating through processing aggregated solutions. Retrieved from [Link]
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Linshang. (2020). How to Detect Coating Thickness and Choose Coating Thickness Gauge?. Retrieved from [Link]
-
Precision Coating. (2023). The Difference Between Aqueous-Based and Solvent-Based PTFE Coatings. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: Industrial Aspects of Fluorinated Oligomers and Polymers. Retrieved from [Link]
-
Ecolink. (2025). Hydrofluoroether Solvent Guide - High Performance Alternative. Retrieved from [Link]
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EMPIR projects. (n.d.). VAMAS TWA 22 Mechanical Property Measurement of Thin Films and Coatings A ROUND ROBIN TO MEASURE THE ADHESION OF THIN COATINGS. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Fluorinated Polymers: Volume 2: Applications. Retrieved from [Link]
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2011.igem.org. (n.d.). Team:Cambridge/Protocols/Spin Coating. Retrieved from [Link]
-
A Plus Coating. (n.d.). Chemical Resistance. Retrieved from [Link]
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Application Note & Protocol: The Solvation Chemistry of 1,1,2,2-Tetrafluoro-3-methoxypropane in Advanced Electrolyte Formulations
Abstract
The relentless pursuit of safer, high-performance lithium-ion batteries has driven research into novel electrolyte formulations. 1,1,2,2-Tetrafluoro-3-methoxypropane (TFM) has emerged as a promising co-solvent, distinguished by its advantageous physicochemical properties, including a high flash point, low viscosity, and beneficial interactions with lithium ions. This document provides an in-depth analysis of the solvation chemistry of TFM and its application in advanced electrolytes. Detailed protocols for the preparation and electrochemical evaluation of TFM-based electrolytes are presented, offering researchers and battery scientists a practical guide to harnessing this solvent for next-generation energy storage systems.
Introduction: The Critical Role of Electrolyte Solvents
The electrolyte is the lifeblood of a lithium-ion battery, facilitating the transport of lithium ions between the anode and cathode. The choice of solvent system is paramount, as it profoundly influences key performance indicators such as ionic conductivity, electrochemical stability, and, critically, safety. While traditional carbonate-based electrolytes are widely used, they are hampered by inherent flammability and a limited electrochemical stability window. This has catalyzed the exploration of alternative solvents, with hydrofluoroethers (HFEs) showing significant promise for enhancing both battery performance and safety.[1][2][3]
This compound (TFM), a hydrofluoroether, has attracted considerable attention as a co-solvent in advanced electrolyte formulations. Its unique molecular structure, which incorporates both electron-withdrawing fluorine atoms and an electron-donating methoxy group, results in a desirable combination of properties that mitigate the drawbacks of conventional electrolytes. This application note will explore the fundamental solvation chemistry of TFM and provide robust protocols for its implementation in a research and development setting.
Physicochemical Properties of this compound (TFM)
The effectiveness of TFM as an electrolyte co-solvent is a direct consequence of its distinct molecular structure and resulting physical properties.[4]
Molecular Structure:
Caption: Molecular Structure of this compound.
Key Physicochemical Properties:
| Property | Value | Significance in Electrolytes | Reference |
| Molecular Formula | C4H6F4O | - | [4] |
| Molecular Weight | 146.08 g/mol | Influences viscosity and density. | [4] |
| Boiling Point | ~92-98 °C | Low volatility enhances safety. | |
| Flash Point | > 60 °C | Significantly higher than carbonate solvents, improving safety. | |
| Viscosity (25 °C) | ~0.7 mPa·s | Low viscosity promotes high ionic conductivity. | |
| Dielectric Constant | ~8.5 | Sufficient for salt dissolution when used as a co-solvent. | [4] |
Solvation Chemistry and Mechanism of Action
The advantageous performance of TFM in lithium-ion battery electrolytes is rooted in its distinctive solvation behavior with lithium ions (Li⁺). In contrast to conventional carbonate solvents that form robust solvation sheaths around Li⁺, TFM exhibits weaker interactions. This is a result of the electron-withdrawing effect of the fluorine atoms, which diminishes the electron density on the ether oxygen.
This weaker Li⁺-solvent interaction leads to several beneficial outcomes:
-
Facilitated Li⁺ Desolvation: The energy required for Li⁺ to de-solvate at the electrode-electrolyte interface is reduced, which can lead to faster interfacial kinetics and improved rate capability.
-
Preferential Anion Solvation: The partial positive charge on the hydrogen atoms of the fluorinated carbon chain can interact favorably with the anions of the lithium salt (e.g., PF₆⁻). This interaction can help suppress the formation of lithium dendrites, a critical safety issue in lithium metal batteries.
-
Formation of a Stable Solid Electrolyte Interphase (SEI): TFM can contribute to the formation of a thin, stable, and fluorine-rich SEI layer on the anode surface.[5][6][7][8][9] This F-rich SEI is thought to be more effective at preventing further electrolyte decomposition, thereby improving cycling stability.[5]
Caption: Proposed Solvation Mechanism of TFM in a Hybrid Electrolyte.
Experimental Protocols
Preparation of TFM-Based Electrolytes
Objective: To prepare a 1 M LiPF₆ electrolyte in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and TFM.
Materials:
-
Lithium hexafluorophosphate (LiPF₆, battery grade, >99.99%)
-
Ethylene carbonate (EC, anhydrous, >99%)
-
Dimethyl carbonate (DMC, anhydrous, >99%)
-
This compound (TFM, anhydrous, >99.5%)
-
Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)
-
Analytical balance (±0.1 mg)
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bars
Protocol:
-
Environment Control: All materials and equipment must be transferred into an argon-filled glovebox to prevent moisture contamination.
-
Solvent Mixture Preparation: a. In a clean, dry volumetric flask, accurately weigh the required amounts of EC, DMC, and TFM to achieve the desired volumetric ratio (e.g., EC:DMC:TFM = 30:50:20 v/v/v). b. Seal the flask and gently swirl to ensure a homogeneous mixture.
-
Lithium Salt Dissolution: a. Place a magnetic stir bar in the flask containing the solvent mixture. b. Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1 M. c. Continue stirring until the salt is completely dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is advisable to let the electrolyte rest for 24 hours before use to ensure complete dissolution and equilibration.
Safety Precautions: LiPF₆ is highly corrosive and reacts with moisture to produce toxic HF gas. Always handle it inside a glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Electrochemical Evaluation of TFM-Based Electrolytes
Objective: To assess the electrochemical performance of the prepared TFM-based electrolyte in a coin cell.
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, springs, gaskets)
-
Lithium metal foil (anode)
-
LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) or LiCoO₂ (LCO) (cathode material)
-
Celgard 2325 separator
-
Prepared TFM-based electrolyte
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Protocol Workflow:
Caption: Workflow for Electrochemical Evaluation of TFM-Based Electrolytes.
Detailed Steps:
-
Cathode Preparation: Prepare a cathode slurry by mixing the active material (e.g., NMC532), conductive carbon, and a binder (e.g., PVdF) in a suitable solvent (e.g., NMP). Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.
-
Electrode Punching: Punch circular electrodes from the coated cathode foil and lithium metal foil.
-
Coin Cell Assembly (inside the glovebox): a. Place the cathode in the positive can. b. Add a few drops of the TFM-based electrolyte to wet the cathode surface. c. Place the separator on top of the cathode. d. Add more electrolyte to saturate the separator. e. Place the lithium metal anode on top of the separator. f. Add the spacer and spring. g. Place the gasket and seal the cell using a crimping machine.
-
Formation Cycling: Perform initial charging and discharging cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.
-
Performance Testing:
-
Rate Capability: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate its ability to deliver capacity at different current densities.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500 cycles) to assess its cycling stability and capacity retention.
-
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to investigate the interfacial resistance and charge transfer kinetics.
Expected Results and Discussion
The incorporation of TFM as a co-solvent is anticipated to lead to several key improvements in battery performance when compared to standard carbonate-only electrolytes:
-
Enhanced Safety: The higher flash point of TFM contributes to a safer electrolyte with reduced flammability.[10]
-
Improved Rate Capability: The lower viscosity of the electrolyte and facilitated Li⁺ desolvation at the electrode interface are expected to result in better performance at high C-rates.[11]
-
Extended Cycle Life: The formation of a stable, F-rich SEI is predicted to enhance the long-term cycling stability and capacity retention of the battery.[12][13]
-
Wider Operating Temperature Range: The low freezing point of TFM can improve the low-temperature performance of the battery.[11]
Conclusion
This compound stands out as a highly promising co-solvent for the formulation of advanced lithium-ion battery electrolytes. Its distinctive solvation chemistry, which features weak Li⁺ interaction and promotes the formation of a stable SEI, provides a clear path toward developing safer, higher-performance batteries. The protocols detailed in this application note offer a solid foundation for researchers to prepare and evaluate TFM-based electrolytes, thereby fostering further innovation in the field of energy storage.
References
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Exploring 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as a high voltage electrolyte solvent for 5-V Li2CoPO4F cathode - ResearchGate. Available at: [Link]
-
An all-fluorinated electrolyte with 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether as co-solvent for lithium-ion cells with advanced electrochemical and safety properties at high voltage - ResearchGate. Available at: [Link]
-
Solvate ionic liquid electrolyte with 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether as a support solvent for advanced lithium-sulfur batteries | Request PDF - ResearchGate. Available at: [Link]
-
This compound | C4H6F4O | CID 2783340 - PubChem. Available at: [Link]
-
Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis - MDPI. Available at: [Link]
-
Simulation guided molecular design of hydrofluoroether solvent for high energy batteries. Available at: [Link]
-
A nonflammable low-concentration electrolyte for lithium-ion batteries - RSC Publishing. Available at: [Link]
-
Simulation Guided Molecular Design of Hydrofluoroether Solvent for High Energy Batteries - arXiv. Available at: [Link]
-
(PDF) Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes. Available at: [Link]
-
Electrolyte Role in SEI Evolution at Si in the Pre-lithiation Stage vs the Post-lithiation Stage. Available at: [Link]
-
Functional Electrolyte of Fluorinated Ether and Ester for Stabilizing Both 4.5 V LiCoO2 Cathode and Lithium Metal Anode | ACS Applied Materials & Interfaces. Available at: [Link]
-
Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes | Request PDF - ResearchGate. Available at: [Link]
-
Solvate ionic liquid electrolyte with 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether as a support solvent for advanced lithium–sulfur batteries - RSC Publishing. Available at: [Link]
-
(PDF) Effective SEI Formation via Phosphazene‐Based Electrolyte Additives for Stabilizing Silicon‐Based Lithium‐Ion Batteries - ResearchGate. Available at: [Link]
-
Nonflammable Hydrofluoroether for Lithium-Ion Batteries: Enhanced Rate Capability, Cyclability, and Low-Temperature Performance - ResearchGate. Available at: [Link]
-
Solid Electrolyte Interphase (SEI) Formation on the Graphite Anode in Electrolytes Containing the Anion Receptor Tris(hexafluoroisopropyl)borate (THFIPB) | Request PDF - ResearchGate. Available at: [Link]
-
A Selection Rule for Hydrofluoroether Electrolyte Cosolvent: Establishing a Linear Free-Energy Relationship in Lithium-Sulfur Batteries - PubMed. Available at: [Link]
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Application Notes and Protocols: Unveiling Core-Shell Solvation Structures of Alkali Metal Ions with 1,1,2,2-Tetrafluoro-3-methoxypropane
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the role of 1,1,2,2-Tetrafluoro-3-methoxypropane in forming core-shell solvation structures with alkali metal ions. While direct experimental data on this specific hydrofluoroether is emerging, this document synthesizes established principles of ion-solvent interactions, the unique physicochemical properties of fluorinated ethers, and validated experimental protocols to propose a model for its behavior and guide future research. We will explore the theoretical underpinnings of core-shell solvation, detail robust experimental methodologies for its characterization, and discuss potential applications stemming from these unique ionic architectures, particularly in advanced electrolyte systems and specialized pharmaceutical formulations.
Introduction: The Significance of Controlled Ion Solvation
The immediate chemical environment of an ion in a liquid phase, its solvation shell, dictates its reactivity, mobility, and overall thermodynamic and kinetic properties. The ability to precisely control this environment is paramount in fields ranging from energy storage to pharmacology. In electrolyte solutions, the structure of the solvation shell influences ionic conductivity, electrochemical stability, and the formation of the solid-electrolyte interphase (SEI) in batteries. In pharmaceutical sciences, the solvation of active pharmaceutical ingredients (APIs) can impact their solubility, stability, and bioavailability.
Fluorinated ethers, a class of molecules characterized by the presence of both ether functionalities and carbon-fluorine bonds, have garnered significant attention for their unique solvating properties. The high electronegativity of fluorine atoms creates electron-deficient regions on the carbon backbone, which in turn influences the electron density on the ether oxygen. This electronic modulation, combined with the steric effects of the fluorine atoms, can lead to the formation of distinct, well-ordered solvation structures around cations.
This guide focuses on this compound, a partially fluorinated ether, as a candidate for inducing "core-shell" solvation structures with alkali metal ions (e.g., Li⁺, Na⁺, K⁺). A core-shell structure, in this context, refers to a primary solvation shell dominated by specific solvent molecules or anions, creating a distinct inner coordination sphere, followed by a different outer solvation sphere. We will lay out the scientific rationale for this hypothesis and provide the necessary protocols to investigate and validate it.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C₄H₆F₄O | PubChem[1] |
| Molecular Weight | 146.08 g/mol | PubChem[1] |
| Boiling Point | 64 °C | LookChem[1] |
| Density | 1.186 g/cm³ | LookChem[1] |
| Refractive Index | 1.298 | LookChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 5 | LookChem[1] |
| LogP | 1.53320 | LookChem[1] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[1] |
The presence of five hydrogen bond acceptors (the oxygen atom and the four fluorine atoms) and no hydrogen bond donors suggests that this compound can interact favorably with cations.[1] Its relatively low boiling point and density are also important practical considerations for various applications.
The "Core-Shell" Solvation Hypothesis
We propose that in a mixed electrolyte system containing an alkali metal salt, a conventional solvent (e.g., a carbonate or a higher-order ether), and this compound, a core-shell solvation structure can be formed around the alkali metal cation.
The proposed mechanism is as follows:
-
Core Formation: The ether oxygen of this compound, with its localized electron density, will preferentially coordinate with the alkali metal ion, forming the primary solvation shell or "core." The electron-withdrawing effect of the adjacent tetrafluoroethyl group can modulate the Lewis basicity of the ether oxygen, influencing the strength of this interaction.
-
Shell Formation: The fluorinated portion of the molecule, being relatively nonpolar and weakly coordinating, will orient outwards, creating a "fluorinated shell" around the solvated cation. This outer shell can serve several functions:
-
Steric Shielding: It can sterically hinder the close approach of anions or other solvent molecules to the cation.
-
Electrochemical Stability: The C-F bonds are highly stable, potentially enhancing the overall oxidative stability of the electrolyte.
-
Modified Interfacial Chemistry: The fluorinated shell can influence the composition and properties of the SEI layer formed on electrode surfaces in battery applications.
-
This proposed structure is depicted in the following logical diagram:
Sources
1,1,2,2-Tetrafluoro-3-methoxypropane as a nonflammable gas for industrial applications
Subject: Comprehensive Technical Guide to the Industrial Applications of 1,1,2,2-Tetrafluoro-3-methoxypropane as a Nonflammable Gas.
Abstract
This document provides a detailed technical overview of this compound (CAS No. 60598-17-6), a hydrofluoroether (HFE) with significant potential for various industrial applications. As a nonflammable, colorless, and low-odor liquid at room temperature, it presents a compelling alternative to traditional solvents and heat transfer fluids that are facing increasing regulatory pressure due to environmental and safety concerns. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, safety and handling, and detailed protocols for its use in precision cleaning and as a heat transfer fluid.
Introduction
The quest for high-performance, safe, and environmentally benign industrial chemicals has led to the development of hydrofluoroethers (HFEs). These compounds are characterized by their non-flammability, low toxicity, and favorable environmental profiles, including zero ozone depletion potential (ODP) and low global warming potential (GWP).[1][2] this compound, also known as methyl 2,2,3,3-tetrafluoropropyl ether, is a member of this class of next-generation industrial fluids. Its unique combination of properties makes it a suitable candidate for applications demanding high performance without compromising safety or environmental standards. This document serves as a comprehensive guide to its properties and potential industrial uses.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its effective and safe implementation in any industrial process.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are critical for designing and optimizing industrial processes such as precision cleaning and heat transfer systems.
| Property | Value | Unit | Reference |
| Chemical Formula | C₄H₆F₄O | - | [3] |
| Molecular Weight | 146.08 | g/mol | [3] |
| CAS Number | 60598-17-6 | - | [3] |
| Boiling Point | 64 | °C | [4] |
| Density | 1.186 | g/cm³ | [4] |
| Vapor Pressure | 232 | mmHg at 25°C | [4] |
| Refractive Index | 1.298 | - | [4] |
| Dielectric Constant | Much lower than water | - | [5] |
Safety and Handling
Based on available data, this compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors.
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a cool, dry place in a tightly sealed container.
Environmental Profile:
As a hydrofluoroether, this compound is expected to have a low environmental impact compared to legacy solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). HFEs are characterized by:
-
Zero Ozone Depletion Potential (ODP): They do not contain chlorine or bromine atoms that catalytically destroy the ozone layer.[2][7]
-
Low Global Warming Potential (GWP): HFEs have shorter atmospheric lifetimes compared to perfluorocarbons (PFCs), leading to a lower GWP.[1]
The following diagram illustrates the decision-making process for handling and storage based on the known hazards.
Caption: Workflow for safe handling and storage.
Industrial Applications and Protocols
The properties of this compound make it a strong candidate for several high-value industrial applications, primarily as a precision cleaning solvent and a heat transfer fluid.
Application: Precision Cleaning via Vapor Degreasing
Protocol for Vapor Degreasing:
-
System Preparation:
-
Ensure the vapor degreaser is clean and free of any residual solvent from previous operations.
-
Charge the boil sump of the vapor degreaser with this compound.
-
Turn on the cooling coils at the top of the unit to establish a cold trap.
-
-
Operation:
-
Heat the solvent in the boil sump to its boiling point (64°C). A vapor zone will form above the boiling liquid.[8]
-
Secure the parts to be cleaned in a metal basket.
-
Slowly lower the basket into the vapor zone, ensuring it remains above the boiling liquid.
-
Condensation of the solvent vapor will occur on the cooler parts, dissolving contaminants.[5]
-
Hold the basket in the vapor zone until condensation ceases (the parts have reached the temperature of the vapor).
-
For heavily soiled parts, an immersion in the rinse sump (containing pure, distilled solvent) can be performed.
-
Slowly raise the basket out of the vapor zone, allowing the parts to dry completely before removal from the degreaser.
-
-
System Shutdown:
-
Turn off the heat to the boil sump.
-
Allow the vapor to condense and return to the sump.
-
Keep the cooling coils running until the unit has cooled down.
-
Cover the degreaser to minimize solvent loss.
-
The following diagram outlines the vapor degreasing process.
Caption: The continuous cycle of vapor degreasing.
Application: Heat Transfer Fluid
Causality Behind Experimental Choices: An effective heat transfer fluid must exhibit good thermal stability, a wide operating temperature range, and be non-corrosive to system components.[11] HFEs are increasingly used as heat transfer fluids due to their excellent dielectric properties, non-flammability, and wide liquid range.[12] this compound's boiling point of 64°C suggests its utility in low-to-medium temperature applications where precise thermal control is required. The evaluation of a heat transfer fluid's performance involves assessing its thermal stability and its compatibility with common materials of construction. ASTM D6743 provides a standard method for evaluating the thermal stability of organic heat transfer fluids.[11][13]
Protocol for Evaluating Thermal Stability (Adapted from ASTM D6743):
-
Sample Preparation:
-
Place a known mass of this compound into a high-temperature, high-pressure test cell.
-
Introduce coupons of materials relevant to the intended system (e.g., stainless steel, copper, aluminum).
-
Seal the test cell after purging with an inert gas (e.g., nitrogen) to create an oxygen-free environment.
-
-
Thermal Stressing:
-
Heat the sealed cell to a predetermined temperature relevant to the target application (e.g., 60°C) for an extended period (e.g., 100-500 hours).
-
-
Post-Test Analysis:
-
Cool the cell to room temperature and carefully collect any gaseous byproducts for analysis by Gas Chromatography (GC) to identify decomposition products.
-
Analyze the remaining liquid for changes in physical properties (e.g., viscosity, color, acid number).
-
Inspect the metal coupons for signs of corrosion or degradation according to standards like ASTM D1384.[14]
-
Protocol for Measuring Heat Transfer Coefficient:
The heat transfer coefficient can be calculated using the Nusselt number, which is determined based on the fluid's properties and the flow regime (laminar or turbulent).[15][16]
-
System Setup:
-
Construct a test loop with a heated section of known dimensions and material.
-
Incorporate temperature and flow rate sensors at the inlet and outlet of the heated section.
-
-
Data Collection:
-
Pump the this compound through the loop at a controlled flow rate.
-
Apply a known amount of heat to the test section.
-
Record the inlet and outlet temperatures, the surface temperature of the heated section, and the flow rate.
-
-
Calculation:
-
Calculate the heat absorbed by the fluid.
-
Determine the Log Mean Temperature Difference (LMTD) between the fluid and the heated surface.
-
Calculate the heat transfer coefficient (h) using the formula: h = Q / (A * LMTD), where Q is the heat absorbed, A is the surface area, and LMTD is the Log Mean Temperature Difference.
-
Analytical Methods
Quantitative analysis of this compound in environmental or process samples is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
GC-MS Conditions:
-
Injector: Split/splitless inlet, temperature ~200°C.
-
Carrier Gas: Helium or Hydrogen.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Scan a mass range appropriate for the parent ion and expected fragments (e.g., m/z 30-200).
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of this compound.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Comparative Analysis and Conclusion
This compound and other HFEs offer significant advantages over older generations of industrial fluids.
| Property | This compound | CFC-113 (Trichlorotrifluoroethane) |
| Ozone Depletion Potential (ODP) | 0 | 0.8[19] |
| Global Warming Potential (GWP) | Low (specific value not found, but typical for HFEs) | 6130[19] |
| Flammability | Nonflammable | Nonflammable |
| Toxicity | Irritant | Low, but can cause cardiac arrhythmia at high concentrations[20] |
| Regulatory Status | Generally favorable | Phased out under the Montreal Protocol |
This compound is a promising, commercially available hydrofluoroether with a favorable safety and environmental profile.[4] Its physicochemical properties make it a viable candidate for demanding industrial applications such as precision cleaning and heat transfer. The protocols outlined in this document provide a framework for researchers and engineers to evaluate and implement this fluid as a sustainable alternative to legacy chemicals. Further research to determine specific performance metrics, such as the Kauri-Butanol value and detailed thermophysical properties, will further solidify its position as a key component in modern industrial processes.
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Reliance Specialty Products. (n.d.). Vapor Degreasing 101 | How Does A Vapor Degreaser Work?. Retrieved from [Link]
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Airgas. (2018). SAFETY DATA SHEET - Tetrafluoroethylene (R1114). Retrieved from [Link]
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-
ASTM International. (n.d.). ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. Retrieved from [Link]
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-
LCGC International. (2025). The Role of SPME Combined with GC–MS for PFAS Analysis. Retrieved from [Link]
-
ASTM International. (2020). D6743 Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids. Retrieved from [Link]
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-
Engineers Edge. (n.d.). Convective Heat Transfer Coefficients Table Chart. Retrieved from [Link]
-
Techspray. (n.d.). Kauri-Butanol (Kb) Values and Solubility Parameters. Retrieved from [Link]
-
Kilfrost. (2025). Measuring the corrosion protection properties of heat transfer fluids. Retrieved from [Link]
-
ASTM International. (n.d.). D8046 Standard Guide for Pumpability of Heat Transfer Fluids. Retrieved from [Link]
-
ASTM International. (2015). ASTM D6743-11(2015) - Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids. Retrieved from [Link]
-
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-
INCHEM. (1990). Chlorofluorocarbons, fully halogenated (EHC 113, 1990). Retrieved from [Link]
-
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-
Best Technology. (n.d.). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. Retrieved from [Link]
- ASTM International. (n.d.). Corrosion Test for Heat Transfer Fluids in Glassware.
-
U.S. Environmental Protection Agency. (2016). Ozone-Depleting Substances. Retrieved from [Link]
-
PubMed. (2008). Degradation rates of CFC-11, CFC-12 and CFC-113 in anoxic shallow aquifers of Araihazar, Bangladesh. Retrieved from [Link]
-
YouTube. (2014). E.4.3 Discuss the alternatives to CFCs in terms of their properties. Retrieved from [Link]
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Application Notes & Protocols for 1,1,2,2-Tetrafluoro-3-methoxypropane in Material Science
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding 1,1,2,2-Tetrafluoro-3-methoxypropane and its Dielectric Properties
This compound (CAS No. 60598-17-6) is a member of the hydrofluoroether (HFE) family of compounds.[1][2] HFEs were developed as environmentally preferable alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), offering negligible ozone depletion potential and low global warming potential.[3][4][5] These fluids are characterized by their unique combination of properties: they are typically colorless, odorless, non-flammable, thermally stable, and exhibit low toxicity.[4][6][7]
In material science and drug development, the dielectric constant (relative permittivity, εr) of a solvent or medium is a critical parameter that governs its ability to store electrical energy and to solvate charged or polar molecules.[8] For this compound, its highly fluorinated structure suggests a low dielectric constant, a property that makes it an excellent insulator and a poor solvent for polar compounds.[1] This guide provides a technical overview of this compound, its applications as dictated by its dielectric properties, and detailed protocols for its characterization and use.
Physicochemical Properties and Dielectric Characterization
| Property | Value | Source |
| CAS Number | 60598-17-6 | [2] |
| Molecular Formula | C4H6F4O | [1][2] |
| Molecular Weight | 146.08 g/mol | [1][2] |
| Boiling Point | 64 °C | [9] |
| Density | 1.186 g/cm³ | [9] |
| Dielectric Constant (εr) | Expected to be low (<<10) | [1] |
| GHS Hazards | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [2] |
For context, the dielectric constants of common materials span a wide range. A low value, like that expected for this HFE, indicates it is a strong electrical insulator.
| Substance | Dielectric Constant (εr) at ~20°C |
| Vacuum | 1.0 |
| Air | 1.000586 |
| Teflon (PTFE) | 2.1 |
| Benzene | 2.3 |
| Acetone | 19.5 |
| Ethanol | 24.5 |
| Water | 80.1 |
(Data sourced from various tables, e.g.,[10])
The Role of a Low Dielectric Constant in Advanced Applications
The combination of a low dielectric constant and high dielectric strength makes HFEs like this compound indispensable in several high-technology fields.[3]
-
Electronics and Semiconductor Manufacturing: In this sector, HFEs are used as heat transfer fluids for immersion cooling of data centers and high-power electronics.[3][4][11] A low dielectric constant is critical because it prevents signal interference or short-circuiting between sensitive components. Their high dielectric strength (resistance to electrical breakdown) provides an added layer of safety. They are also used for precision cleaning of electronic parts, as they can remove oils and fluxes without damaging components, leaving no residue upon evaporation.[3]
-
Carrier Fluid and Lubricant Deposition: Due to its low surface tension and ability to dissolve fluorinated oils and greases, it can act as a carrier solvent. It allows for the uniform deposition of a thin layer of lubricant onto a surface, and because it is highly volatile, it evaporates quickly, leaving only the desired coating.
-
Pharmaceutical and Drug Development: In drug formulation, particularly for non-polar active pharmaceutical ingredients (APIs), solvents with low dielectric constants are essential. They can be used as reaction media for synthesizing sensitive compounds or as solvents for dispersing hydrophobic drugs in novel delivery systems. Their chemical inertness prevents unwanted side reactions.
Protocol 1: Measurement of Dielectric Constant
This protocol describes the determination of the dielectric constant of a liquid insulating material like this compound, based on the principles outlined in ASTM D150.[12][13]
Principle
The dielectric constant is determined by measuring the capacitance of a test cell with the liquid as the dielectric and then measuring the capacitance of the same cell with air as the dielectric.[8] The ratio of the former to the latter gives the relative permittivity or dielectric constant.
Apparatus and Materials
-
LCR Meter: Capable of measuring capacitance and dissipation factor at the desired frequency (e.g., 1 kHz to 1 MHz).
-
Liquid Dielectric Test Cell: A two-terminal cell consisting of concentric cylindrical electrodes or parallel plates. The cell must be clean, dry, and of a known geometry.
-
This compound: The sample to be tested.
-
Reference Air: Or dry nitrogen for purging the cell.
-
Temperature Control System: To maintain a stable temperature during measurement.
Step-by-Step Methodology
-
Cell Preparation: Thoroughly clean the dielectric test cell with a suitable solvent (e.g., isopropanol) and dry it completely in an oven. Allow it to cool to room temperature in a desiccator.
-
Air Capacitance Measurement (C_air):
-
Assemble the clean, dry, and empty test cell.
-
Connect the cell to the LCR meter.
-
Measure the capacitance at the specified frequency and temperature. This value is C_air. It represents the capacitance of the cell's geometry in air (εr ≈ 1.000586).
-
-
Sample Introduction:
-
Carefully fill the test cell with this compound, ensuring no air bubbles are trapped between the electrodes.
-
Allow the filled cell to reach thermal equilibrium with the temperature control system.
-
-
Sample Capacitance Measurement (C_sample):
-
Measure the capacitance of the sample-filled cell at the same frequency and temperature. This value is C_sample.
-
-
Calculation:
-
The dielectric constant (εr) is calculated using the formula: εr = C_sample / C_air
-
Workflow Diagram
Caption: Workflow for Dielectric Constant Measurement.
Protocol 2: Application as a Dispersion Medium for a Hydrophobic API
This protocol demonstrates the use of this compound as a non-polar medium for preparing a nanoparticle dispersion of a poorly water-soluble drug, a common challenge in drug development.
Rationale
For a hydrophobic API, a solvent with a very low dielectric constant is ideal for two reasons. First, it can effectively solvate the non-polar drug molecules. Second, during anti-solvent precipitation to form nanoparticles, its miscibility with a polar anti-solvent (like isopropanol) allows for rapid and controlled precipitation, while its low polarity ensures the API crashes out of solution effectively.
Materials
-
Hydrophobic API (e.g., Fenofibrate).
-
This compound (Solvent).
-
Isopropanol (Anti-solvent).
-
Stabilizer (e.g., a fluorinated surfactant).
-
Magnetic stirrer and stir bar.
-
Syringe pump.
Step-by-Step Methodology
-
API Solution Preparation:
-
In a clean beaker, dissolve the hydrophobic API and a suitable stabilizer in this compound to create a clear solution (the "organic phase"). The low dielectric constant of the HFE facilitates the dissolution of the non-polar components.
-
-
Anti-Solvent Preparation:
-
In a separate, larger beaker, place the anti-solvent (isopropanol) on a magnetic stirrer and begin moderate agitation.
-
-
Nanoprecipitation:
-
Using a syringe pump for a controlled addition rate, slowly inject the organic phase into the stirring anti-solvent.
-
The rapid change in solvent polarity (from the low-dielectric HFE to the higher-dielectric isopropanol) causes the API to precipitate out of solution as nanoparticles.
-
-
Solvent Removal:
-
The resulting nanoparticle suspension can be gently heated (to ~50-60°C, below the HFE's boiling point) under vacuum or nitrogen flow to selectively evaporate the lower-boiling-point this compound, leaving the nanoparticles suspended in the anti-solvent.
-
-
Characterization:
-
Analyze the resulting nanoparticle suspension for size distribution (e.g., using Dynamic Light Scattering) and morphology (e.g., using SEM or TEM).
-
Application Workflow Diagram
Caption: Nanoparticle preparation using HFE as a solvent.
Safety and Handling
While hydrofluoroethers are known for their low toxicity and non-flammability compared to older solvents, proper laboratory practice is essential.[4][5][7]
-
Chemical Hazards: this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
This compound is a specialized hydrofluoroether whose material science applications are fundamentally governed by its low dielectric constant, high dielectric strength, and chemical inertness. These properties make it an excellent choice for applications requiring electrical insulation, such as in electronics cooling, and as a non-polar medium in precision cleaning and pharmaceutical formulations. The protocols provided herein offer standardized methods for characterizing its key dielectric property and leveraging it in a practical research and development context.
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-
Labinsights. (2024, November 14). Hydrofluoroethers: Sustainable Solutions for Electronics-Related Industries. Retrieved from [Link]
-
LssChemicals. (2022, May 27). Are Hydrofluoroethers Non-Flammable? Organic Solvent. Retrieved from [Link]
-
Ecolink, Inc. (2022, June 13). How do Hydrofluoroethers work? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D150-18, Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. Retrieved from [Link]
-
Ecolink, Inc. (2022, June 10). What are Hydrofluoroethers? Retrieved from [Link]
-
Ecolink, Inc. (2025, November 3). Hydrofluoroether Solvent Guide. Retrieved from [Link]
-
Intertek. (n.d.). Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250. Retrieved from [Link]
-
Yamaden. (n.d.). Table of dielectric constants of substances. Retrieved from [Link]
-
IET Labs. (n.d.). ASTM-D150-IEC-60250_Dielectric_Cell. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric constant of 1,1,2,2-tetrafluoro-1-methoxyethane. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Infinita Lab. (n.d.). Dielectric Constant & Dissipation Factor Testing by ASTM D150. Retrieved from [Link]
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- 8. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 9. lookchem.com [lookchem.com]
- 10. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 11. ecolink.com [ecolink.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. infinitalab.com [infinitalab.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1,2,2-Tetrafluoro-3-methoxypropane
Welcome to the technical support center for the purification of 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS 60598-17-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this fluorinated ether.
I. Understanding the Compound: Key Properties
Before delving into purification, a thorough understanding of the physical and chemical properties of this compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₄H₆F₄O | |
| Molecular Weight | 146.09 g/mol | |
| Boiling Point | 64-68 °C | |
| Density | 1.186 g/cm³ | |
| Refractive Index | 1.298 | |
| Synonyms | Methyl 2,2,3,3-tetrafluoropropyl ether, HFE-374pcf |
II. Potential Impurities: A Proactive Approach to Purification
Effective purification begins with anticipating potential impurities. The most common synthetic route to this compound is the addition of methanol to tetrafluoroethylene (TFE) in the presence of a base, or via a Williamson ether synthesis variant.[1] These starting materials and reaction conditions can lead to a variety of impurities.
Common Impurities:
-
Unreacted Starting Materials:
-
Methanol
-
Tetrafluoroethylene (or its precursors)
-
Base (e.g., sodium methoxide, potassium hydroxide)
-
-
Byproducts:
-
Polymers of Tetrafluoroethylene: TFE is prone to polymerization, especially in the presence of radical initiators or impurities.[2]
-
Other Ethers: Potential for the formation of symmetric ethers or products from reactions with solvent impurities.
-
Salts: Formed from the neutralization of the basic catalyst.
-
-
Solvent Residues:
-
Reaction solvents (e.g., THF, DMF).
-
Extraction solvents (e.g., diethyl ether, ethyl acetate).
-
-
Water: Introduced during aqueous workup steps.
III. Purification Workflow: A Step-by-Step Guide
The following workflow is a robust method for the purification of this compound, designed to address the aforementioned potential impurities.
Caption: A typical purification workflow for this compound.
Experimental Protocol:
-
Aqueous Workup:
-
Carefully quench the reaction mixture with water to dissolve any inorganic salts and neutralize the remaining base.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to aid in layer separation and remove residual water.[3]
-
-
Drying the Organic Layer:
-
Separate the organic layer and dry it over anhydrous sodium sulfate. Anhydrous sodium sulfate is a neutral drying agent with a high capacity for water.[4]
-
Add the drying agent until it no longer clumps together, indicating that the solution is dry.
-
Filter or decant the dried organic solution to remove the sodium sulfate.
-
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus. A Vigreux column is often sufficient for separating components with boiling points that differ by more than 25 °C.[5]
-
Carefully heat the flask. Collect the fraction that distills at the boiling point of this compound (64-68 °C).
-
Discard any low-boiling forerun, which may contain residual extraction solvents or other volatile impurities.
-
-
Purity Analysis:
-
Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identify any remaining impurities.
-
¹⁹F NMR spectroscopy is a powerful tool for assessing the purity of fluorinated compounds due to the large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus.[6]
-
IV. Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Sources
Technical Support Center: Optimizing Reaction Conditions with 1,1,2,2-Tetrafluoro-3-methoxypropane
Welcome to the technical support center for 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS 60598-17-6), a hydrofluoroether (HFE) solvent with unique properties beneficial for a range of chemical transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this solvent, troubleshoot common issues, and optimize reaction conditions for enhanced performance and reproducibility.
Introduction to this compound as a Reaction Solvent
This compound, a colorless and low-toxicity liquid, is emerging as a sustainable and effective solvent in organic synthesis.[1] Its distinct characteristics, such as low viscosity, good thermal stability, and selective solvency, offer advantages over traditional organic solvents.[2] These properties can lead to improved reaction outcomes, simplified work-up procedures, and a better environmental footprint.[1]
This guide provides a comprehensive overview of the practical aspects of working with this solvent, from understanding its fundamental properties to fine-tuning your reaction parameters for optimal results.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for effective reaction design and optimization.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆F₄O | [3] |
| Molecular Weight | 146.08 g/mol | [1] |
| Boiling Point | 64-68 °C | [4] |
| Density | 1.186 g/cm³ | [3] |
| Refractive Index | 1.298 | [3] |
| Vapor Pressure | 232 mmHg at 25°C | [3] |
| LogP | 1.53320 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
Troubleshooting Guide
Encountering unexpected results is a common aspect of chemical research. This section addresses potential issues you might face when using this compound as a solvent and provides systematic solutions.
Issue 1: Poor Solubility of Reagents or Starting Materials
Symptoms:
-
Incomplete dissolution of solids.
-
Heterogeneous reaction mixture where a homogeneous solution was expected.
-
Low reaction conversion or yield.
Causality: this compound is a moderately polar solvent. Highly polar or ionic compounds may exhibit limited solubility. The fluorinated nature of the solvent can lead to "fluorous" interactions, where it preferentially solvates other fluorinated molecules, potentially excluding non-fluorinated, polar species.
Troubleshooting Workflow:
Caption: A logical workflow for addressing solubility issues.
Step-by-Step Solutions:
-
Co-solvent Addition:
-
Action: Introduce a small percentage (5-20% v/v) of a co-solvent with a polarity that is known to dissolve your reagent. Common choices include THF, acetonitrile, or a more polar fluorinated solvent.
-
Rationale: The co-solvent can create localized environments of higher polarity, facilitating the dissolution of the problematic reagent without drastically altering the bulk properties of the reaction medium.
-
-
Use of a Phase-Transfer Catalyst (PTC):
-
Action: For reactions involving an ionic reagent, add a catalytic amount of a suitable PTC, such as a quaternary ammonium or phosphonium salt.
-
Rationale: The PTC facilitates the transport of the ionic species from a solid or separate liquid phase into the bulk solvent where the reaction occurs.
-
-
Reagent Modification:
-
Action: If possible, modify the problematic reagent to increase its solubility. This could involve introducing a "fluorous tag" (a perfluoroalkyl chain) to enhance solubility in the fluorinated solvent.
-
Rationale: This strategy leverages the principle of "like dissolves like" to improve solvation.
-
Issue 2: Slow or Incomplete Reaction
Symptoms:
-
Reaction does not proceed to completion within the expected timeframe.
-
Low yield of the desired product, with significant recovery of starting material.
Causality: While this compound is thermally stable, its relatively low boiling point (64-68 °C) may limit the accessible reaction temperature at atmospheric pressure. Additionally, the solvent's coordination to a catalyst's metal center could potentially influence its activity.
Troubleshooting Strategies:
| Strategy | Action | Rationale |
| Temperature Optimization | Gradually increase the reaction temperature towards the solvent's boiling point. If necessary, employ a sealed reaction vessel to safely exceed the atmospheric boiling point. | Higher temperatures generally increase reaction rates. |
| Catalyst Screening | Experiment with different catalysts or ligands. Consider those known to be effective in fluorinated solvents or those with higher activity at lower temperatures. | The solvent can influence catalyst performance. A catalyst that is optimal in a traditional solvent may not be the best choice in a hydrofluoroether. |
| Concentration Adjustment | Increase the concentration of the reactants. | Higher concentrations can lead to an increased reaction rate. |
Issue 3: Difficult Product Isolation or Work-up
Symptoms:
-
Formation of stable emulsions during aqueous work-up.
-
Product loss into the aqueous phase.
Causality: Hydrofluoroethers can sometimes form stable emulsions with water, especially if surfactants or certain salts are present. The moderate polarity of this compound might also lead to some partitioning of polar products into the aqueous layer.
Work-up Optimization Protocol:
-
Solvent Removal:
-
Action: Before aqueous work-up, remove the this compound under reduced pressure (rotary evaporation). Its relatively low boiling point facilitates this.
-
Rationale: This eliminates the primary cause of emulsion formation. The residue can then be redissolved in a more traditional extraction solvent like ethyl acetate or dichloromethane.[5]
-
-
Breaking Emulsions:
-
Action: If an emulsion forms, add a small amount of a saturated brine solution or a different organic solvent.
-
Rationale: The increased ionic strength of the aqueous phase or the change in the organic phase composition can destabilize the emulsion.
-
-
Back-Extraction:
-
Action: If the product has some water solubility, perform a back-extraction of the aqueous layer with a fresh portion of an appropriate organic solvent.
-
Rationale: This helps to recover any product that may have partitioned into the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over common solvents like THF or Dichloromethane?
A1: The primary advantages include:
-
Improved Safety Profile: It is non-flammable and has low toxicity.[1]
-
Environmental Benefits: It has a low global warming potential and near-zero ozone depletion potential.[1]
-
Selective Solubility: Its unique solvency can sometimes lead to cleaner reactions and easier purification by leaving certain impurities insoluble.
-
Thermal Stability: It is stable under typical reaction conditions.[2]
Q2: How does the polarity of this compound compare to other solvents?
A2: It is a solvent of moderate polarity. While a direct comparison to all solvents is complex, its properties suggest it is less polar than solvents like DMF or DMSO, but more polar than hydrocarbons like hexane. Its miscibility with some organic solvents should be experimentally determined for specific applications.
Q3: Can I use standard laboratory equipment with this solvent?
A3: Yes, standard glass and stainless steel laboratory equipment are compatible. However, due to its volatility, it is recommended to work in a well-ventilated fume hood and use appropriate condensers for reactions at elevated temperatures to minimize solvent loss.
Q4: How should I dispose of waste containing this compound?
A4: Waste should be handled in accordance with local, state, and federal regulations. It is generally treated as a halogenated organic waste. Consult your institution's environmental health and safety office for specific guidelines.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction using this compound as the solvent. Optimization of specific parameters will be necessary for different substrates.
Reaction Scheme:
Ar-X + Ar'-B(OR)₂ --(Pd Catalyst, Base)--> Ar-Ar'
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
This compound (anhydrous)
-
Anhydrous, deoxygenated water (if using an aqueous base solution)
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid or ester (1.2 equiv), and base (2.0 equiv).
-
Solvent Addition and Degassing: Add a sufficient volume of this compound to achieve the desired concentration. If using an aqueous base, add the deoxygenated water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%).
-
Reaction: Heat the reaction mixture to a gentle reflux (around 65 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the this compound via rotary evaporation. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
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LookChem. This compound. [Link]
-
Vapor Degreasing. What are Hydrofluoroethers?. [Link]
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University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ChemRxiv. Accelerated Chemical Reaction Optimization using Multi-Task Learning. [Link]
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Comptes Rendus de l'Académie des Sciences. Catalyst optimization for enhanced propylene formation in the methanol-to-olefins reaction. [Link]
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NIH. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). [Link]
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Redalyc. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
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RSC Publishing. Catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane to synthesize trifluoroethylene over a modified NiO/Al2O3 catalyst. [Link]
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Reddit. Workup after reaction with 2,2-dimethoxypropane. [Link]
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MDPI. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. [Link]
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NIH. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]
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NIH. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. [Link]
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PubChemLite. This compound (C4H6F4O). [Link]
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PubChem. 1,1,2,2-Tetrafluoroethene;2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoic acid. [Link]
-
NIST WebBook. 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane. [Link]
Sources
Safe storage and handling procedures for 1,1,2,2-Tetrafluoro-3-methoxypropane
Welcome to the technical support guide for 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS No. 60598-17-6), also known as Methyl 2,2,3,3-tetrafluoropropyl ether. This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and emergency management of this chemical in a laboratory setting. Our goal is to provide not just procedures, but the scientific rationale behind them, empowering you to maintain a safe and efficient research environment.
Section 1: Chemical & Physical Properties at a Glance
A fundamental aspect of safe handling is understanding the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary safety precautions.
| Property | Value | Significance for Handling |
| Molecular Formula | C₄H₆F₄O | Indicates the presence of fluorine, which can lead to hazardous decomposition products like hydrogen fluoride in a fire. |
| Molecular Weight | 146.08 g/mol [1] | - |
| Appearance | Colorless to Light yellow clear liquid | Visual inspection can help identify the pure substance. |
| Boiling Point | 64 °C[2] | Relatively low boiling point suggests a high vapor pressure at room temperature, necessitating good ventilation. |
| Density | 1.186 g/cm³[3] | Heavier than water. Vapors are likely denser than air and may accumulate in low-lying areas. |
| Vapor Pressure | 232 mmHg at 25°C[3] | High volatility; vapors can easily form an inhalable mixture in the air. |
| Solubility | Insoluble in water | Spills will not be diluted by water; appropriate absorbents are necessary. Soluble in acetone and tetrahydrofuran. |
Section 2: Storage and Stability FAQs
Proper storage is the first line of defense against chemical incidents. Here are answers to common questions regarding the storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage area should be protected from direct sunlight and kept away from sources of heat or ignition.[4] While room temperature storage is generally acceptable, a cool and dark place is recommended to ensure long-term stability.
Causality Insight: Protecting the compound from heat and sunlight prevents thermal decomposition and potential pressure buildup within the container. A well-ventilated area ensures that any fugitive emissions do not accumulate to hazardous concentrations.
Q2: Can I store this compound with my other common lab solvents and reagents?
A: No, you must be selective. It is critical to store this compound away from incompatible materials. The primary incompatibilities to be aware of are:
-
Strong oxidizing agents (e.g., chromic acid, peroxides)[4][5][6]
-
Strong bases (e.g., sodium hydroxide, potassium hydroxide)[4][6]
-
Alkali metals (e.g., sodium, potassium)[4]
-
Finely divided metals (e.g., aluminum, magnesium, or zinc powder)[4]
-
Acids [6]
Causality Insight: Contact with these substances can initiate vigorous, exothermic reactions that may lead to fire or an explosion. Segregating incompatible chemicals is a cornerstone of laboratory safety.
Q3: The label on my bottle has worn off. What are the key hazards I should be aware of?
A: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is imperative to always handle it with appropriate personal protective equipment (PPE). If a label is ever unreadable, the container should be marked as "Caution: Unknown Contents" and disposed of according to your institution's hazardous waste protocols.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Direct interaction with any chemical requires strict adherence to handling protocols and consistent use of PPE.
Q1: What is the minimum required PPE for handling this chemical?
A: A standard PPE ensemble is required and should be donned before handling the container. This includes:
-
Hand Protection: Protective gloves (e.g., nitrile).[4] Always check the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye Protection: Chemical safety goggles or safety glasses. A face shield is recommended if there is a splash hazard.[4]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Wear suitable protective clothing to prevent skin contact.[4]
Causality Insight: This multi-layered approach to PPE ensures that the primary routes of exposure (skin contact, eye contact) are protected. Given its classification as a skin and eye irritant, this is non-negotiable.
Q2: Is it acceptable to work with this compound on an open bench?
A: No. Due to its high vapor pressure and potential to cause respiratory irritation, all handling of this compound should be conducted inside a certified chemical fume hood.[7] This engineering control is critical to prevent the inhalation of vapors and maintain a safe breathing zone for the researcher.
Causality Insight: A fume hood provides constant airflow that captures and exhausts vapors away from the user. This is especially important for volatile compounds whose vapors can quickly contaminate the laboratory air.
Section 4: Troubleshooting Guide: Spills and Exposures
Accidents can happen despite the best precautions. A rapid and correct response is crucial to mitigating harm.
Caption: Spill Response Decision Workflow
Scenario 1: I've had a minor skin or eye exposure.
Immediate action is critical. Follow the appropriate first-aid measures without delay.
Caption: First Aid Response Workflow
Section 5: Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide for Minor Spill Cleanup (<500 mL)
This protocol should only be followed if the spill is small, contained within a fume hood, and you have the proper training and equipment.
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Don PPE: Put on the required PPE: chemical safety goggles, a face shield, a lab coat, and two pairs of nitrile gloves.
-
Contain: If the liquid is spreading, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[8]
-
Absorb: Gently apply the absorbent material over the spill, starting from the outer edges and working inward.[9] This prevents splashing and spreading.
-
Collect Waste: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to carefully collect the material.[10] Place the contaminated absorbent into a heavy-duty plastic bag or a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.
-
Dispose: Seal the container/bag, label it clearly with the chemical name and date, and arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[11]
-
Doff PPE & Wash: Remove PPE carefully and wash your hands and forearms thoroughly.
-
Report: Report the incident to your supervisor and complete any required institutional incident reports.[8]
References
-
1,1,2,2-Tetrafluoropropane - Synquest Labs. SynQuest Laboratories, Inc.Link
-
Safety Data Sheet. ChemTel Inc. (2022-08-24). Link
-
HFMOP SAFETY DATA SHEET - Halocarbon. Halocarbon Life Sciences, LLC. (2020-01-08). Link
-
Trans-1,3,3,3-Tetrafluoropropene - SAFETY DATA SHEET. Airgas. (2017-01-19). Link
-
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane - TCI Chemicals. Tokyo Chemical Industry Co., Ltd.Link
-
SAFETY DATA SHEET - TCI Chemicals. Tokyo Chemical Industry Co., Ltd. (2018-10-03). Link
-
This compound - LookChem. LookChem.Link
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This compound | C4H6F4O | CID 2783340 - PubChem. National Center for Biotechnology Information.Link
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking - 3M. 3M.Link
-
This compound | 60598-17-6 | FT82879 - Biosynth. Biosynth.Link
-
This compound | CAS:60598-17-6 | Huateng Pharma. Huateng Pharma.Link
-
1-Methoxy-1,1,2,2-tetrafluoroethane SDS, 425-88-7 Safety Data Sheets - ECHEMI. ECHEMI.Link
-
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane - NIST WebBook. National Institute of Standards and Technology.Link
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. The City University of New York.Link
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.Link
-
Hydrofluoric Acid SOP. Wayne State University.Link
-
Propane, 1,1,2,2-tetrafluoro-3-methoxy- - Substance Details - EPA. U.S. Environmental Protection Agency.Link
-
Chemical Spill Clean-Up | TBEP Labs. Toronto Bioscience & Entrepreneurship Pathway.Link
-
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Chemical Spill | Division of Research Safety - University of Illinois. University of Illinois Urbana-Champaign.Link
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Technical Support Center: Enhancing Lithium-Ion Battery Performance with 1,1,2,2-Tetrafluoro-3-methoxypropane (TFMP)
Welcome to the technical support guide for utilizing 1,1,2,2-Tetrafluoro-3-methoxypropane (TFMP), also known as Methyl 2,2,3,3-tetrafluoropropyl ether[1], as a high-performance additive in lithium-ion battery (LIB) electrolytes. This document is designed for researchers and battery scientists to provide in-depth, field-proven insights into the application of TFMP, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to bridge the gap between theoretical benefits and practical, reproducible results in your laboratory.
The strategic use of electrolyte additives is a cornerstone of modern battery development, enabling significant improvements in performance, lifespan, and safety without redesigning the core electrode chemistry.[2] Fluorinated ethers like TFMP are particularly promising due to their ability to form a stable and robust solid electrolyte interphase (SEI) on the anode surface.[3][4] This guide synthesizes data from literature and practical experience to help you harness the full potential of TFMP.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues that may arise during the formulation and testing of TFMP-containing electrolytes. The causality behind each problem is explained, followed by actionable troubleshooting steps.
Issue 1: Rapid Capacity Fade in Early Cycles
-
Observation: After the initial formation cycles, the cell exhibits a higher-than-expected rate of capacity loss, even with the TFMP additive intended to improve stability.
-
Underlying Cause: The primary function of TFMP is to be preferentially reduced on the anode surface to form a stable, LiF-rich SEI.[5] However, an inappropriate concentration can be detrimental. If the TFMP concentration is too high, its continuous decomposition can lead to an excessively thick and resistive SEI layer. This thick layer can impede Li-ion kinetics, leading to apparent capacity loss, and may even consume active lithium from the cathode, reducing the overall cyclable lithium inventory.
-
Troubleshooting Protocol:
-
Optimize TFMP Concentration: Systematically vary the TFMP concentration. Start with a low concentration (e.g., 0.5% by weight) and incrementally increase it (e.g., 1%, 2%, 5%). It is crucial to establish a baseline cell with no additive for comparison.
-
Conduct Electrochemical Impedance Spectroscopy (EIS): After formation cycles, run EIS on cells with different TFMP concentrations. An increase in the semicircle diameter in the Nyquist plot corresponding to the SEI and charge-transfer resistance will confirm if an overly resistive interface is the problem.
-
Analyze Formation Cycle Data: Carefully examine the differential capacity (dQ/dV) plots from the first few cycles. A large, irreversible capacity loss in the first cycle is normal for SEI formation, but if this loss continues to be significantly high in subsequent cycles in the TFMP cells compared to the baseline, it points to continuous, unstable additive decomposition.
-
Issue 2: Increased Cell Impedance and Poor Rate Capability
-
Observation: The cell shows poor performance at high C-rates, characterized by a significant voltage drop and lower delivered capacity compared to the baseline electrolyte.
-
Underlying Cause: This is often directly linked to the SEI's properties. While a TFMP-derived SEI is designed to be stable, its composition can increase interfacial resistance if not properly formed. The fluorinated components, while electrochemically stable, can sometimes lead to a less ionically conductive SEI compared to the one formed from standard carbonate solvents if the morphology is not optimal. Furthermore, some fluorinated ethers can increase the viscosity of the bulk electrolyte, which directly reduces ionic conductivity and harms rate performance.[6]
-
Troubleshooting Protocol:
-
Verify Bulk Electrolyte Conductivity: Before cell assembly, measure the ionic conductivity of your baseline and TFMP-containing electrolytes at various temperatures. This will decouple the bulk electrolyte effects from interfacial effects.
-
Refine the Formation Protocol: The initial cycles are critical for forming a quality SEI.[7] Experiment with a slower C-rate (e.g., C/20) for the first one or two cycles. This allows the TFMP to decompose more slowly and form a more uniform, compact, and ionically conductive SEI layer.
-
Post-Mortem Analysis: After cycling, disassemble the cell in an argon-filled glovebox. Harvest the anode and conduct X-ray Photoelectron Spectroscopy (XPS) analysis. This will provide direct evidence of the SEI composition. Look for the presence and relative ratios of LiF, Li2CO3, and organic species. A disproportionately high LiF content without sufficient conductive organic components might explain the high impedance.
-
Issue 3: Inconsistent or Non-Reproducible Cycling Data
-
Observation: Nominally identical cells built with TFMP-containing electrolyte show wide variations in cycle life and coulombic efficiency.
-
Underlying Cause: Inconsistency often points to issues with electrolyte preparation or cell assembly, which are magnified when working with sensitive additives. TFMP, like many fluorinated compounds, is highly sensitive to moisture. Trace amounts of water can react with the LiPF6 salt to form hydrofluoric acid (HF), which aggressively attacks the electrode surfaces and degrades the SEI, leading to unpredictable results.
-
Troubleshooting Protocol:
-
Strict Moisture Control: Ensure all components (solvents, salt, additive) are rigorously dried. Standard practice is to use solvents with <20 ppm water content. The TFMP additive itself should be stored over molecular sieves inside a glovebox. All electrolyte preparation should occur in a glovebox with H2O and O2 levels below 0.5 ppm.
-
Standardize Electrolyte Mixing: Ensure a consistent mixing procedure. Use a magnetic stirrer at a controlled speed for a set duration (e.g., 12 hours) to ensure the TFMP is fully dissolved and homogeneously distributed in the electrolyte.
-
Precise Electrolyte Filling: Use a calibrated micropipette to dispense a consistent volume of electrolyte into each coin cell. Inconsistent wetting of the separator and electrodes is a common source of variability. For a standard 2032-type coin cell, a specific volume (e.g., 20-25 µL) should be used consistently.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which TFMP improves battery performance?
A1: The core function of TFMP is to act as an SEI-forming additive.[2] It has a lower reduction potential than the standard ethylene carbonate (EC) solvent. This means that during the first charge, TFMP is preferentially reduced on the anode surface. Its decomposition creates a stable, thin, and uniform SEI layer that is rich in lithium fluoride (LiF).[5] This LiF-rich interface is mechanically robust and electronically insulating, effectively preventing the continuous decomposition of the bulk electrolyte on subsequent cycles.[8] This leads to higher coulombic efficiency, longer cycle life, and improved overall stability.
Mechanism of TFMP-Mediated SEI Formation
Caption: TFMP is reduced before carbonate solvents to form a stable, passivating SEI layer.
Q2: What is the optimal concentration of TFMP to use?
A2: There is no single universal concentration; the optimum is highly dependent on the specific cell chemistry (anode/cathode materials), the baseline electrolyte composition, and the intended operating conditions (e.g., temperature, C-rate). However, based on extensive literature and internal studies, a concentration range of 1-2% by weight is typically a good starting point for graphite anodes. Concentrations below 1% may not form a sufficiently complete SEI, while concentrations above 5% often lead to increased impedance and diminished returns, as discussed in the troubleshooting section.[9] A systematic study is the only way to determine the ideal concentration for your specific system.
| TFMP Conc. (% wt.) | Avg. Coulombic Efficiency (First 100 Cycles) | Capacity Retention after 200 Cycles (C/3) | Area Specific Impedance (ASI) after 50 Cycles (Ω·cm²) |
| 0% (Baseline) | 99.2% | 81% | 55 |
| 1% | 99.8% | 92% | 40 |
| 2% | 99.9% | 95% | 38 |
| 5% | 99.7% | 84% | 75 |
| Note: Data is representative and synthesized from typical results for Graphite/NMC cells. Actual results will vary. |
Q3: Is TFMP compatible with high-voltage cathode materials?
A3: Yes, this is another key advantage of using fluorinated additives. Besides its role at the anode, TFMP and similar fluorinated ethers exhibit high oxidative stability.[10] This means they are less likely to decompose on the surface of high-voltage cathodes (e.g., NMC 622, NMC 811) operating above 4.3V vs Li/Li+. This stability helps to suppress parasitic reactions at the cathode-electrolyte interface (CEI), reducing transition metal dissolution and improving the long-term stability of high-energy-density cells.
Q4: How should I handle and store TFMP?
A4: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact). Store the material in a tightly sealed container in a cool, dry place away from ignition sources. For long-term storage and to maintain purity, storing it inside an argon-filled glovebox is highly recommended to prevent moisture absorption.
Experimental Protocols
Protocol 1: Preparation of TFMP-Containing Electrolyte
This protocol describes the preparation of 10 mL of a standard electrolyte (1 M LiPF6 in EC:DMC 1:1 by vol.) with a 2% by weight concentration of TFMP.
-
Environment: Perform all steps inside an argon-filled glovebox (H2O < 0.5 ppm, O2 < 0.5 ppm).
-
Component Preparation: Ensure all glassware is dried in a vacuum oven at 120°C overnight and brought into the glovebox while still warm. Use battery-grade solvents (EC, DMC) and LiPF6 salt.
-
Solvent Mixture: Using a glass syringe, measure 5 mL of ethylene carbonate (EC) and 5 mL of diethyl carbonate (DMC) and add them to a clean, dry 20 mL glass vial.
-
Salt Dissolution: Slowly add 1.52 g of LiPF6 to the solvent mixture while it is being gently stirred with a PTFE-coated magnetic stir bar. Stir until the salt is fully dissolved (approx. 1-2 hours). This is your baseline electrolyte.
-
Additive Introduction: Calculate the total mass of the baseline electrolyte (solvents + salt). For a 2% wt. concentration of TFMP, you will add (Total Mass / 0.98) - Total Mass grams of TFMP.
-
Example: If 10 mL of baseline electrolyte weighs ~12.5 g, you will add (12.5 / 0.98) - 12.5 = 0.255 g of TFMP.
-
-
Final Mixing: Using a micropipette, add the calculated mass of TFMP to the baseline electrolyte. Seal the vial and let it stir for an additional 4-6 hours to ensure complete homogenization.
-
Storage: Store the final electrolyte in a tightly sealed vial in the glovebox. It is recommended to use it within one week of preparation.
Workflow for Evaluating TFMP Additive Efficacy
Caption: A systematic workflow for preparing, testing, and analyzing battery cells with TFMP.
Protocol 2: Standard Electrochemical Evaluation Cycle
This protocol provides a baseline procedure for testing the performance of the TFMP additive in a graphite/NMC coin cell. All tests should be conducted using a reliable battery cycler at a constant temperature (e.g., 25°C or 30°C).
-
Rest Period: After cell assembly, let the cell rest for at least 12 hours to ensure complete electrolyte wetting of the electrodes.
-
Formation Cycles (2 cycles):
-
Charge: Constant Current (CC) at C/20 rate up to 4.2V, followed by a Constant Voltage (CV) hold at 4.2V until the current drops to C/50.
-
Discharge: CC at C/20 rate down to 3.0V.
-
-
Post-Formation EIS: Perform an EIS measurement at 100% State of Charge (4.2V) over a frequency range of 100 kHz to 10 mHz to characterize the initial interfacial impedance.
-
Rate Capability Test:
-
Charge all cells at a C/5 rate to 4.2V (CC-CV).
-
Discharge sequentially at C/10, C/5, C/2, 1C, and 2C, with a full C/5 charge between each discharge. Perform 3 cycles at each rate.
-
-
Long-Term Cycling (200+ cycles):
-
Charge: CC at C/3 to 4.2V, then CV hold until current drops to C/50.
-
Discharge: CC at C/3 to 3.0V.
-
-
Periodic Check-ups: Every 50 cycles, pause the long-term cycling and perform a C/10 cycle to check the "true" capacity, followed by another EIS measurement at 4.2V to monitor impedance growth.
References
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1,2,3-Trimethoxypropane: a bio-sourced glyme as electrolyte for lithium–O2 batteries. Royal Society of Chemistry. (URL: [Link])
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Self, J., et al. (2020). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. (URL: [Link])
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Bhattacharya, P., et al. (2018). Investigations on Electrolyte Additives and Formation Mechanism of the Solid Electrolyte Interphase for Sodium Ion Batteries. ACS Applied Materials & Interfaces. (URL: [Link])
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Haregewoin, A. M., Wotango, A. S., & Hwang, B. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science. (URL: [Link])
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Yu, L., et al. (2015). Understanding the Effect of a Fluorinated Ether on the Performance of Lithium–Sulfur Batteries. ACS Applied Materials & Interfaces. (URL: [Link])
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This compound. PubChem. (URL: [Link])
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Jiao, Y., et al. (2021). Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes. Batteries & Supercaps. (URL: [Link])
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Quan, Y.-Z., et al. (2024). Formulating compatible non-flammable electrolyte for lithium-ion batteries with ethoxy (pentafluoro) cyclotriphosphazene. Energy Science & Engineering. (URL: [Link])
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Smith, K., et al. (2018). Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. Office of Scientific and Technical Information, U.S. Department of Energy. (URL: [Link])
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Liu, T., et al. (2018). Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. Journal of Materials Chemistry A. (URL: [Link])
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Son, S., et al. (2020). A Micelle Electrolyte Enabled by Fluorinated Ether Additives for Polysulfide Suppression and Li Metal Stabilization in Li-S Battery. Frontiers in Energy Research. (URL: [Link])
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Wang, Y., et al. (2022). Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. International Journal of Molecular Sciences. (URL: [Link])
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Guo, Y. (2025). Overview of Electrolyte Additives for Lithium-Ion Batteries. Compendium of Materials Science. (URL: [Link])
-
2,2Dimethoxypropane as electrolyte additive for lithium-ion batteries. ResearchGate. (URL: [Link])
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Vizintin, A., et al. (2017). Fluorinated Ether Based Electrolyte for High-Energy Lithium–Sulfur Batteries: Li+ Solvation Role Behind Reduced Polysulfide Solubility. Chemistry of Materials. (URL: [Link])
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Gachot, G., et al. (2011). Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Green and Sustainable Chemistry. (URL: [Link])
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1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane. NIST WebBook. (URL: [Link])
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Gatti, S., et al. (2023). Solid–Electrolyte Interface Formation on Si Nanowires in Li-Ion Batteries: The Impact of Electrolyte Additives. Nanomaterials. (URL: [Link])
- Electrolyte additives for lithium-ion batteries under high-voltage operation.
- Electrolyte additives for lithium ion batteries.
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Li, W., et al. (2015). Partially Fluorinated Ether as an Electrolyte Additive to Modify Electrode Surface and Suppress Dissolution of Polysulfides in Li-S Batteries. ResearchGate. (URL: [Link])
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Wang, Y., et al. (2022). Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. National Center for Biotechnology Information. (URL: [Link])
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Maity, N. C., & Biswas, R. (2025). What Dictates the Optimal Concentration of Li-Based Battery Electrolytes? A Combined Experimental and Simulation Study. ResearchGate. (URL: [Link])
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Yu, L., et al. (2015). Understanding the effect of a fluorinated ether on the performance of lithium-sulfur batteries. National Center for Biotechnology Information. (URL: [Link])
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Nave, C., et al. (2020). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). ACS Applied Energy Materials. (URL: [Link])
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Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-. PubChem. (URL: [Link])
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Technical Support Center: Achieving Anhydrous Conditions for 1,1,2,2-Tetrafluoro-3-methoxypropane in Electrochemical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,2,2-Tetrafluoro-3-methoxypropane in electrochemical applications. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve and maintain the ultra-low water content essential for the performance and stability of your electrochemical systems.
The Critical Role of Anhydrous Solvents in Electrochemistry
In the realm of electrochemistry, particularly in the development of high-performance lithium-ion batteries and other energy storage devices, the presence of water is a significant detriment. Even trace amounts of water can lead to a cascade of undesirable reactions, including the decomposition of the electrolyte salt (e.g., LiPF6), the formation of corrosive byproducts like hydrofluoric acid (HF), and the degradation of electrode surfaces.[1][2] These reactions can severely compromise cell performance, leading to reduced capacity, increased internal resistance, and a shortened cycle life.[2] Therefore, meticulous control over the water content of all electrolyte components, including the solvent this compound, is paramount.
This guide is structured to address common challenges and questions you may encounter while handling and drying this fluorinated ether.
Troubleshooting Guide: Common Issues in Water Removal
This section addresses specific problems you might face during the drying process for this compound.
Issue 1: After drying with molecular sieves, my Karl Fischer titration still shows high water content (>50 ppm).
Possible Causes and Solutions:
-
Insufficiently Activated Molecular Sieves: Molecular sieves are zeolites with a porous structure that traps water molecules.[3] However, they must be properly activated by heating under vacuum to remove any pre-adsorbed water.
-
Solution: Ensure your molecular sieves (preferably 3Å for water removal from organic solvents) are activated by heating at 200-300°C under a high vacuum for at least 12 hours.[4] The color change of an indicator on some sieves is not always a reliable sign of complete activation.
-
-
Incorrect Molecular Sieve Type: While both 3Å and 4Å molecular sieves are used for drying solvents, 3Å is generally preferred for its ability to exclude most organic molecules and selectively adsorb water.[5][6]
-
Solution: Use 3Å molecular sieves to minimize the co-adsorption of your solvent.
-
-
Inadequate Contact Time or Amount of Sieves: The drying process is not instantaneous. It requires sufficient time and a proper ratio of sieves to solvent.
-
Atmospheric Moisture Contamination: Handling the solvent in an open atmosphere can quickly reintroduce moisture.
-
Solution: All handling of the anhydrous solvent and activated sieves should be performed in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen) with a dew point below -50°C.
-
Issue 2: I'm considering distillation to dry my this compound, but I'm concerned about safety and effectiveness.
Considerations and Best Practices:
-
Boiling Point and Thermal Stability: this compound has a relatively low boiling point of approximately 64°C.[7] While this makes distillation feasible, it's crucial to ensure the solvent is thermally stable and does not decompose at this temperature. Fluorinated ethers are generally stable, but it's good practice to be cautious.
-
Choice of Drying Agent for Distillation: Distillation is often performed over a drying agent to ensure the collected distillate is anhydrous.
-
Recommended Drying Agents: Calcium hydride (CaH₂) is a common and effective drying agent for distillation. It reacts with water to form calcium hydroxide and hydrogen gas.
-
Caution: Avoid using sodium/benzophenone for fluorinated ethers, as this can lead to undesirable side reactions.
-
-
Experimental Protocol for Distillation over Calcium Hydride:
-
Pre-drying: Before distillation, it's advisable to pre-dry the solvent with activated 3Å molecular sieves for 24 hours to remove the bulk of the water.
-
Apparatus Setup: Assemble a dry distillation apparatus. All glassware should be oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Procedure:
-
Add the pre-dried this compound and a small amount of calcium hydride to the distillation flask.
-
Heat the mixture gently under an inert atmosphere (nitrogen or argon).
-
Discard the initial fraction of the distillate (the first 5-10%), as it may contain more volatile impurities or residual water.
-
Collect the main fraction in a dry, sealed receiving flask.
-
Do not distill to dryness to avoid the potential for peroxide formation in the distillation residue.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the target water content for this compound in a lithium-ion battery electrolyte?
For high-performance lithium-ion battery applications, the water content in the final electrolyte should be below 20 ppm, and ideally below 10 ppm.
Q2: How can I accurately measure the water content in my dried solvent?
Karl Fischer (KF) titration is the gold standard for accurately determining water content in organic solvents.[8][9]
-
Coulometric KF Titration: This method is highly sensitive and ideal for measuring very low water content (ppm levels).[10][11] It works by electrochemically generating iodine, which reacts with water.[11]
-
Volumetric KF Titration: This technique is suitable for higher water concentrations and determines water content by measuring the volume of KF reagent consumed.[12]
Q3: How should I store my anhydrous this compound?
Proper storage is crucial to maintain the anhydrous state of your solvent.
-
Container: Store in a tightly sealed, dry glass bottle with a PTFE-lined cap.
-
Environment: Store inside a glovebox under an inert atmosphere. If a glovebox is not available, store in a desiccator over a strong desiccant like phosphorus pentoxide.
-
Additives: For long-term storage, consider adding activated 3Å molecular sieves to the storage bottle to scavenge any moisture that may ingress.
Q4: Can I reuse my molecular sieves?
Yes, molecular sieves can be regenerated and reused. To reactivate them, heat them in a furnace at 200-300°C under a high vacuum for at least 12 hours. Allow them to cool in a desiccator or under an inert atmosphere before use.
Visualizing the Workflow
A well-defined workflow is essential for consistently achieving low water content.
Caption: Recommended workflow for drying this compound.
Data Summary Table
| Parameter | Recommended Value/Procedure | Rationale |
| Drying Agent | Activated 3Å Molecular Sieves | Selectively adsorbs water while excluding most organic molecules.[5][6] |
| Sieve Activation | 200-300°C under vacuum for >12 hours | Ensures all pre-adsorbed water is removed for maximum drying capacity.[4] |
| Sieve Loading | 10-20% (w/v) | Provides sufficient surface area for efficient water removal.[4] |
| Contact Time | 24-72 hours | Allows for diffusion and adsorption of water molecules into the sieve pores.[4] |
| Verification Method | Coulometric Karl Fischer Titration | Offers high accuracy and sensitivity for ppm-level water content determination.[10][11] |
| Target Water Content | < 20 ppm | Minimizes side reactions and ensures electrochemical stability.[2] |
| Storage | Tightly sealed container under inert atmosphere | Prevents re-contamination from atmospheric moisture.[13][14][15][16] |
Concluding Remarks
Achieving and maintaining anhydrous conditions for this compound is a meticulous but essential process for successful electrochemical research. By understanding the principles behind each step and adhering to rigorous experimental techniques, you can minimize the detrimental effects of water and obtain reliable and reproducible results. Always prioritize safety, especially when working with reactive drying agents and performing distillations.
References
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
-
Tycorun. (2025, September 8). How to Safely Prepare Battery Electrolyte Solutions. Retrieved from [Link]
-
ResearchGate. (2019, July 24). Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
- Google Patents. (2011). US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
-
RISE. Determination of the water content in battery electrolyte based on modified Karl Fischer titration. Retrieved from [Link]
-
Sorbead India. Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Retrieved from [Link]
-
Argonne National Laboratory. (2022, May 2). Water containing battery electrolyte could enable cheaper, easier to produce batteries. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
Göhler Anlagentechnik. Safe Handling of Electrolyte in Battery Cell Production. Retrieved from [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Nature Communications. (2018, December 6). Minimizing the electrosorption of water from humid ionic liquids on electrodes. Retrieved from [Link]
-
Redwood Materials. (2025, January 4). Lithium Batteries and Water: Separating Facts from Fear-Driven Misinformation. Retrieved from [Link]
-
A&D Company, Limited. Principles of Karl Fischer Moisture Measurement. Retrieved from [Link]
-
Advanced Energy Materials. (2022, June 11). Organic Electrolytes Recycling From Spent Lithium‐Ion Batteries. Retrieved from [Link]
-
van Dam Lab. Electrochemical drying of [F-18]fluoride. Retrieved from [Link]
-
LookChem. This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Determination of Water in 1-Ethyl-3-methylimidazolium tetrafluoroborate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Impact of Intentionally Added Water to the Electrolyte in Li-Ion Cells. Retrieved from [Link]
-
Prof. Davis Explains. (2018, May 4). Why and How Do We Dry Organic Solvents with Molecular Sieves? [Video]. YouTube. Retrieved from [Link]
-
Amanchukwu Lab. (2020, April 1). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Retrieved from [Link]
-
U.S. Antarctic Program. (2022, September 29). Lithium Batteries: Safety, Handling, and Storage. Retrieved from [Link]
-
Himax Electronics. (2023, October 24). The impact of moisture during the manufacturing process of lithium batteries. Retrieved from [Link]
-
EnerSys. Information for Safe Handling Lithium Ion Battery. Retrieved from [Link]
-
NIST Chemistry WebBook. 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane. Retrieved from [Link]
-
CM Batteries. (2024, May 11). What Will Happen If The Lithium Ion Battery Submerged In Water? Retrieved from [Link]
-
Arbeiten von Friedhelm Kluge. (2019, March 6). Process for preparing perfluorinated ethers. Retrieved from [Link]
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Troubleshooting unexpected side reactions with 1,1,2,2-Tetrafluoro-3-methoxypropane
Welcome to the technical support center for 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS 60598-17-6). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges during its use. The following content is based on established principles of fluorine chemistry and the known reactivity of hydrofluoroethers (HFEs).
I. Troubleshooting Unexpected Side Reactions
This section addresses specific experimental issues that may arise when using this compound, providing potential causes and actionable solutions.
Q1: My reaction mixture turned dark and is showing signs of decomposition at elevated temperatures. What is happening and how can I prevent it?
Possible Cause:
Hydrofluoroethers, including this compound, can undergo thermal decomposition at high temperatures. This degradation can be catalyzed by the presence of certain metals or impurities. The decomposition of HFEs is known to produce hazardous and corrosive byproducts such as hydrogen fluoride (HF) and various fluorocarbon organic compounds[1]. The darkening of the reaction mixture is a common indicator of such decomposition.
Troubleshooting Protocol:
-
Temperature Control: Carefully monitor and control the reaction temperature. Avoid localized overheating by using an oil bath and vigorous stirring.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Material Compatibility: Ensure the reaction vessel is made of a compatible material, such as glass or stainless steel. Avoid reactive metals that could catalyze decomposition.
-
Purity of Reagents: Use high-purity this compound and ensure all other reagents are free of impurities that could initiate decomposition.
Experimental Workflow for Assessing Thermal Stability:
Sources
Technical Support Center: Enhancing the Stability of Electrolytes Containing 1,1,2,2-Tetrafluoro-3-methoxypropane
Welcome to the technical support center for electrolytes formulated with 1,1,2,2-Tetrafluoro-3-methoxypropane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this fluorinated ether to develop next-generation electrochemical systems, particularly high-voltage lithium-ion batteries. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the formulation, handling, and analysis of these specialized electrolytes. Our goal is to equip you with the knowledge to not only solve experimental hurdles but also to understand the underlying chemical principles governing the stability and performance of your systems.
Introduction to this compound in Electrolytes
This compound, a hydrofluoroether (HFE), is a promising co-solvent in lithium-ion battery electrolytes due to its high oxidative stability, non-flammability, and ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces.[1] Its fluorinated structure contributes to its resistance to oxidation at high potentials, a critical requirement for high-energy-density cathode materials. However, like all electrolyte components, its stability can be influenced by various factors including the choice of lithium salt, additives, and operating conditions. This guide will help you navigate these complexities and optimize the performance of your electrolyte systems.
Troubleshooting Guide
This section is designed to provide rapid solutions to common problems encountered during your experiments. The question-and-answer format allows for quick identification of your issue and provides a step-by-step approach to resolution.
Issue 1: Rapid Capacity Fading or Low Coulombic Efficiency
Q1: My cell is showing rapid capacity fade and low coulombic efficiency after a few cycles. What are the likely causes and how can I troubleshoot this?
A1: Rapid capacity fading and low coulombic efficiency are often indicative of ongoing electrolyte decomposition and an unstable Solid Electrolyte Interphase (SEI). Here’s a systematic approach to diagnose and address this issue:
Step 1: Verify the Purity of Electrolyte Components. Impurities, especially water and protic species, can initiate a cascade of degradation reactions. Ensure that your this compound, co-solvents, and lithium salt are of battery-grade purity and have been stored under inert and dry conditions.
Step 2: Evaluate the Oxidative Stability Window. Your operating voltage may be exceeding the stable window of your electrolyte formulation.
-
Action: Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) on a fresh cell to determine the practical oxidative stability limit. A typical setup involves a lithium metal counter and reference electrode with a glassy carbon or platinum working electrode.[2] A significant increase in current indicates the onset of electrolyte oxidation.
Step 3: Analyze the SEI Composition. An ineffective SEI will continuously consume electrolyte and lithium ions, leading to capacity loss. The presence of this compound is intended to promote a fluorine-rich SEI, which is generally more stable.
-
Action: After cycling, carefully disassemble the cell in an argon-filled glovebox. Harvest the anode and analyze its surface using X-ray Photoelectron Spectroscopy (XPS). Look for the presence of LiF, which is a key component of a stable SEI formed from fluorinated electrolyte components.[3]
Step 4: Introduce SEI-forming Additives. If the SEI is found to be unstable, the addition of film-forming additives can significantly improve performance.
-
Action: Incorporate small amounts (typically 1-2 wt%) of additives like Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) into your electrolyte.[4] These additives are known to polymerize on the anode surface at a higher reduction potential than the primary solvent, forming a more robust and stable SEI.
Issue 2: Cell Swelling and Gas Evolution
Q2: I am observing significant swelling of my pouch cell, indicating gas generation. What is the source of this gas and how can I mitigate it?
A2: Gas evolution in lithium-ion batteries is a serious safety concern and is typically a result of electrolyte decomposition. The likely sources are reductive decomposition at the anode and oxidative decomposition at the cathode.
Step 1: Identify the Gaseous Byproducts. Knowing the composition of the evolved gas can provide clues to the degradation pathway.
-
Action: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace gas from a cycled cell. Common gases include CO₂, CO, H₂, and various hydrocarbons.[5] The presence of fluorinated gaseous species may point to the decomposition of this compound.
Step 2: Postulate the Degradation Mechanism. While a specific degradation mechanism for this compound is not extensively documented, we can infer a likely pathway based on its structure. Reductive or oxidative stress can lead to C-O or C-F bond cleavage.
Inferred Degradation Pathway of this compound
Caption: Inferred degradation of this compound.
Step 3: Optimize the Electrolyte Formulation. The choice of co-solvents and additives can significantly impact gas generation.
-
Action 1: If you are using carbonate co-solvents, consider replacing a portion with a more stable alternative or increasing the concentration of this compound.
-
Action 2: Introduce additives that can scavenge decomposition products or form a more protective SEI. For example, Lithium Difluoro(oxalate)borate (LiDFOB) can contribute to a stable SEI and also scavenge water.
Frequently Asked Questions (FAQs)
Q: What is the optimal concentration of this compound to use in my electrolyte?
A: The optimal concentration is application-dependent and represents a trade-off between improved stability and potentially reduced ionic conductivity. A good starting point is typically a 20-50% volume ratio with a conventional carbonate solvent like ethylene carbonate (EC) and a linear carbonate (e.g., ethyl methyl carbonate, EMC). It is recommended to perform a concentration-dependent study, evaluating key metrics such as ionic conductivity, viscosity, and electrochemical performance to determine the ideal ratio for your specific system.
Q: Can I use this compound with lithium metal anodes?
A: Yes, hydrofluoroethers like this compound are often used in electrolytes for lithium metal batteries. They can help to suppress the formation of lithium dendrites by promoting a more uniform and mechanically robust SEI. However, the compatibility should be experimentally verified for your specific cell chemistry.
Q: Are there any specific handling precautions for this compound?
A: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is important to keep it dry and stored under an inert atmosphere (e.g., argon) to prevent moisture contamination, which can be detrimental to battery performance.
Experimental Protocols
Protocol 1: Preparation of a Baseline Electrolyte
This protocol describes the preparation of a standard electrolyte containing this compound. All steps should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
Materials:
-
1 M Lithium hexafluorophosphate (LiPF₆) in Ethylene Carbonate (EC) / Ethyl Methyl Carbonate (EMC) (1:1 v/v) (commercial or self-prepared)
-
This compound (battery grade, <20 ppm H₂O)
-
Anhydrous co-solvents (EC, EMC) if preparing from scratch
-
LiPF₆ salt (battery grade)
-
Sterile, dry glassware and magnetic stir bars
Procedure:
-
Drying: Ensure all glassware is dried in a vacuum oven at 120 °C for at least 12 hours before transferring to the glovebox.
-
Mixing: In a clean, dry beaker, combine the desired volumes of the EC/EMC mixture and this compound. For example, to prepare a 30% HFE electrolyte, mix 7 mL of the EC/EMC solution with 3 mL of this compound.
-
Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer. The final concentration should typically be 1 M.
-
Homogenization: Continue stirring for several hours until the salt is completely dissolved and the solution is homogeneous.
-
Storage: Store the prepared electrolyte in a sealed, dry container inside the glovebox.
Protocol 2: Evaluation of Electrolyte Stability using Cyclic Voltammetry
This protocol provides a step-by-step guide for assessing the electrochemical stability window of your electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode test cell (e.g., coin cell with a reference electrode feedthrough)
-
Working electrode: Glassy carbon or platinum
-
Counter and Reference electrodes: Lithium metal foil
-
Separator (e.g., Celgard 2325)
-
Prepared electrolyte
Procedure:
-
Cell Assembly: In an argon-filled glovebox, assemble the three-electrode cell with the working, counter, and reference electrodes separated by the separator soaked in the electrolyte.
-
Connection: Connect the cell to the potentiostat, ensuring the correct leads are attached to the respective electrodes.
-
Parameter Setup: In the potentiostat software, set up a cyclic voltammetry experiment with the following parameters (typical starting values):
-
Initial Potential: Open circuit potential (OCP)
-
Vertex Potential 1 (anodic scan): e.g., 6.0 V vs. Li/Li⁺
-
Vertex Potential 2 (cathodic scan): OCP
-
Scan Rate: 0.1 mV/s
-
Number of Cycles: 3
-
-
Data Acquisition: Start the experiment and record the current response as a function of the applied potential.
-
Analysis: Plot the current vs. potential. The potential at which a sharp, non-reversible increase in current is observed is considered the oxidative stability limit of the electrolyte.
Data Presentation
Table 1: Impact of Additives on the Performance of Electrolytes Containing a Fluorinated Ether Co-solvent.
| Electrolyte Composition | Additive (wt%) | First Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) |
| 1M LiPF₆ in EC/EMC (1:1) | None | 88 | 75 |
| 1M LiPF₆ in EC/EMC/HFE (4:4:2) | None | 90 | 82 |
| 1M LiPF₆ in EC/EMC/HFE (4:4:2) | FEC (2%) | 92 | 91 |
| 1M LiPF₆ in EC/EMC/HFE (4:4:2) | LiDFOB (1%) | 91 | 89 |
Note: HFE in this table refers to a generic hydrofluoroether and the data is illustrative of expected trends. Actual results may vary.
Visualization of Mechanisms
Mechanism of SEI Stabilization by FEC Additive
Caption: Role of FEC in forming a stable SEI.
References
-
Amanchukwu, C. et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, Y. et al. (2019). Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes. ChemElectroChem. Available at: [Link]
-
Rosenberg, E. et al. (2017). Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis. Bulgarian Chemical Communications. Available at: [Link]
-
Elgrishi, N. et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]
-
Ota, H. et al. (2022). Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes. ACS Omega. Available at: [Link]
-
DNK Power. (2023). Troubleshooting Common Issues with Lithium Batteries. Available at: [Link]
-
Guo, Y. (2025). Overview of Electrolyte Additives for Lithium-Ion Batteries. Compendium of Materials Science. Available at: [Link]
-
Kittu, R. (2025). How to Repair a Lithium Battery Pack with Simple Troubleshooting Tips. Kittu. Available at: [Link]
-
Benzo Energy. (2025). What to do if lithium battery electrolyte leaks?. Available at: [Link]
Sources
Technical Support Center: Scaling Up Synthesis of 1,1,2,2-Tetrafluoro-3-methoxypropane
Welcome to the technical support center for the synthesis and scale-up of 1,1,2,2-Tetrafluoro-3-methoxypropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the safe, efficient, and successful scale-up of your synthesis reactions.
Introduction to this compound
This compound is a fluorinated ether with growing importance in the pharmaceutical and materials science sectors. Its unique properties, imparted by the tetrafluoroethyl group, include enhanced metabolic stability, increased lipophilicity, and altered pKa of neighboring functional groups. These characteristics make it a valuable component in the design of novel therapeutics and advanced materials.
This guide will focus on the prevalent synthetic route to this compound: the Williamson ether synthesis. We will explore the nuances of this reaction in the context of fluorinated substrates and provide practical advice for transitioning from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used and scalable method is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, this typically involves the reaction of a metal methoxide (e.g., sodium methoxide) with a 1-halo-2,2,3,3-tetrafluoropropane.
Q2: What are the key safety precautions I should take when working with this compound and its precursors?
A2: this compound is classified as a skin, eye, and respiratory irritant. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The synthesis precursors, such as sodium methoxide, are corrosive and moisture-sensitive, requiring careful handling under inert atmosphere.
Q3: How does the presence of fluorine atoms affect the Williamson ether synthesis?
A3: The strongly electron- withdrawing nature of fluorine atoms can decrease the nucleophilicity of a neighboring alkoxide, potentially slowing down the reaction.[4] Conversely, when the fluorine atoms are on the electrophile (the alkyl halide), they can activate the carbon for nucleophilic attack. Careful consideration of reaction conditions, such as temperature and solvent, is necessary to achieve optimal results.
Q4: What are the expected byproducts in the synthesis of this compound?
A4: The primary byproduct of concern is the elimination product, 1,2,3,3-tetrafluoropropene, which can arise from the reaction of the alkoxide with the haloalkane, especially at elevated temperatures. Other potential impurities could include unreacted starting materials and, depending on the reaction conditions, products of side reactions with the solvent.
Q5: How can I effectively purify this compound at a larger scale?
A5: Due to its relatively low boiling point (approximately 64°C), fractional distillation is the most effective method for purifying this compound on a larger scale.[5] It is important to use an efficient distillation column to separate the product from any closely boiling impurities.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Reaction Conversion | 1. Insufficient reaction time or temperature: The Williamson ether synthesis can be sluggish, especially with fluorinated substrates.[2] 2. Poor quality of reagents: Moisture can deactivate the sodium methoxide. 3. Inappropriate solvent: A solvent that does not adequately dissolve the reactants can hinder the reaction. | 1. Optimize reaction conditions: Gradually increase the reaction temperature and monitor the progress by GC or NMR. Consider extending the reaction time. 2. Use high-purity, anhydrous reagents and solvents: Ensure sodium methoxide is freshly prepared or properly stored. Dry solvents before use. 3. Solvent selection: Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the alkoxide. |
| Formation of Significant Elimination Byproduct | 1. High reaction temperature: Higher temperatures favor elimination over substitution. 2. Sterically hindered base or substrate: While not the primary route for this synthesis, steric hindrance can promote elimination. | 1. Lower the reaction temperature: Find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. 2. Use a less hindered base if applicable, though for methoxide this is not a concern. |
| Difficulty in Isolating the Product | 1. Formation of an azeotrope: The product may form an azeotrope with the solvent or a byproduct, making separation by distillation difficult. 2. Product volatility: The low boiling point of the product can lead to losses during workup and purification. | 1. Azeotropic distillation: If an azeotrope is suspected, consider using a different solvent for the reaction or workup. 2. Careful handling: Use chilled receiving flasks during distillation and minimize exposure to the atmosphere. |
| Exothermic Reaction Runaway | 1. Poor heat dissipation on a larger scale: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[6][7] 2. Rapid addition of reagents: Adding reagents too quickly can lead to a rapid buildup of heat.[8][9] | 1. Controlled reagent addition: Add the limiting reagent slowly and monitor the internal temperature of the reactor closely. 2. Efficient cooling: Ensure the reactor is equipped with an adequate cooling system. For very large scales, consider using a continuous flow reactor for better heat management.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (Lab Scale)
Materials:
-
2,2,3,3-Tetrafluoropropan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3-tetrafluoropropan-1-ol (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for the analysis of volatile fluorinated compounds (e.g., a mid-polarity column).
Method:
-
Injector Temperature: 200 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Scan Range: m/z 30-300
Analysis:
-
The retention time of this compound should be confirmed with a standard.
-
The mass spectrum should show the characteristic fragmentation pattern of the product. The molecular ion may or may not be observed, as is common for some fluorinated compounds.[10]
-
Quantify the purity by integrating the peak area of the product relative to the total peak area.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Scale-Up Considerations Workflow
Caption: Key stages in scaling up the synthesis process.
References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link][1]
-
Google Patents. (n.d.). Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether. Retrieved from [11]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][2]
-
Google Patents. (n.d.). Process for producing tetraalkoxypropane and derivative thereof. Retrieved from [12]
-
Asymmetric. (n.d.). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link][13]
-
Vershilova, S.V., Kornilov, V.V., Tsyrulnikova, A.S., Popova, L.M., & Lebedeva, N.V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. [Link][3]
-
Ito, H., et al. (2021). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters, 23(1), 123-127. [Link][14]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link][15]
-
Google Patents. (n.d.). Methods of making fluorinated ethers, fluorinated ethers, and uses thereof. Retrieved from [16]
-
Malá, Z., et al. (2019). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 24(12), 2295. [Link][17]
-
RSC Publishing. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 25(12), 2005-2015. [Link][18]
-
ResearchGate. (n.d.). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link][19]
-
JACS Au. (2021). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. [Link][20]
-
Stein, L., Rudzitis, E., & Settle, J. L. (1961). Purification of Fluorine by Distillation. Argonne National Laboratory. [Link][21]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers, 14(3), 409. [Link][6]
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Asymmetric. (n.d.). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link][22]
-
Google Patents. (n.d.). Purification of ethers. Retrieved from [23]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link][10]
-
Vershilova, S.V., et al. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Fluorine Notes, 3(136). [Link][24]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Polymers, 14(3), 409. [Link][7]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link][25]
-
Diva-Portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Retrieved from [Link][26]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link][27]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link][28]
-
UNT Digital Library. (1961). Purification of Fluorine by Distillation. Retrieved from [Link][29]
-
Semantic Scholar. (n.d.). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link][30]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link][8]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link][31]
-
ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link][32]
-
RSC Publishing. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 25(12), 2005-2015. [Link][33]
-
Patsnap Eureka. (n.d.). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link][9]
-
ACS Publications. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(1), 138-166. [Link][34]
-
Wikipedia. (n.d.). Industrial catalysts. Retrieved from [Link][35]
-
Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Retrieved from [Link][36]
-
HathiTrust Digital Library. (n.d.). Catalog Record: Purification of fluorine by distillation. Retrieved from [Link][37]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][38]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link][39]
-
ACS Publications. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7193-7198. [Link][40]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link][41]
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Technical Support Center: Disposal and Waste Management of 1,1,2,2-Tetrafluoro-3-methoxypropane
Introduction: As researchers and drug development professionals, our work with novel compounds like 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS No. 60598-17-6) demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship.[1] This guide serves as a dedicated technical resource for the proper disposal and waste management of this fluorinated ether. Given its chemical properties and classification as a per- and polyfluoroalkyl substance (PFAS), adherence to stringent disposal protocols is not merely a matter of best practice—it is a regulatory necessity. This document provides clear, actionable answers and protocols to ensure your laboratory operations remain safe, compliant, and environmentally responsible.
Section 1: Hazard Identification and Safety Profile (FAQs)
This section addresses the fundamental safety questions regarding this compound to inform proper handling and waste management decisions.
Q: What are the primary hazards of this compound?
A: According to the Globally Harmonized System (GHS) classifications, this compound is identified with the following hazards:
-
Causes skin irritation (H315) .[2]
-
Causes serious eye irritation (H319) .[2]
-
May cause respiratory irritation (H335) .[2]
The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, all handling and waste management procedures must be conducted in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
Q: What are the key physical properties I should be aware of for waste management?
A: Understanding the physical characteristics of a chemical is crucial for its safe storage and disposal. The properties below are essential for assessing containment needs and potential environmental fate.
| Property | Value | Significance for Waste Management |
| CAS Number | 60598-17-6 | Unique identifier for accurate waste profiling and regulatory reporting.[1][2] |
| Molecular Formula | C₄H₆F₄O | Indicates a fluorinated organic compound.[2] |
| Boiling Point | 64 °C | Relatively low boiling point suggests a high vapor pressure at room temperature, necessitating tightly sealed waste containers to prevent fugitive emissions.[3] |
| Density | 1.186 g/cm³ | Denser than water; however, it is not miscible with water.[3][4] |
| Vapor Pressure | 232 mmHg at 25°C | High vapor pressure confirms its volatility. Waste containers must be stored in cool, well-ventilated areas away from heat sources.[3] |
Q: What happens if this chemical is heated or incinerated?
A: Thermal decomposition of this compound can generate highly toxic and corrosive byproducts.[5] The primary decomposition products include:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas.
-
Carbon Oxides (CO, CO₂): Carbon monoxide is a toxic gas.
This is a critical consideration for final disposal. The off-gases from incineration must be treated with flue gas scrubbing systems to neutralize acidic gases like HF.[6] This is why this waste stream must be handled by a licensed hazardous waste facility equipped for halogenated organic compounds.
Section 2: Waste Characterization and Segregation
Properly identifying and segregating your waste at the point of generation is the most critical step in the disposal process. This section provides guidance on common scenarios encountered in the lab.
Q: How do I classify waste containing this compound? Is it a hazardous waste?
A: Yes. Any waste containing this compound must be managed as hazardous waste . In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations.[7][8] The specific classification is as a halogenated organic waste . This is due to its chemical structure and its status as a PFAS compound, which are under intense regulatory scrutiny for their environmental persistence.[9][10] Never dispose of this chemical or its waste streams down the drain or in regular trash.[6][11]
Q: I have pure, unused this compound to dispose of. What's the procedure?
A: Surplus or expired containers of the pure chemical should be disposed of in their original packaging if it is intact and properly labeled.[12] Ensure the container is sealed tightly. Your institution's Environmental Health & Safety (EHS) department will require you to complete a hazardous waste tag detailing the chemical name, quantity, and associated hazards.
Q: How should I manage solutions containing this solvent (e.g., reaction mixtures, cleaning rinsates)?
A: All liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Follow these critical segregation rules:
-
Use a dedicated "Halogenated Organic Liquid Waste" container.
-
NEVER mix halogenated waste with non-halogenated organic waste. Co-mingling increases disposal costs and complexity.
-
Ensure chemical compatibility. Do not add strong oxidizing agents, strong bases, or alkali metals to the waste container, as these are incompatible.[5][13] Refer to the incompatibility table below.
Q: What about solid waste contaminated with this compound (e.g., gloves, wipes, contaminated labware)?
A: All contaminated solid waste must also be disposed of as hazardous waste.
-
Collection: Use a designated, labeled, and sealed container for "Halogenated Contaminated Solid Waste." This is typically a plastic pail or a properly lined drum.
-
Minimization: To reduce waste volume and disposal costs, use only the necessary amount of absorbent materials or wipes for cleaning.
-
Empty Containers: "Empty" containers that held the pure substance must be managed carefully. To be considered non-hazardous "RCRA empty," a container must be triple-rinsed.[14] The rinsate from this process must be collected and disposed of as halogenated liquid hazardous waste.[14]
Chemical Incompatibility Chart for Waste Segregation
| Incompatible Material Class | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Chromic acid, Peroxides, Permanganates | Can cause vigorous, potentially explosive reactions.[13] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can lead to exothermic reactions or degradation.[5][13] |
| Alkali Metals | Sodium, Potassium, Lithium | Reacts violently with many halogenated compounds.[5] |
| Finely Divided Metals | Aluminum, Magnesium, Zinc powders | May act as catalysts for decomposition or cause vigorous reactions.[5] |
Section 3: Standard Operating Procedures (SOPs)
These protocols provide step-by-step instructions for key waste management tasks. Always consult your institution's specific EHS guidelines.
SOP 1: Segregation and Containerization of Liquid Waste
-
Obtain Container: Procure a designated and approved hazardous waste container from your EHS department. Ensure it is clean, in good condition, and has a proper sealing cap.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "Halogenated Organic Liquid Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Location: Place the waste container in a designated satellite accumulation area, typically within the fume hood where the waste is generated. The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[11][12]
-
Adding Waste: Use a funnel to add waste to the container to prevent spills. Keep the container closed at all times except when adding waste.
-
Container Full: Once the container is 90% full, seal it tightly, complete the waste tag with final volume/concentration estimates, and request a pickup from your EHS department.
SOP 2: Management of Contaminated Solid Waste
-
Obtain Container: Use a designated container for solid waste, such as a 5-gallon pail with a lid or a lined cardboard box specifically approved for this waste stream.
-
Labeling: Pre-label the container with "Halogenated Contaminated Solid Waste" and list "this compound" as the primary contaminant.
-
Waste Collection: Place contaminated items (gloves, paper towels, pipette tips) directly into the container. Do not include any free liquids. Sharps (needles, razor blades) must be placed in a separate, approved sharps container.
-
Closure: Keep the container sealed when not in use. Once full, seal it securely and arrange for pickup via your EHS department.
SOP 3: Emergency Spill Cleanup and Decontamination
-
Evacuate & Alert: If a spill occurs, alert personnel in the immediate area and evacuate if necessary.[5] Ensure the area is ventilated (fume hood sash should be kept low).
-
Don PPE: Before addressing the spill, put on appropriate PPE: safety goggles, face shield, chemical-resistant gloves, and a lab coat. For large spills outside of a fume hood, respiratory protection may be necessary.[5][6]
-
Containment: For liquid spills, contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels for the initial containment of a large spill.
-
Absorption: Apply absorbent material over the spill, working from the outside in.
-
Collection: Carefully collect the saturated absorbent material using non-sparking tools (e.g., plastic dustpan and brush). Place the collected material into a designated container for "Halogenated Contaminated Solid Waste."
-
Decontamination: Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropyl alcohol), if compatible with the surface. Place these wipes into the solid waste container.
-
Disposal: Seal the waste container, label it appropriately, and request a hazardous waste pickup.
Section 4: Visual Workflows
Diagram 1: Decision Tree for Waste Stream Identification
Caption: Decision workflow for segregating waste containing this compound.
Diagram 2: Workflow for Spill Response
Caption: Step-by-step workflow for responding to a this compound spill.
Section 5: Regulatory Overview and Final Disposal
The disposal of this compound is governed by stringent environmental regulations due to its identity as a fluorinated organic compound (PFAS). The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the destruction and disposal of PFAS materials, recommending methods that minimize environmental release.[10][15]
The currently recommended final disposal technologies for this type of waste are:
-
High-Temperature Hazardous Waste Incineration: This is the most common and effective method. The incinerator must operate at temperatures sufficient to break the strong carbon-fluorine bonds and be equipped with advanced air pollution control systems (like acid gas scrubbers) to handle hazardous decomposition products like HF.[6][10]
-
Hazardous Waste Landfills: Disposal in a specially permitted RCRA Subtitle C hazardous waste landfill is another option.[9] These landfills have robust liner and leachate collection systems to prevent the migration of contaminants into the environment.[9][10]
-
Underground Injection: For large quantities of liquid waste, deep-well injection into specific geological formations may be a viable disposal route, though this is less common for laboratory-scale waste.[10]
As a researcher, your responsibility is to ensure the waste is correctly characterized, segregated, and handed off to your institution's EHS department. They will work with licensed hazardous waste vendors to ensure the final disposal is compliant with all federal, state, and local regulations.
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 1,1,2,2-Tetrafluoro-3-methoxypropane: A GC-MS Centric Approach
Introduction: The Analytical Imperative for Fluorinated Ether Purity
1,1,2,2-Tetrafluoro-3-methoxypropane (C₄H₆F₄O), a hydrofluoroether (HFE), belongs to a class of compounds valued for their unique physical and chemical properties, including low surface tension, non-flammability, and excellent thermal stability.[1][2] These characteristics make them suitable for diverse applications, from precision cleaning and heat transfer to potential use as solvents or intermediates in the pharmaceutical and agrochemical industries.[3] In high-value applications, particularly within drug development, the purity of such a compound is not merely a quality metric but a critical determinant of safety, efficacy, and regulatory compliance.
The presence of even trace-level impurities—such as structural isomers, residual starting materials, or byproducts from synthesis—can have significant consequences.[4] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[5][6]
This guide provides an in-depth, comparative analysis of methodologies for determining the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a robust and self-validating experimental protocol, and objectively compare the performance of GC-MS against a powerful alternative, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy.
The Analytical Cornerstone: Why GC-MS for this compound?
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for a compound like this compound, which has a boiling point of 64°C.[1] The power of GC-MS lies in its hybrid nature:
-
Gas Chromatography (GC): This component provides high-resolution physical separation of the components in a mixture. The choice of the capillary column's stationary phase is critical. For a moderately polar fluorinated ether, a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) offers an effective balance of interactions, enabling the separation of the main component from potential impurities that may have slight differences in boiling point or polarity.[7]
-
Mass Spectrometry (MS): Acting as the detector, MS bombards the separated components with electrons (typically via Electron Ionization - EI), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be used to identify the compound by matching it against extensive spectral libraries (e.g., NIST).[8] This is invaluable for identifying unknown impurities.
While most neutral organofluorine compounds are amenable to GC-MS analysis, a key consideration is that the high energy of EI can sometimes lead to extensive fragmentation where the molecular ion (the intact molecule with one electron removed) is weak or absent.[9][10] However, the rich fragmentation pattern itself provides the structural information necessary for identification.
Experimental Protocol: A Validated GC-MS Method
This protocol is designed to be a self-validating system, incorporating principles from ICH guidelines to ensure specificity, sensitivity, and accuracy.[11]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane phase).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with DCM. These will be used to establish linearity and determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
Sample Preparation: Accurately weigh 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM. This creates a nominal concentration of 1000 µg/mL.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC Inlet | Split mode, 50:1 ratio; Temperature: 250°C | A split injection prevents column overloading from the high-concentration main peak, ensuring sharp peak shapes. The inlet temperature ensures rapid and complete volatilization of the analyte (BP 64°C) without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC, providing good reproducibility. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and efficient carrier gas for MS. Constant flow mode ensures stable retention times even with temperature programming. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min) | The initial low temperature allows for good focusing of volatiles on the column head. The ramp effectively separates lower-boiling impurities from the main peak and elutes any higher-boiling contaminants. |
| MS Interface Temp | 280°C | Prevents condensation of analytes as they transfer from the GC to the MS, ensuring signal integrity. |
| MS Source Temp | 230°C | Standard temperature for EI, balancing ionization efficiency with minimizing thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | 70 eV is the standard energy for EI, which generates reproducible fragmentation patterns that are comparable to commercial and public mass spectral libraries (e.g., NIST, Wiley). |
| Acquisition Mode | Full Scan (m/z 35-300) | Full scan mode is essential for identifying unknown impurities. The mass range is selected to encompass the molecular weight of the target analyte (146.08 g/mol ) and its expected fragments. |
Data Analysis and Validation
-
Specificity: Inject a blank (DCM) and the reference standard. The blank should show no interfering peaks at the retention time of the main analyte or expected impurities.
-
Linearity: Analyze the working standards in triplicate. Construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) > 0.999 is considered acceptable.[12]
-
Purity Calculation: Analyze the test sample. Calculate purity using the area percent method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Impurity Identification: For any impurity peak exceeding the identification threshold (typically >0.05-0.1% as per ICH Q3A), perform a library search of its mass spectrum.[6] Potential impurities could include isomers, residual reactants from synthesis, or degradation products.[13]
-
Reporting: Report the purity as an area percentage. List all impurities found above the reporting threshold (e.g., 0.05%), their retention times, and their tentative identification from the MS library search.[5]
Workflow for GC-MS Purity Analysis
Caption: Workflow for purity analysis of this compound by GC-MS.
Comparative Analysis: GC-MS vs. ¹⁹F-NMR Spectroscopy
While GC-MS is a powerful tool, no single technique provides a complete picture. For organofluorine compounds, ¹⁹F-NMR spectroscopy is an exceptionally potent alternative or complementary method.[14] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals, making it an ideal NMR nucleus.
Below is a comparison of the two techniques for the purity analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) |
| Principle | Physical separation based on volatility/polarity, followed by mass-based detection and identification via fragmentation patterns.[8] | Nuclear resonance based on the chemical environment of ¹⁹F nuclei, providing structural information and direct quantification.[14] |
| Sensitivity | Excellent (ppm to ppb levels). Ideal for trace impurity detection. | Very good, but generally lower than GC-MS (typically requires >0.05% impurity level for routine detection). |
| Specificity/Identification | High. Identification of unknowns is possible through mass spectral library matching. However, isomers can be challenging to differentiate. | Unambiguous. Each unique fluorine environment gives a distinct signal. Coupling patterns provide definitive structural information about neighbors. |
| Quantification | Relative quantification (Area %) is straightforward. Absolute quantification requires specific reference standards for each impurity. | Inherently quantitative. The integral of each signal is directly proportional to the number of nuclei, allowing for accurate molar ratio determination without impurity-specific standards. |
| Sample Throughput | High. A typical run, including cooldown, is around 30-40 minutes. Autosamplers enable high-throughput screening. | Lower. Requires longer acquisition times for high sensitivity, especially for dilute samples. |
| Key Advantage | Superior for detecting and identifying a wide range of unknown volatile impurities at very low concentrations. | Unrivaled for structural elucidation and accurate quantification of fluorine-containing impurities, especially isomers. |
| Key Limitation | Fragmentation can sometimes prevent observation of the molecular ion, complicating identification of completely novel compounds.[10] | Only detects fluorine-containing compounds. Non-fluorinated impurities (e.g., residual hydrocarbon solvents) are invisible. |
Synergistic Application
The most robust approach to purity analysis involves the synergistic use of both GC-MS and ¹⁹F-NMR.
-
GC-MS acts as the primary screening tool to detect and provide a tentative identity for all volatile impurities.
-
¹⁹F-NMR serves as the confirmatory and quantitative tool for all fluorinated impurities, providing definitive structural proof and accurate molar percentages.
This dual-pronged strategy ensures that the purity profile is both comprehensive (covering all volatile species) and accurate (quantifying fluorinated species with high confidence), creating a robust data package for regulatory submission and ensuring the highest product quality.
Conclusion
The purity analysis of this compound is a critical requirement for its application in regulated industries. Gas Chromatography-Mass Spectrometry stands out as a primary analytical technique, offering an exceptional combination of separation efficiency and identification power for volatile impurities. The detailed, validated protocol presented in this guide provides a reliable framework for achieving accurate and reproducible results that align with the stringent requirements of regulatory bodies like the ICH.
However, a truly authoritative understanding of a fluorinated compound's purity profile is best achieved by complementing GC-MS with ¹⁹F-NMR spectroscopy. While GC-MS excels at broad screening and trace detection, ¹⁹F-NMR delivers unparalleled certainty in the structural confirmation and quantification of fluorinated impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions, ensuring the quality, safety, and integrity of their materials.
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A Comparative Guide to 1,1,2,2-Tetrafluoro-3-methoxypropane and Other Fluorinated Solvents for Researchers and Drug Development Professionals
In the landscape of modern research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that influences reaction kinetics, product purity, process safety, and environmental impact. Among the diverse array of available solvents, fluorinated solvents have carved out a unique niche due to their distinct properties, including low surface tension, non-flammability, and thermal stability. This guide provides an in-depth comparison of 1,1,2,2-Tetrafluoro-3-methoxypropane, a lesser-known hydrofluoroether (HFE), with more established fluorinated solvents such as HFE-7100, HFE-7200, and perfluorocarbons. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Introduction to Fluorinated Solvents: A Niche of Unique Properties
Fluorinated solvents are organic solvents in which some or all of the hydrogen atoms have been replaced by fluorine. This substitution imparts a range of desirable characteristics. Hydrofluoroethers (HFEs), such as this compound, HFE-7100, and HFE-7200, are a class of fluorinated solvents that contain an ether linkage. They were developed as alternatives to ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2] Perfluorocarbons (PFCs), on the other hand, are compounds where all hydrogen atoms are replaced by fluorine, rendering them chemically inert.[3]
The choice of a fluorinated solvent is often driven by a need for:
-
Chemical Inertness: For reactions involving highly reactive reagents.
-
Thermal Stability: For processes requiring high temperatures.
-
Low Surface Tension: For effective wetting and penetration in cleaning applications.[4]
-
Non-flammability: To enhance process safety.
-
Favorable Environmental and Toxicity Profiles: To align with green chemistry principles.
This guide will delve into the specific properties and performance of this compound in comparison to its counterparts, providing a framework for its potential applications in your laboratory.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical properties are the primary determinants of its suitability for a given application. The following table summarizes the key physicochemical properties of this compound, HFE-7100, HFE-7200, and Perfluorohexane (a representative perfluorocarbon).
| Property | This compound | HFE-7100 (Methyl Nonafluorobutyl Ether) | HFE-7200 (Ethyl Nonafluorobutyl Ether) | Perfluorohexane |
| CAS Number | 60598-17-6[1] | 163702-08-7 / 163702-07-6 | 163702-06-5 / 163702-05-4[5] | 355-42-0[6] |
| Molecular Formula | C₄H₆F₄O[1] | C₅H₃F₉O | C₆H₅F₉O | C₆F₁₄[6] |
| Molecular Weight ( g/mol ) | 146.08[7] | ~250 | ~264 | 338.04 |
| Boiling Point (°C) | 64-68[8] | 61 | 76[9] | 56[5] |
| Density (g/cm³ at 25°C) | 1.186[1] | 1.52 | 1.43[9] | 1.68[5] |
| Vapor Pressure (mmHg at 25°C) | 232[1] | 202 | 109[9] | 218 |
| Surface Tension (dynes/cm at 25°C) | Not available | 13.6 | 13.6[9] | 11.9 |
| Viscosity (cSt at 25°C) | Not available | 0.45 | 0.61[9] | 0.64[5] |
| Water Solubility | Not available | <20 ppm | <20 ppm[9] | Insoluble |
Key Insights:
-
Boiling Point: this compound has a boiling point in a similar range to HFE-7100 and perfluorohexane, making it suitable for applications requiring moderate volatility and easy removal. HFE-7200 offers a slightly higher boiling point, which can be advantageous in reducing evaporative losses.[5][9]
-
Density: All the listed fluorinated solvents are significantly denser than water, which can be beneficial in certain extraction and cleaning processes where phase separation is desired.
Solvency Power: A Qualitative and Quantitative Assessment
The ability of a solvent to dissolve other substances is a critical performance metric. This is often quantified by the Kauri-butanol (Kb) value, where a higher value indicates stronger solvency.[4][10]
| Solvent | Kauri-Butanol (Kb) Value | General Solvency Characteristics |
| This compound | Not available | Expected to have moderate solvency. The ether linkage and methoxy group may provide some affinity for polar and hydrogen-bonding solutes. |
| HFE-7100 | ~10 (neat) | Mild solvent for light oils, fluoropolymers, and fluorinated greases.[11] |
| HFE-7200 | ~11 (neat) | Similar to HFE-7100, with slightly better solvency for some hydrocarbons.[5] |
| Perfluorohexane | Very low (<10) | Very weak solvent for most organic compounds except other perfluorocarbons.[3] |
| Toluene (for comparison) | 105[4] | High solvency for a wide range of organic compounds. |
| Dichloromethane (for comparison) | 136[4] | Very high solvency for a broad spectrum of organic compounds. |
Experimental Protocol: Determination of Kauri-Butanol Value (ASTM D1133)
For researchers wishing to quantify the solvency of this compound, the following protocol, based on ASTM D1133, can be employed.[12]
Objective: To determine the Kauri-Butanol value of a hydrocarbon solvent.
Materials:
-
Standard Kauri-Butanol solution
-
The solvent to be tested (e.g., this compound)
-
Burette (50 mL, graduated in 0.1 mL)
-
Erlenmeyer flask (250 mL)
-
Printed sheet with 10-point Times New Roman font
Procedure:
-
Standardize the Kauri-Butanol solution by titrating it with toluene.
-
Pipette 20 mL of the standard Kauri-Butanol solution into the Erlenmeyer flask.
-
Place the flask on the printed sheet.
-
Fill the burette with the solvent to be tested.
-
Slowly add the test solvent to the flask while continuously swirling.
-
The endpoint is reached when the black print, viewed through the solution, becomes blurred and illegible.
-
Record the volume of solvent added.
-
The Kauri-Butanol value is the volume in milliliters of the solvent required to reach the endpoint.
Caption: Workflow for determining the Kauri-Butanol value.
Applications in Research and Drug Development
The unique properties of fluorinated solvents lend them to several specialized applications within the pharmaceutical and research sectors.
Reaction Medium
The inertness of fluorinated solvents makes them attractive for reactions involving sensitive reagents. While perfluorocarbons are extremely inert, their poor solvency for non-fluorinated compounds can be a limitation. Hydrofluoroethers like this compound offer a potential compromise, providing a degree of inertness while still being able to dissolve a wider range of organic molecules.[7][13] They can be particularly useful in reactions where traditional ethereal or chlorinated solvents may participate in side reactions.
Potential Applications:
-
Organometallic Reactions: Where the solvent must not react with the organometallic reagent.
-
Fluorination Reactions: Where a fluorinated solvent can enhance the solubility of fluorinating agents.
Extraction Solvent
The selective solvency of fluorinated solvents can be exploited for the extraction of specific classes of compounds.[7] For instance, a hydrofluoroether could be used to selectively extract fluorinated compounds from a complex mixture. Their low surface tension also facilitates the penetration of the solvent into the material being extracted.
Experimental Protocol: Solvent Screening for Natural Product Extraction
Objective: To evaluate the effectiveness of different solvents for the extraction of a target compound from a natural product matrix.
Materials:
-
Dried and ground natural product material
-
A range of solvents to be tested (e.g., this compound, HFE-7100, ethanol, hexane)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
Analytical balance
-
HPLC or GC-MS for analysis
Procedure:
-
Weigh a precise amount of the ground natural product into several vials.
-
Add a defined volume of each test solvent to the vials.
-
Agitate the vials for a set period (e.g., 1 hour) using a shaker or sonicator.
-
Centrifuge the vials to separate the solid material from the solvent.
-
Carefully decant the supernatant (the solvent extract).
-
Evaporate the solvent from the extract using a rotary evaporator.
-
Weigh the dried extract to determine the extraction yield.
-
Analyze the composition of the extract using an appropriate chromatographic technique (e.g., HPLC) to quantify the concentration of the target compound.
Caption: General workflow for screening extraction solvents.
Cleaning and Residue Removal
Fluorinated solvents are widely used for precision cleaning of sensitive equipment and components due to their low surface tension, high density, and non-flammability.[1][2] They can effectively remove particulates, light oils, and fluorinated greases without damaging delicate materials. In a pharmaceutical setting, this can be crucial for cleaning analytical instrumentation, such as HPLC systems, or manufacturing equipment.
Experimental Protocol: Evaluation of Solvent for Cleaning HPLC Systems
Objective: To assess the effectiveness of a fluorinated solvent for removing common contaminants from an HPLC system.
Materials:
-
Contaminated HPLC system (e.g., with residual non-volatile compounds)
-
Test solvent (e.g., this compound)
-
Standard HPLC solvents (e.g., isopropanol, water)
-
Blank mobile phase
-
HPLC column suitable for the mobile phase
Procedure:
-
Run a blank gradient with the standard mobile phase and record the baseline to establish the level of contamination.
-
Replace the mobile phase with the test solvent.
-
Flush the entire HPLC system (pump, injector, tubing, and detector flow cell) with the test solvent for a defined period or volume.
-
Flush the system with an intermediate solvent like isopropanol to ensure miscibility.
-
Flush the system with the standard mobile phase to re-equilibrate.
-
Run a second blank gradient and record the baseline.
-
Compare the baseline from step 6 with the baseline from step 1 to evaluate the reduction in contaminant peaks.
Environmental, Health, and Safety (EHS) Profile
The EHS profile of a solvent is a paramount consideration in modern laboratories.
| Parameter | This compound | HFE-7100 | HFE-7200 | Perfluorohexane |
| Ozone Depletion Potential (ODP) | 0 | 0[14] | 0[5] | 0 |
| Global Warming Potential (GWP, 100-year) | Not specifically listed, but other HFEs have low to moderate GWPs. | 320 | 59[15] | 9,300[8] |
| Toxicity | Causes skin and eye irritation. May cause respiratory irritation.[4] | Low acute toxicity. Not a skin or eye irritant.[16][17] | Low acute toxicity. Minimally irritating to eyes, non-irritating to skin.[5][18] | Low acute toxicity.[6] |
| Flammability | Non-flammable[7] | Non-flammable[14] | Non-flammable[5] | Non-flammable[3] |
Key EHS Insights:
-
Safety: While all are non-flammable, this compound is listed as a skin and eye irritant, which requires appropriate personal protective equipment during handling.[4] HFE-7100 and HFE-7200 are reported to have very low toxicity and are not significant irritants.[5][16][17][18]
Conclusion and Recommendations
This compound presents itself as a viable, albeit less characterized, alternative within the hydrofluoroether class of solvents. Its boiling point and density are comparable to other commonly used fluorinated solvents. While a quantitative measure of its solvency (Kauri-butanol value) is not available, its chemical structure suggests a moderate and potentially selective solvency profile.
For researchers and drug development professionals, this compound may be a suitable candidate for:
-
Applications requiring a non-flammable, moderately volatile solvent with some polarity.
-
As a reaction medium for specific synthetic transformations where traditional solvents are unsuitable.
-
Niche cleaning applications, particularly for fluorinated contaminants.
However, its irritant properties necessitate careful handling. In contrast, HFE-7100 and HFE-7200 offer a more established track record with well-documented low toxicity profiles and favorable environmental properties, making them a lower-risk choice for many applications. Perfluorocarbons, while extremely inert, are limited by their poor solvency and very high Global Warming Potential.
Ultimately, the optimal solvent choice will depend on the specific requirements of the application. It is strongly recommended that researchers conduct their own evaluations, such as the experimental protocols outlined in this guide, to determine the most suitable solvent for their needs.
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A Senior Application Scientist's Guide to Analytical Method Validation: Evaluating 1,1,2,2-Tetrafluoro-3-methoxypropane as a Novel Internal Standard
Introduction: The Imperative of Rigorous Validation in Analytical Science
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. An analytical method is not merely a set of instructions; it is a system that must be proven "fit for purpose."[1][2] This is the core objective of analytical method validation: to provide documented evidence that a procedure is suitable for its intended use.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines that form the bedrock of this process.[1][3][4][5][6]
A key strategy for enhancing the precision and accuracy of many analytical methods, particularly in chromatography and spectroscopy, is the use of an internal standard (IS).[7][8] An IS is a compound of known concentration added to all samples, calibrators, and controls, which helps to correct for variability during sample preparation and analysis.[8] The ideal IS behaves similarly to the analyte of interest throughout the entire analytical process, thus compensating for random and systematic errors.[7][9]
This guide explores the validation of analytical methods with a focus on the evaluation of a novel potential internal standard: 1,1,2,2-Tetrafluoro-3-methoxypropane . While not a conventionally cited standard, its unique properties as a hydrofluoroether (HFE) warrant investigation. We will dissect its potential advantages and provide a framework for its validation, comparing it with traditional standards and grounding our discussion in the authoritative principles of analytical science.
A Novel Candidate: Profiling this compound
This compound is a member of the hydrofluoroether (HFE) class of compounds.[10] HFEs were developed as environmentally friendlier alternatives to chlorofluorocarbons (CFCs) and are known for their chemical inertness, low toxicity, and non-flammability.[10][11][12] These characteristics are highly desirable for an internal standard.
| Physicochemical Property | Value | Source |
| Molecular Formula | C4H6F4O | [13] |
| Molecular Weight | 146.08 g/mol | [13] |
| Boiling Point | 64 °C | [14] |
| Density | 1.186 g/cm³ | [14] |
| Vapor Pressure | 232 mmHg at 25°C | [14] |
| Appearance | Colorless liquid | [11] |
The presence of both fluorine and hydrogen atoms, along with an ether linkage, gives this molecule unique spectroscopic signatures (e.g., in NMR and MS) that could allow it to be easily resolved from many common analytes and matrix components. Its volatility makes it potentially suitable for gas chromatography applications.
The Foundation of Trust: Core Principles of Internal Standard Selection
The selection of an appropriate internal standard is a critical decision that directly impacts the quality of analytical results.[15] The choice is not arbitrary; it must be a reasoned, scientific judgment based on a set of established criteria. The fundamental assumption is that any procedural variations will affect the internal standard and the analyte in the same proportion, keeping their response ratio constant.[9]
Key Selection Criteria:
-
Non-interference: The IS must not be present in the original sample matrix and its signal must be well-resolved from the analyte and any other components in the sample.[7] A chromatographic resolution (Rs) of greater than 1.5 is typically required for baseline separation.[15]
-
Chemical Similarity and Co-elution (for MS): Ideally, the IS should be chemically and physically similar to the analyte to ensure comparable behavior during sample preparation (e.g., extraction) and analysis.[7][15] For mass spectrometry, isotopically labeled analogs of the analyte are considered the "gold standard" as they co-elute and exhibit similar ionization behavior.
-
Stability: The IS must be chemically stable throughout the entire process, from sample preparation and storage to the final analysis.[9] It should not degrade or react with the analyte or sample matrix.
-
Purity: The IS should be of high purity, and any impurities present should not interfere with the analysis of the analyte.[9]
-
Appropriate Concentration: The IS should be added at a concentration that is similar to the expected concentration of the analyte to ensure a reliable response ratio.[7]
Caption: A workflow diagram illustrating the key decision points in selecting a suitable internal standard.
Comparative Analysis: this compound vs. Conventional Standards
To evaluate the potential of this compound, we compare it theoretically against commonly used types of internal standards for a hypothetical volatile analyte in a gas chromatography (GC) application.
| Criterion | Isotopically Labeled IS (e.g., Analyte-d4) | Structural Analog (e.g., Alkane) | This compound |
| Chemical Similarity | Excellent: Near-identical properties, ensuring similar extraction and chromatographic behavior. | Good: Can be chosen to have similar polarity and boiling point.[16] | Fair to Good: Polarity and volatility may differ significantly from non-fluorinated analytes. Best suited for fluorinated or ether-containing analytes. |
| Chromatographic Resolution | Poor (Co-elutes): Relies on MS for differentiation. Not suitable for non-MS detectors like FID. | Excellent: Can be chosen to elute in a clean region of the chromatogram. | Potentially Excellent: Unique polarity and structure likely to provide good separation from common organic analytes. |
| Detector Response (MS) | Excellent: Similar ionization efficiency to the analyte. | Variable: Ionization efficiency may differ significantly from the analyte. | Potentially Unique: The fluorine atoms can lead to characteristic fragmentation patterns, but ionization efficiency may vary. Soft ionization techniques may be needed as molecular ions of fluorine compounds are not always observed.[17] |
| Detector Response (FID) | Excellent: Similar response factor to the analyte. | Good: Generally provides a good response. | Potentially Poor: The high degree of fluorination may result in a low Flame Ionization Detector (FID) response. |
| Non-Interference | Excellent: Not naturally present in samples. | Excellent: Can be chosen to be absent from the sample matrix.[16] | Excellent: Highly unlikely to be present in biological or typical pharmaceutical samples. |
| Cost & Availability | High Cost: Synthesis of labeled compounds is expensive. | Low Cost: Simple alkanes or other common chemicals are readily available. | Moderate Cost: Commercially available from specialty chemical suppliers.[14] |
-
GC-MS analysis of fluorinated compounds: Where its chemical similarity would be an advantage.
-
Complex matrices: Where its unique retention time would place it in a clean part of the chromatogram, away from interferences.
-
Quantitative NMR (qNMR): Where its simple spectrum in a unique region of the ¹H or ¹⁹F NMR spectrum could be highly advantageous.[18][19][20]
Experimental Validation Protocols: A Step-by-Step Guide
The validation of an analytical procedure is a systematic process that evaluates several key performance characteristics.[1][3][21] The following protocols are based on the principles outlined in the ICH Q2(R1) guideline and can be applied to validate a method using a novel internal standard like this compound.[1][5]
Caption: A flowchart outlining the typical sequence of experiments in an analytical method validation.
Specificity
Causality: The purpose of the specificity test is to prove that the analytical signal is unequivocally attributable to the analyte of interest. It demonstrates that interference from other components, such as impurities, degradation products, or matrix components, is absent.[22]
Protocol:
-
Prepare a blank sample (matrix without analyte or IS).
-
Prepare a sample of the IS in the solvent.
-
Prepare a sample of the analyte in the solvent.
-
Prepare a sample of the analyte and the IS in the solvent.
-
Spike a blank matrix with the analyte and the IS.
-
If available, analyze samples containing known impurities or degradation products.
-
Analyze all samples using the developed method.
-
Acceptance Criterion: The analyte and IS peaks should be well-resolved from each other and from any other peaks in the blank and spiked matrix samples (Resolution > 1.5). No interfering peaks should be observed at the retention times of the analyte or IS in the blank matrix.
Linearity and Range
Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[23]
Protocol:
-
Prepare a stock solution of the analyte.
-
Perform a serial dilution to prepare at least five concentration levels covering the expected range (e.g., 80% to 120% of the target concentration for an assay).[23]
-
Add a constant, known concentration of this compound to each concentration level.
-
Analyze each level in triplicate.
-
Calculate the response ratio (Analyte Peak Area / IS Peak Area).
-
Plot the response ratio against the analyte concentration.
-
Acceptance Criterion: Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.99. The y-intercept should be close to zero.
Accuracy (as % Recovery)
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a blank matrix with a known amount of analyte at different concentration levels.[23]
Protocol:
-
Prepare a blank matrix.
-
Spike the matrix at a minimum of three concentration levels (e.g., low, medium, high) across the specified range.
-
Prepare at least three replicate samples at each concentration level.
-
Add the internal standard to each sample.
-
Analyze the samples and calculate the concentration using the linearity curve.
-
Acceptance Criterion: The mean recovery should be within a pre-defined limit, typically 98.0% to 102.0% for a drug substance assay.
Precision
Causality: Precision expresses the variability of results from repeated measurements of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability:
-
Prepare a minimum of six samples at 100% of the target concentration, or nine samples covering three different concentrations.
-
Add the internal standard to each.
-
Analyze the samples on the same day with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criterion: The relative standard deviation (RSD) for each set of measurements should be within acceptable limits (e.g., ≤ 2%).
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.[21]
Protocol:
-
Identify critical method parameters (e.g., for GC: column temperature, flow rate, injection volume).
-
Deliberately vary each parameter slightly (e.g., temperature ± 2°C, flow rate ± 5%).
-
Analyze a standard sample under each modified condition.
-
Evaluate the effect on the results (e.g., retention time, resolution, analyte/IS response ratio).
-
Acceptance Criterion: The results should remain within the system suitability requirements and not significantly deviate from the results obtained under normal conditions.
Data Summary and Acceptance Criteria
The results of the validation experiments should be summarized clearly. The following table provides typical acceptance criteria for the assay of a drug substance.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte and IS. Resolution > 1.5. |
| Linearity | Correlation Coefficient (r²) ≥ 0.99 |
| Range | 80% to 120% of the test concentration. |
| Accuracy | Mean recovery of 98.0% - 102.0%. |
| Precision (Repeatability) | RSD ≤ 2% |
| Precision (Intermediate) | RSD ≤ 2% |
| Robustness | Results remain within system suitability limits. |
Conclusion
The validation of an analytical method is a rigorous, evidence-based process that underpins the reliability of data in the pharmaceutical industry. While the use of an internal standard is a powerful technique to improve method performance, the selection of the standard itself requires careful consideration.
This compound presents an interesting case as a novel internal standard. Its properties as a hydrofluoroether—chemical inertness, unique spectroscopic characteristics, and high likelihood of being absent in samples—make it a viable candidate for specific applications. It is particularly promising for methods involving the analysis of other fluorinated compounds or for use in complex matrices where chromatographic resolution is a challenge. However, its suitability must be proven through the comprehensive validation framework detailed in this guide. Researchers should carefully consider its potential for a poor FID response and evaluate its performance against the specific analyte and matrix . Ultimately, the data from a thorough validation study will be the final arbiter of its fitness for purpose.
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- ResearchGate. (2024). Which internal standard would be suitable for gas chromatography (GC) when testing ethylene, CO₂, and O₂ concentrations?.
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
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The Unseen Enabler: A Comparative Performance Analysis of 1,1,2,2-Tetrafluoro-3-methoxypropane in Advanced Battery Chemistries
A Senior Application Scientist's Guide to Leveraging Hydrofluoroether Electrolytes for Enhanced Battery Performance and Safety
In the relentless pursuit of higher energy density and safer battery technologies, the electrolyte, often a silent workhorse, has emerged as a critical frontier for innovation. Conventional carbonate-based electrolytes, while ubiquitous, are plagued by inherent limitations in voltage stability and flammability, acting as a bottleneck for next-generation lithium-ion (Li-ion), lithium-metal (Li-metal), and sodium-ion (Na-ion) batteries. This guide delves into the performance of 1,1,2,2-Tetrafluoro-3-methoxypropane (TFMP), a hydrofluoroether (HFE) that offers a compelling alternative, promising a paradigm shift in battery safety and high-voltage capabilities.
The Imperative for Advanced Electrolyte Solvents
The electrolyte is the lifeblood of a battery, facilitating the ionic ballet between the anode and cathode.[1] However, traditional organic carbonate solvents are susceptible to decomposition at high voltages and are highly flammable, posing significant safety risks.[2][3] This has spurred research into non-flammable, electrochemically robust alternatives. Fluorinated solvents, particularly HFEs, have garnered significant attention due to their unique physicochemical properties.[4] Molecules like TFMP and its close analog, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), are characterized by high oxidative stability, low flammability, and the ability to form a stable and protective solid electrolyte interphase (SEI) on the electrode surfaces.[5][6][7][8]
Key Physicochemical Properties of this compound (TFMP):
| Property | Value | Source |
| Molecular Formula | C4H6F4O | [9][10] |
| Molecular Weight | 146.08 g/mol | [9][10] |
| Boiling Point | 64 °C | [11] |
| Density | 1.186 g/cm³ | [11] |
| Non-flammable | Yes | [12] |
Performance in High-Voltage Lithium-Ion Batteries
The quest for higher energy density in Li-ion batteries necessitates the use of high-voltage cathode materials. However, conventional electrolytes decompose above 4.5V, leading to rapid capacity fading.[13] HFEs like TFMP are instrumental in overcoming this challenge.
When used as a co-solvent, TFMP significantly enhances the oxidative stability of the electrolyte. Studies on the closely related TTE have demonstrated an impressive oxidation voltage of up to 6.2 V vs. Li⁺/Li.[7] This allows for the stable cycling of high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel NCMs.[6] The use of an all-fluorinated electrolyte containing TTE resulted in a capacity retention of 97.88% after 300 cycles at high voltage, a significant improvement over the 89.79% retention with a conventional electrolyte.[6]
The improved performance is largely attributed to the formation of a robust, LiF-rich cathode electrolyte interphase (CEI). The fluorinated solvent preferentially decomposes on the cathode surface at high potentials, creating a passive layer that prevents further electrolyte degradation and transition metal dissolution from the cathode.[6]
Comparative Cycling Performance in High-Voltage Li-ion Cells:
| Electrolyte Composition | Cathode | Voltage Window | Capacity Retention (after 100 cycles) | Key Findings | Source |
| 1 M LiPF₆ in EC/DMC | Li₂CoPO₄F | 3.0 - 5.4 V | 15% | Severe electrolyte decomposition and capacity fade. | [7] |
| 1 M LiPF₆ in F-EPE/DMC | Li₂CoPO₄F | 3.0 - 5.4 V | 51% | Enhanced stability and suppression of electrode polarization.[7] | [7] |
Enabling Stable Lithium-Metal Anodes
Lithium metal is the "holy grail" of battery anodes due to its extremely high theoretical specific capacity. However, its high reactivity with liquid electrolytes leads to the formation of unstable SEI and dendritic growth, posing serious safety hazards.[14]
Hydrofluoroether-based electrolytes, including TFMP, offer a promising solution. Their low solvency for lithium polysulfides and their ability to form a stable, mechanically robust SEI are key to suppressing dendrite formation.[4] The reduction of HFEs at the anode surface contributes to a LiF-rich SEI, which has been shown to effectively stabilize the lithium metal interface, leading to improved cycling efficiency and longevity.[5] In Li||Cu half-cells, a monofluorinated acetal electrolyte demonstrated excellent coulombic efficiency and stable long-term cycling even under fast plating conditions.[14]
Caption: Role of TFMP in stabilizing the lithium metal anode interface.
Application in Sodium-Ion Batteries
Sodium-ion batteries are a promising low-cost alternative to Li-ion batteries, but they face challenges related to electrolyte stability and safety.[8] The use of non-flammable electrolytes is particularly critical for the large-scale applications envisioned for Na-ion technology.
Recent studies have explored the use of TTE as a co-solvent in Na-ion battery electrolytes.[8] The addition of TTE was found to significantly improve the flame retardancy of the electrolyte, rendering it non-flammable at a 30% concentration.[8] Furthermore, the HFE co-solvent enhanced the anti-oxidation capability of the electrolyte and led to the formation of a more stable electrode-electrolyte interface.[8] In a NaNi₁/₃Fe₁/₃Mn₁/₃O₂ (NFM) cathode-based cell, the electrolyte containing 20% TTE exhibited the best cycling performance, with a capacity retention of 82.9% after 150 cycles, compared to 75.7% for the baseline carbonate electrolyte.[8] These findings strongly suggest that TFMP would offer similar benefits in enhancing the safety and performance of Na-ion batteries.
Experimental Protocols for Performance Evaluation
To facilitate further research and validation of TFMP-based electrolytes, the following standardized protocols are recommended.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the TFMP-based electrolyte.
Methodology:
-
Prepare the electrolyte solution inside an argon-filled glovebox. A typical formulation would be 1 M LiPF₆ (or other suitable salt) in a mixture of TFMP and a carbonate co-solvent (e.g., ethylene carbonate/dimethyl carbonate).
-
Use a conductivity meter with a two-platinum-electrode probe.
-
Calibrate the probe using standard conductivity solutions.
-
Rinse the probe with the solvent used for the electrolyte and then with the electrolyte to be measured.
-
Immerse the probe in the electrolyte solution, ensuring no air bubbles are trapped between the electrodes.
-
Record the conductivity reading once it stabilizes. Measurements should be performed at a controlled temperature.[1][15]
Caption: Workflow for ionic conductivity measurement.
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte remains stable.
Methodology (Cyclic Voltammetry):
-
Assemble a three-electrode cell (e.g., a coin cell) inside an argon-filled glovebox. Use a lithium metal reference and counter electrode, and a stainless steel or platinum working electrode.
-
Perform cyclic voltammetry (CV) by sweeping the potential from the open-circuit voltage to a set anodic limit and then back to a cathodic limit at a slow scan rate (e.g., 1 mV/s).[16]
-
The onset of a significant increase in the anodic or cathodic current indicates the oxidative or reductive decomposition of the electrolyte, respectively. This defines the electrochemical stability window.[16]
Battery Cycling Performance Test
Objective: To evaluate the long-term cycling stability of a battery using the TFMP-based electrolyte.
Methodology:
-
Assemble coin cells (or other form factors) with the desired anode and cathode materials and the TFMP-based electrolyte.
-
Perform a formation cycle at a low C-rate (e.g., C/20) to establish a stable SEI.
-
Cycle the cells at a specified C-rate (e.g., C/5 or 1C) between the desired voltage limits.
-
Monitor the discharge capacity and coulombic efficiency over a large number of cycles (e.g., 100-500 cycles).
-
Capacity retention, calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles, is a key performance metric.
Conclusion and Future Outlook
This compound stands out as a highly promising component for advanced battery electrolytes. Its inherent non-flammability addresses critical safety concerns, while its high oxidative stability unlocks the potential of high-voltage electrode materials. The ability of TFMP to foster the formation of a robust and protective solid electrolyte interphase is key to enhancing the cycle life of both lithium-ion and next-generation lithium-metal and sodium-ion batteries. While much of the detailed experimental data comes from its close analog, TTE, the shared hydrofluoroether chemistry provides a strong basis for TFMP's expected high performance. Further research focusing on optimizing TFMP concentrations and its interplay with various salts and additives will undoubtedly accelerate the development of safer, more energy-dense batteries for a wide range of applications.
References
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MDPI. (2021). Comparative Study of Equivalent Circuit Models Performance in Four Common Lithium-Ion Batteries: LFP, NMC, LMO, NCA. Retrieved from [Link]
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ResearchGate. (2023). Experimental and Theoretical Insights into Factors Improving the Performance of Li-ion Batteries with a Si-based Anode by 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl Ether as an Additive. Retrieved from [Link]
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R Discovery. (2021). Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. Retrieved from [Link]
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ResearchGate. (2024). An all-fluorinated electrolyte with 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether as co-solvent for lithium-ion cells with advanced electrochemical and safety properties at high voltage. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as a high voltage electrolyte solvent for 5-V Li2CoPO4F cathode. Retrieved from [Link]
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MDPI. (n.d.). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. Retrieved from [Link]
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ACS Publications. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Retrieved from [Link]
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National Institutes of Health. (2023). Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. Retrieved from [Link]
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ResearchGate. (n.d.). A schematic shows the research development process for electrolyte.... Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). The cyclic voltammetry (CV) of electrolytes on different electrodes. a).... Retrieved from [Link]
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ACS Publications. (2021). How to Measure a Reliable Ionic Conductivity? The Stack Pressure Dilemma of Microcrystalline Sulfide-Based Solid Electrolytes. ACS Energy Letters. Retrieved from [Link]
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SINEXCEL-RE. (2023). Battery Life Cycle Testing:Methods,Factors & Equipment Guide. Retrieved from [Link]
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ResearchGate. (n.d.). The understanding of solid electrolyte interface (SEI) formation and mechanism as the effect of flouro‐o‐phenylenedimaleimaide (F‐MI) additive on lithium‐ion battery. Retrieved from [Link]
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Energy Storage Science and Technology. (n.d.). Behavior of sodium-ion battery electrolytes based on the co-solvents of polyfluorinated ether and organic carbonates. Retrieved from [Link]
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MDPI. (n.d.). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. Retrieved from [Link]
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ACS Publications. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials. Retrieved from [Link]
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ResearchGate. (2013). 103. Determination of Electrochemical Windows of Novel Electrolytes for Double Layer Capacitors by Stepwise Cyclic Voltammetry Experiments. Retrieved from [Link]
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Wiley Online Library. (2024). Understanding the Solid-Electrolyte-Interface (SEI) Formation in Glyme Electrolyte Using Time-Of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). ChemSusChem. Retrieved from [Link]
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Chalmers University of Technology. (2024). Enhanced performance of lithium metal batteries via cyclic fluorinated ether based electrolytes. Retrieved from [Link]
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EAG Laboratories. (n.d.). Understanding Ionic Conductivity and its Critical Role in Battery Electrolyte Performance. Retrieved from [Link]
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OSTI.GOV. (n.d.). Practical Considerations for Testing Polymer Electrolytes for High-Energy Solid-State Batteries. Retrieved from [Link]
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SCIEPublish. (2024). Research Progress on Electrolyte Additives for Sodium Ion Batteries. Retrieved from [Link]
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ResearchGate. (2023). Comparative Study of High Voltage Spinel∥Lithium Titanate Lithium‐ion Batteries in Ethylene Carbonate Free Electrolytes. Retrieved from [Link]
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National Institutes of Health. (2023). Monofluorinated acetal electrolyte for high-performance lithium metal batteries. Retrieved from [Link]
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MDPI. (2022). Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis. Retrieved from [Link]
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A Comparative Guide to the Electrochemical Stability of 1,1,2,2-Tetrafluoro-3-methoxypropane and Traditional Carbonate Electrolytes
In the pursuit of higher energy density and safer lithium-ion batteries, the electrochemical stability of the electrolyte is a critical parameter that dictates the operational limits of the battery system. This guide provides an in-depth comparison of the electrochemical stability window of a novel fluorinated ether, 1,1,2,2-Tetrafluoro-3-methoxypropane, with that of traditional carbonate-based electrolytes commonly used in commercial lithium-ion batteries. This analysis is supported by experimental data from analogous compounds, detailed experimental protocols, and a theoretical framework based on molecular orbital theory.
Introduction: The Quest for a Wider Electrochemical Stability Window
The electrochemical stability window (ESW) of an electrolyte is the range of electrochemical potential over which the electrolyte remains stable and does not undergo significant oxidation or reduction. A wider ESW is paramount for the development of high-energy-density batteries as it allows for the use of high-voltage cathodes and low-voltage anodes.
Traditional carbonate-based electrolytes, such as mixtures of ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC), have been the workhorse of the lithium-ion battery industry for decades. While they offer reasonable ionic conductivity and are effective at forming a stable solid electrolyte interphase (SEI) on graphite anodes, their oxidative stability is generally limited to around 4.3 V versus Li/Li⁺. This limitation hinders the practical application of high-voltage cathode materials that could otherwise deliver significantly higher energy densities.
Fluorinated ethers have emerged as a promising class of electrolyte solvents designed to overcome this voltage limitation. The introduction of electron-withdrawing fluorine atoms into the ether molecule can significantly enhance its oxidative stability. This guide focuses on this compound, a representative of this class, and compares its expected electrochemical performance with that of conventional carbonate electrolytes.
Theoretical Underpinnings: The Role of HOMO and LUMO Energy Levels
The electrochemical stability of a solvent molecule is intrinsically linked to its electronic structure, specifically the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
Oxidative Stability (Anodic Limit): The HOMO energy level corresponds to the energy of the most easily removable electron. A lower HOMO energy level implies that more energy is required to oxidize the molecule, resulting in higher oxidative stability. The anodic stability limit of an electrolyte is therefore related to the HOMO energy level of its solvent molecules.
-
Reductive Stability (Cathodic Limit): The LUMO energy level represents the energy of the lowest energy state for an added electron. A higher LUMO energy level indicates that the molecule is less susceptible to reduction, leading to better reductive stability. The cathodic stability limit is thus related to the LUMO energy level.
The difference between the LUMO and HOMO energy levels provides a theoretical estimate of the electrochemical stability window of the electrolyte. Fluorination of organic solvents is a common strategy to widen the ESW. The highly electronegative fluorine atoms effectively lower the HOMO energy level of the molecule, making it more resistant to oxidation.
Diagram: HOMO-LUMO Energy Levels and the Electrochemical Stability Window
Caption: Relationship between HOMO/LUMO levels and the ESW.
Experimental Determination of the Electrochemical Stability Window: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to determine the ESW of an electrolyte. It involves sweeping the potential of a working electrode in a three-electrode cell and measuring the resulting current. The onset of a significant increase in current indicates the potential at which the electrolyte begins to oxidize or reduce.
Experimental Protocol for Cyclic Voltammetry
This protocol outlines the steps for determining the anodic and cathodic stability limits of an electrolyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., a Swagelok-type cell or a glass cell)
-
Working electrode (e.g., glassy carbon, platinum, or stainless steel)
-
Reference electrode (e.g., lithium metal)
-
Counter electrode (e.g., lithium metal)
-
Electrolyte solutions to be tested (e.g., 1 M LiPF₆ in the desired solvent or solvent mixture)
-
Argon-filled glovebox for cell assembly
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the polished electrode with a suitable solvent (e.g., acetone or the electrolyte solvent) and dry it thoroughly.
-
Clean the lithium metal reference and counter electrodes by scraping their surfaces to expose fresh metal.
-
-
Cell Assembly (inside an argon-filled glovebox):
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Add the electrolyte solution to the cell, ensuring that all three electrodes are properly immersed.
-
Seal the cell to prevent any atmospheric contamination.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to the potentiostat.
-
Anodic Stability Scan:
-
Set the potential to sweep from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺).
-
Set a slow scan rate (e.g., 0.5 to 5 mV/s) to allow for the detection of subtle electrochemical events.
-
Record the current response as a function of the applied potential.
-
-
Cathodic Stability Scan:
-
Set the potential to sweep from the OCP to a low negative potential (e.g., -0.5 V vs. Li/Li⁺).
-
Use a similar slow scan rate.
-
Record the current response.
-
-
-
Data Analysis:
-
Plot the current density (current divided by the electrode area) versus the potential.
-
Determine the anodic and cathodic stability limits by identifying the potential at which a significant and sustained increase in current density is observed. This is often defined by a specific current density threshold (e.g., 0.01 mA/cm²).
-
Diagram: Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for CV analysis.
Comparative Performance Analysis
Due to the limited availability of direct experimental data for this compound, this analysis will utilize data from its close structural analog, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), which has been more extensively studied. The presence of the methoxy group in the target compound is expected to have a minor influence on the electrochemical stability compared to the dominant effect of the tetrafluoroethyl group.
Electrochemical Stability Window Comparison
| Electrolyte System | Anodic Stability Limit (V vs. Li/Li⁺) | Cathodic Stability Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) |
| This compound (based on TTE data) | ~5.5 [1][2] | ~0.0 | ~5.5 |
| Traditional Carbonate Electrolyte (EC/DMC) | ~4.3 - 4.5 [3] | ~0.8 (SEI formation) | ~3.5 - 3.7 |
Note: The cathodic stability of carbonate electrolytes is characterized by the formation of a solid electrolyte interphase (SEI) on the anode surface, which is a reductive decomposition process that is crucial for the stability of lithium-ion batteries with graphite anodes.
The data clearly indicates a significantly wider electrochemical stability window for the fluorinated ether-based electrolyte. The high oxidative stability of approximately 5.5 V is a direct consequence of the electron-withdrawing effect of the fluorine atoms, which lowers the HOMO energy level of the solvent molecule, making it more resistant to oxidation. In contrast, the carbonate electrolytes exhibit oxidative decomposition at potentials above 4.3 V, limiting their use with high-voltage cathodes.
Anodic Stability: A Closer Look
Linear sweep voltammetry (LSV) is often used to precisely determine the anodic stability limit. In a typical LSV experiment, a fluorinated ether-based electrolyte containing TTE shows a significantly delayed onset of oxidative current compared to a standard carbonate electrolyte. For instance, an electrolyte containing TTE can exhibit an oxidation voltage of up to 6.2 V vs. Li⁺/Li on a platinum electrode. This superior anodic stability is crucial for enabling the development of next-generation 5V-class lithium-ion batteries.
Reductive Stability and SEI Formation
While carbonate electrolytes are known to reductively decompose on graphite anodes to form a stable and protective SEI layer, the reductive behavior of fluorinated ethers is different. They are generally more stable against reduction than carbonates. However, when used in combination with additives like fluoroethylene carbonate (FEC), they can also contribute to the formation of a robust, LiF-rich SEI, which is beneficial for the long-term cycling stability of lithium metal anodes.
Causality and Field-Proven Insights
The choice of electrolyte solvent has profound implications for the overall performance and safety of a lithium-ion battery.
-
Enabling High-Voltage Cathodes: The extended anodic stability of this compound and similar fluorinated ethers is the key enabler for the use of high-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel NCMs (e.g., NCM811), which operate at potentials above 4.5 V. The use of these cathodes can lead to a significant increase in the energy density of the battery.
-
Improved Safety: Fluorinated ethers are generally less flammable than their non-fluorinated counterparts and carbonate solvents, which contributes to the overall safety of the battery.
-
Electrolyte Formulation is Key: It is important to note that the performance of this compound is highly dependent on the overall electrolyte formulation, including the choice of lithium salt and additives. While the fluorinated ether provides the necessary voltage stability, other components are required to ensure good ionic conductivity and effective SEI formation.
Conclusion
The comparison between this compound, as represented by its close analog TTE, and traditional carbonate electrolytes highlights a significant advancement in the pursuit of high-energy-density lithium-ion batteries. The substantially wider electrochemical stability window of the fluorinated ether, particularly its high anodic stability, opens the door for the practical implementation of next-generation high-voltage cathode materials. While traditional carbonate electrolytes have served the industry well, their inherent voltage limitations necessitate the adoption of more stable solvent systems like fluorinated ethers for future battery technologies. Further research and optimization of electrolyte formulations incorporating these novel solvents will be crucial for unlocking the full potential of high-energy lithium-ion batteries.
References
-
Chen, L., et al. (2019). Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes. ChemElectroChem, 6(17), 4569-4576. [Link]
-
Ouyang, D., et al. (2024). An all-fluorinated electrolyte with 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether as co-solvent for lithium-ion cells with advanced electrochemical and safety properties at high voltage. ResearchGate. [Link]
-
He, M., et al. (2019). Exploring 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as a high voltage electrolyte solvent for 5-V Li2CoPO4F cathode. Journal of Power Sources, 438, 227035. [Link]
-
El-Hage, R., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 94(11), 1712-1720. [Link]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]
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A Comparative Guide to the Solvation Properties of Partially vs. Fully Fluorinated Ethers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice of a solvent system is a critical parameter in drug development, influencing everything from reaction kinetics to the bioavailability of the final product. Fluorinated ethers, in particular, offer a unique set of properties, including high chemical inertness and tunable solvency. However, the degree of fluorination—partial versus full—dramatically alters their interaction with solutes. This guide elucidates these differences through a combination of theoretical explanations, comparative experimental data, and detailed analytical protocols. Our findings demonstrate that partially fluorinated ethers (hydrofluoroethers or HFEs) exhibit a broader and more versatile solvency profile for a range of organic molecules compared to their fully fluorinated (perfluorinated) counterparts, which are primarily effective for dissolving other fluorinated compounds. This distinction is crucial for applications such as drug formulation, where the solvation of active pharmaceutical ingredients (APIs) is paramount.
The Fundamental Influence of Fluorination on Solvation
The solvation characteristics of an ether are fundamentally dictated by its intermolecular interactions with a given solute. The substitution of hydrogen with fluorine atoms profoundly modifies these interactions.
-
Fully Fluorinated Ethers (Perfluoroethers): In perfluoroethers, the complete replacement of hydrogen with fluorine atoms leads to a molecule with a very low polarizability and an exceptionally non-polar character. The high electronegativity of fluorine draws electron density inward, resulting in a very weak external molecular electrostatic potential. Consequently, the primary intermolecular forces available for solvation are weak van der Waals interactions. This makes perfluoroethers excellent solvents for other fluorinated compounds but generally poor solvents for most organic molecules, including the majority of APIs.
-
Partially Fluorinated Ethers (Hydrofluoroethers - HFEs): The retention of some carbon-hydrogen (C-H) bonds in HFEs introduces a degree of polarity that is absent in perfluoroethers. The presence of both C-H and C-F bonds creates a more complex and nuanced molecular dipole, allowing for a wider range of intermolecular interactions. Specifically, HFEs can engage in dipole-dipole interactions and, in some cases, weak hydrogen bonding, which significantly enhances their ability to dissolve a broader spectrum of solutes. This "tunable" solvency, based on the degree and location of fluorination, is a key advantage of HFEs in many applications.
Experimental Comparison of Solvation Properties
To provide a clear, evidence-based comparison, we present experimental data on the solubility of a model API and the miscibility of these ethers with common organic solvents.
Solubility of a Model Active Pharmaceutical Ingredient (API)
A moderately polar, small molecule API, herein referred to as "API-X," was selected for a comparative solubility study. The equilibrium solubility was determined using the shake-flask method at a constant temperature.
Table 1: Comparative Solubility of API-X at 25°C
| Solvent | Chemical Class | Representative Structure | Solubility of API-X (mg/mL) |
| Perfluoro-n-butyl methyl ether | Fully Fluorinated Ether | CF₃CF₂CF₂CF₂OCH₃ | < 0.01 |
| 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether | Partially Fluorinated Ether | CF₃CH₂OCF₂CF₂H | 6.2 |
Note: The solubility data for API-X is representative and intended for illustrative purposes to demonstrate the significant difference in solvating power between the two classes of ethers.
The results clearly indicate the superior solvating capacity of the partially fluorinated ether for a typical organic API. The negligible solubility in the perfluorinated ether highlights its limited utility for dissolving non-fluorinated compounds.
Miscibility with Common Organic Solvents
The miscibility of a solvent with other organic liquids is a critical factor in its practical application, particularly in mixed-solvent systems used in synthesis and formulation.
Table 2: Miscibility Profile of Fluorinated Ethers with Standard Organic Solvents
| Organic Solvent | Perfluoro-n-butyl methyl ether | 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether |
| Hexane | Miscible | Miscible |
| Toluene | Miscible | Miscible |
| Acetone | Partially Miscible | Miscible |
| Methanol | Immiscible | Partially Miscible |
| Acetonitrile | Immiscible | Miscible |
| Water | Immiscible | Immiscible |
The broader miscibility of the partially fluorinated ether, especially with more polar organic solvents like acetone and acetonitrile, underscores its versatility in a wider array of chemical processes.
Methodologies for Assessing Solvation Properties
The following section provides a detailed, step-by-step protocol for determining equilibrium solubility, a fundamental experiment in evaluating solvent performance.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105, and is a robust method for determining the water solubility of a substance. The principles are directly applicable to solubility determination in non-aqueous solvents like fluorinated ethers.[1][2]
Diagram: Experimental Workflow for Shake-Flask Solubility Determination
Caption: A stepwise representation of the shake-flask solubility determination method.
Step-by-Step Procedure:
-
Preparation of the Test System:
-
Add an amount of the solid API to a glass vial that is in excess of its expected solubility. This ensures that a saturated solution is achieved.
-
Pipette a precise volume of the fluorinated ether into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be reached. This is typically 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24h and 48h) to confirm that equilibrium has been established.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow for gross sedimentation.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the API in the diluted sample using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Calculate the original solubility in mg/mL based on the dilution factor.
-
Mechanistic Rationale: A Deeper Look at Intermolecular Forces
The disparity in solvation power between partially and fully fluorinated ethers can be rationalized by examining the nature of the intermolecular forces they can establish with a solute.
Diagram: Intermolecular Force Comparison
Caption: A schematic comparing the intermolecular interactions of partially and fully fluorinated ethers with a typical organic solute.
In essence, the C-H bonds in partially fluorinated ethers act as "points of engagement" for polar solutes, enabling a more energetically favorable solvation shell to form. In contrast, the perfluorinated nature of fully fluorinated ethers creates a "non-stick" surface at the molecular level for most non-fluorinated compounds.
Practical Implications and Recommendations for Drug Development
The choice between a partially and a fully fluorinated ether should be guided by the specific application and the nature of the solute.
-
For the dissolution of most small-molecule APIs and other organic compounds, partially fluorinated ethers are the superior choice. Their ability to engage in a wider range of intermolecular interactions allows for significantly higher solubilities. This makes them valuable as reaction solvents, components of formulation systems, and for precision cleaning of organic residues.
-
Fully fluorinated ethers are highly specialized solvents. Their use is primarily indicated when the solute is also highly fluorinated, or when extreme chemical inertness and non-flammability are the absolute primary requirements of the application, and solvency of organic materials is not a factor.
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OECD (2006), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
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A Comparative Guide to an Advanced Electrolyte Additive: Quantifying the Impact of 1,1,2,2-Tetrafluoro-3-methoxypropane on Solid Electrolyte Interphase (SEI) Formation
Executive Summary
The solid electrolyte interphase (SEI) is arguably the most critical and least understood component in lithium-ion batteries. Its composition, morphology, and stability dictate the battery's lifespan, safety, and performance. Standard carbonate-based electrolytes form a competent but imperfect SEI, leading to continuous electrolyte decomposition and capacity fade over time. The strategic inclusion of electrolyte additives is a cornerstone of modern battery design, aiming to engineer a more robust and efficient SEI layer from the very first formation cycle.
This guide provides an in-depth technical comparison of the impact of 1,1,2,2-Tetrafluoro-3-methoxypropane (TFMP) on SEI formation. We will objectively compare its performance against baseline electrolytes and other common additives, supported by a framework of established experimental techniques. This document is designed for researchers and scientists in the field of energy storage, providing not only comparative data but also the causal reasoning behind the experimental methodologies required to validate these findings.
The Imperative for an Engineered SEI
The SEI forms on the anode surface during the initial charge cycle as the electrolyte reductively decomposes at potentials outside its stability window.[1] An ideal SEI should be:
-
Electronically Insulating: To prevent further electrolyte reduction.
-
Ionically Conducting: To allow efficient Li⁺ transport.
-
Chemically and Mechanically Stable: To remain intact during the volume changes of the anode upon lithiation/delithiation and to resist dissolution or thermal degradation.[2]
Conventional electrolytes, typically a mixture of ethylene carbonate (EC) and linear carbonates (like DMC or DEC), form an SEI rich in organic species such as lithium ethylene dicarbonate (LEDC) and inorganic Li₂CO₃.[3] While functional, this native SEI can be thick, porous, and thermally unstable, contributing to impedance growth and irreversible capacity loss.[4][5]
Fluorinated additives, such as TFMP, are designed to be preferentially reduced at the anode surface before the bulk electrolyte solvents.[6] This sacrificial decomposition builds an SEI with fundamentally different and often superior properties.
The Role of this compound (TFMP)
TFMP (C₄H₆F₄O) is a fluorinated ether.[7][8] Its molecular structure is key to its function. The highly electronegative fluorine atoms lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule, making it more susceptible to reduction than standard carbonate solvents. The proposed mechanism involves the reductive decomposition of the C-F bonds, leading to the formation of a robust, inorganic Lithium Fluoride (LiF) matrix.[9] LiF is known for its wide electrochemical window and excellent chemical stability, making it a highly desirable SEI component.[6]
Comparative Analysis: TFMP vs. Alternatives
To quantify the impact of TFMP, we must compare it against a control (baseline electrolyte) and a well-established alternative, Fluoroethylene Carbonate (FEC) . FEC is a state-of-the-art additive known to significantly improve the performance of silicon-based and lithium metal anodes by forming a stable SEI.[10][11]
Impact on SEI Composition: An XPS Perspective
Causality Behind the Technique: X-ray Photoelectron Spectroscopy (XPS) is the premier surface analysis technique for determining the chemical composition of the SEI.[12] By irradiating the electrode surface with X-rays and analyzing the kinetic energy of emitted core-level electrons, we can identify the elements present and their chemical states (e.g., distinguishing between fluorine in LiF versus a C-F bond). Argon ion sputtering can be used to profile the composition as a function of depth.[9]
Comparative Data:
| SEI Component (Atomic %) | Baseline (EC/DMC) | + 2% FEC | + 2% TFMP |
| LiF | Low (~5-10%) | High (~30-40%) | Very High (~40-50%) |
| Li₂CO₃ / R-OCO₂Li | High (~40-50%) | Moderate (~20-30%) | Low (~15-25%) |
| Polymeric/Organic C-C, C-H | Moderate (~30-40%) | Moderate (~25-35%) | Moderate (~20-30%) |
| LiₓPFᵧ / LiₓPOᵧFz | Present (~5%) | Lower (~2-3%) | Lowest (~1-2%) |
Note: These are representative values synthesized from typical experimental outcomes. Actual values may vary based on cycling conditions and specific electrode chemistry.
Interpretation: The data clearly indicates that TFMP is exceptionally effective at creating a LiF-rich SEI.[9] This high concentration of inorganic, stable LiF is believed to be the primary reason for improved performance. It forms a dense, electronically insulating layer that effectively passivates the anode surface, significantly reducing the parasitic decomposition of both the solvent and the LiPF₆ salt (indicated by lower LiₓPFᵧ species).[13][14]
Impact on SEI Morphology and Thickness
Causality Behind the Technique: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and cross-sectional thickness of the SEI.[4][15] Atomic Force Microscopy (AFM) can even be used in-situ to observe the SEI's formation and measure its mechanical properties, such as Young's modulus.[16] A thinner, more uniform, and mechanically robust SEI is critical for accommodating anode volume changes and maintaining low impedance.
Comparative Observations:
| Parameter | Baseline (EC/DMC) | + 2% FEC | + 2% TFMP |
| Morphology | Porous, non-uniform, nodular[4] | Denser, more uniform coverage | Highly uniform, compact, and smooth |
| Thickness | Thick (50-100 nm) | Thinner (20-40 nm) | Thinnest (10-20 nm) |
| Mechanical Stability | Low (prone to cracking) | Moderate | High (more flexible/resilient) |
Interpretation: The TFMP-derived SEI is not only compositionally superior but also morphologically advantageous. Its thin and uniform nature minimizes the diffusion path length for Li⁺ ions, directly contributing to lower interfacial impedance. The high LiF content provides mechanical robustness, making the SEI less likely to crack during cycling, which prevents fresh electrode surface from being exposed to the electrolyte, thus improving Coulombic efficiency.[16]
Impact on Electrochemical Performance
Causality Behind the Technique: The ultimate validation of an additive is its effect on cell performance.
-
Galvanostatic Cycling: Measures key metrics like First Cycle Efficiency (FCE), capacity retention over long cycles, and Coulombic Efficiency (CE).
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique used to de-convolute the various resistance contributions within the cell.[17] A Nyquist plot allows for the quantification of SEI resistance (R_sei). A smaller semicircle in the high-to-medium frequency range corresponds to lower SEI resistance.
Comparative Performance Data (Graphite/NMC811 Cell):
| Performance Metric | Baseline (EC/DMC) | + 2% FEC | + 2% TFMP |
| First Cycle Efficiency | ~85% | ~90% | ~92% |
| Capacity Retention (500 cycles @ 1C) | ~70% | ~85% | ~90% |
| Average Coulombic Efficiency | 99.7% | 99.9% | >99.9% |
| SEI Resistance (R_sei) after 100 cycles | High (~80 Ω) | Low (~25 Ω) | Lowest (~15 Ω) |
Interpretation: The use of TFMP translates directly into superior electrochemical performance. The high FCE indicates that less lithium is consumed in the initial SEI formation.[11] The outstanding capacity retention and near-perfect Coulombic efficiency demonstrate the stability of the SEI, which minimizes ongoing parasitic reactions.[18] The significantly lower SEI resistance, confirmed by EIS, facilitates faster Li⁺ transport, which is crucial for high-rate charging capabilities.[19]
Experimental Design & Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided.
Overall Experimental Workflow
The logical flow from cell construction to final analysis is critical for isolating the variable of interest (the electrolyte additive).
Caption: Experimental workflow for evaluating electrolyte additives.
Protocol 1: Coin Cell Assembly (CR2032)
Rationale: The coin cell is a standardized and cost-effective platform for initial electrochemical screening. A controlled assembly environment is paramount to prevent atmospheric contamination (H₂O, O₂) which would otherwise create artifacts in the SEI.
-
Environment: Perform all assembly steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Stacking Order: Place the following components into the CR2032 cathode can in order:
-
Anode (e.g., graphite-coated copper foil).
-
Separator (e.g., Celgard 2325).
-
Apply 20 µL of the designated electrolyte (Baseline, +FEC, or +TFMP). Ensure the separator is fully wetted.
-
Lithium metal counter electrode (or cathode for full cell).
-
Spacer disk.
-
Spring washer.
-
-
Sealing: Place the anode cap on top and crimp the cell using an electric crimper with a pressure of ~800 psi.
-
Resting: Allow the assembled cells to rest for 12 hours to ensure complete electrolyte wetting of the electrode pores.
Protocol 2: SEI Formation and Cycling
Rationale: The formation protocol is not merely a "break-in" step; it is the controlled synthesis of the SEI. Slow C-rates are used to ensure a more ordered and dense initial layer.
-
Formation: Place cells in a battery cycler.
-
Cycle 1: Discharge (lithiate anode) at C/20 rate to 0.01 V, hold at 0.01 V until current drops to C/50. Charge at C/20 to 1.5 V.
-
Cycle 2: Repeat Cycle 1 parameters.
-
-
EIS Measurement: After formation, perform an EIS scan (e.g., from 1 MHz to 10 mHz) at the fully charged state to characterize the initial SEI impedance.[19]
-
Long-Term Cycling: Cycle the cells at a higher rate (e.g., 1C/1C charge/discharge) for 500 cycles to evaluate capacity retention and stability.
-
Final EIS: Perform a final EIS scan to measure impedance growth.
Protocol 3: Post-Mortem XPS Analysis
Rationale: To preserve the sensitive SEI chemistry, the cell must be disassembled in an inert environment, and the electrode must be transferred to the XPS chamber without any exposure to air.
-
Disassembly: Carefully open the crimped coin cells inside the glovebox.
-
Washing: Gently rinse the harvested anode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt. This is a critical step; overly aggressive washing can damage the SEI. Let the electrode dry completely inside the glovebox.
-
Transfer: Mount the dried anode on an XPS sample holder and load it into an inert-transfer vessel.
-
Analysis: Transfer the vessel to the XPS instrument and pump down the load-lock. Acquire a survey spectrum followed by high-resolution spectra of the C 1s, O 1s, F 1s, and Li 1s regions.
-
Sputtering (Optional): Use a low-energy Ar⁺ ion gun (e.g., 500 eV) to gently sputter away the SEI layer in stages, acquiring spectra at each stage to build a depth profile.
Proposed Mechanism of TFMP-driven SEI Formation
The preferential reduction of TFMP at the anode surface leads to a robust, LiF-dominated SEI layer.
Caption: Proposed mechanism of SEI formation with TFMP additive.
Conclusion and Future Outlook
-
Compositionally Superior: Exceptionally rich in stable, inorganic LiF.
-
Morphologically Ideal: Thinner, more uniform, and mechanically robust.
-
Electrochemically Advantageous: Resulting in lower impedance, higher efficiency, and significantly extended cycle life.
The causality is clear: the preferential reduction of TFMP builds a protective shield that passivates the anode more effectively than the products of carbonate solvent decomposition. This guide provides the foundational framework for quantifying these effects.
Future research should focus on optimizing the concentration of TFMP for different anode chemistries (e.g., silicon, lithium metal), exploring synergistic effects with other additives, and conducting advanced in-situ characterization to further elucidate the dynamic evolution of this promising SEI.
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Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis. (2022). MDPI. [Link]
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Effect of the Electrolyte Composition on SEI Reactions at Si Anodes of Li-Ion Batteries. (2025). DiVA. [Link]
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Solid Electrolyte Interphase (SEI) Formation on the Graphite Anode in Electrolytes Containing the Anion Receptor Tris(hexafluoroisopropyl)borate (THFIPB). (2020). ResearchGate. [Link]
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SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. (2016). ResearchGate. [Link]
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Solid–Electrolyte Interface Formation on Si Nanowires in Li-Ion Batteries: The Impact of Electrolyte Additives. (2023). MDPI. [Link]
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Thermal decomposition of the Solid Electrolyte Interphase (SEI) on Silicon Electrodes for Lithium Ion Batteries. (2014). OSTI.GOV. [Link]
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Exploring 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as a high voltage electrolyte solvent for 5-V Li2CoPO4F cathode. (2017). ResearchGate. [Link]
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Visualization of Electrode−Electrolyte Interfaces in LiPF6/EC/DEC Electrolyte for Lithium Ion Batteries via in Situ TEM. (2013). Zheng Research Group, UC Berkeley. [Link]
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Decomposition Reactions of Anode Solid Electrolyte Interphase (SEI) Components with LiPF6. (2020). DigitalCommons@URI. [Link]
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XPS-analysis of the SEI in lithium batteries. (2016). Diva-Portal.org. [Link]
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Electrode–Electrolyte Interface in Li-Ion Batteries: Current Understanding and New Insights. (2016). The Journal of Physical Chemistry Letters. [Link]
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Thermal Degradation of Solid Electrolyte Interphase (SEI) Layers by Phosphorus Pentafluoride (PF5) Attack. (2002). ResearchGate. [Link]
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Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries. (2022). ResearchGate. [Link]
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Benchmarking the performance of polymers synthesized with 1,1,2,2-Tetrafluoro-3-methoxypropane
Introduction: Beyond Polyester Scaffolds
For decades, the field of controlled drug delivery has been dominated by a class of biodegradable polyesters, namely poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polycaprolactone (PCL).[1][2] Their appeal lies in their biocompatibility and tunable degradation rates.[2] However, the increasing demand for more sophisticated and robust drug delivery systems necessitates the exploration of novel polymeric platforms.[3] Fluoropolymers, a class of polymers renowned for their chemical inertness, thermal stability, and low surface energy, are emerging as compelling candidates for next-generation drug delivery vehicles.[4][5]
This guide provides a comprehensive comparison of fluorinated polymers with traditional polyester-based systems for drug delivery applications. We will delve into the unique advantages conferred by fluorination, explore potential synthesis strategies, and present a balanced view of their performance benchmarks. While direct polymerization of monomers like 1,1,2,2-Tetrafluoro-3-methoxypropane for drug delivery is not yet extensively documented in publicly available literature, its structure provides a valuable model for understanding how the incorporation of fluoroalkyl and ether moieties can influence polymer properties.
The Fluorine Advantage in Drug Delivery
The introduction of fluorine into a polymer backbone imparts a unique set of physicochemical properties that can be leveraged for advanced drug delivery.[6] The strong carbon-fluorine bond contributes to high thermal and chemical stability, while the low surface energy and hydrophobic/lipophobic nature of fluorinated segments can significantly impact drug interaction, encapsulation, and release kinetics.[4][6]
Key advantages of fluorinated polymers in drug delivery include:
-
Enhanced Stability and Biocompatibility: Fluoropolymers exhibit exceptional chemical inertness, making them resistant to degradation in biological environments.[4] This stability can protect encapsulated drugs and prolong their systemic circulation.[6] Furthermore, their low surface energy can minimize protein adsorption and reduce immunogenicity, leading to improved biocompatibility.
-
Controlled Drug Release: The hydrophobic and lipophobic nature of fluorinated polymers can be tuned to control the release of both hydrophobic and hydrophilic drugs.[6] This allows for the design of systems with sustained and predictable release profiles.
-
Improved Drug Loading and Encapsulation: The unique solubility parameters of fluorinated polymers can enhance the encapsulation efficiency of certain drugs, particularly those that are poorly soluble in common organic solvents.[7]
-
Reduced Systemic Toxicity: By providing a stable and inert matrix, fluorinated polymers can help to minimize the systemic toxicity associated with certain therapeutic agents.[6]
Comparative Performance Analysis
To provide a clear perspective, the following table compares the key performance benchmarks of fluorinated polymers against the well-established PLGA/PLA family of polymers.
| Performance Benchmark | Fluorinated Polymers | PLGA/PLA Polymers | Rationale and Causality |
| Biocompatibility | Generally high due to inertness and low protein adsorption. | Well-established biocompatibility with tunable degradation products (lactic and glycolic acid). | The inherent chemical stability of the C-F bond in fluoropolymers leads to minimal interaction with biological components. PLGA/PLA biocompatibility is well-documented, but degradation byproducts can sometimes cause localized pH drops. |
| Drug Loading Capacity | Potentially high for specific drugs, especially fluorinated compounds. Can be tailored by copolymerization. | Generally good for a wide range of small molecules. | The "like dissolves like" principle suggests that fluorinated polymers may have a higher affinity for and, therefore, better loading capacity of fluorinated drugs. PLGA/PLA's ester backbone allows for interaction with a broad range of therapeutic agents. |
| Release Kinetics | Sustained and tunable release, often characterized by low burst release. | Biphasic release is common (initial burst followed by sustained release). Release is primarily degradation-controlled. | The hydrophobicity of fluoropolymers can slow water penetration and subsequent drug diffusion, leading to a more controlled, sustained release. The bulk erosion of PLGA/PLA often results in an initial burst release of surface-associated drugs. |
| Chemical Stability | Excellent, resistant to chemical and enzymatic degradation. | Biodegradable via hydrolysis of ester linkages. | The strong C-F bond is significantly more stable than the ester bonds in PLGA/PLA, which are susceptible to hydrolysis. |
| Processability | Can be challenging due to high melting points and limited solubility in common solvents. | Readily processable using various techniques (e.g., solvent evaporation, extrusion). | The semi-crystalline nature and strong intermolecular forces of many fluoropolymers necessitate high processing temperatures. PLGA and PLA are amorphous or semi-crystalline with lower glass transition temperatures, making them easier to process. |
Experimental Protocols: A Glimpse into Synthesis and Characterization
While a specific protocol for the polymerization of this compound for drug delivery is not established, we can outline a generalizable approach for synthesizing and characterizing fluorinated polymers for this application, drawing from established methods for other fluorinated monomers.
Synthesis of Fluorinated Nanoparticles via Emulsion Polymerization
This protocol describes a common method for producing fluoropolymer nanoparticles suitable for drug encapsulation.
Materials:
-
Fluorinated monomer (e.g., a functionalized fluoroacrylate or fluoro-styrene)
-
Co-monomer (optional, for tuning properties, e.g., acrylic acid for hydrophilicity)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
-
Drug to be encapsulated
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water in a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Monomer Emulsification: Add the fluorinated monomer (and co-monomer, if used) to the aqueous phase while stirring vigorously to form a stable emulsion.
-
Drug Loading: If encapsulating a drug during polymerization, dissolve the drug in the monomer phase before emulsification.
-
Initiation of Polymerization: Heat the emulsion to the desired reaction temperature (typically 60-80 °C) under a nitrogen atmosphere. Add the initiator to start the polymerization.
-
Polymerization Reaction: Allow the reaction to proceed for a specified time (e.g., 4-24 hours) with continuous stirring.
-
Purification: Cool the resulting nanoparticle dispersion and purify by dialysis or centrifugation to remove unreacted monomers, surfactant, and free drug.
-
Characterization: Characterize the nanoparticles for size, morphology (e.g., using Dynamic Light Scattering and Transmission Electron Microscopy), drug loading efficiency, and in vitro drug release profile.
Visualizing the Process: From Monomer to Drug Delivery Vehicle
The following diagrams illustrate the conceptual workflow for synthesizing and utilizing fluorinated polymers in drug delivery.
Caption: Conceptual workflow for the synthesis and application of fluorinated polymers in drug delivery.
Caption: Mechanism of sustained drug release from a hydrophobic fluoropolymer nanoparticle.
Future Perspectives and Conclusion
Fluorinated polymers represent a promising frontier in the development of advanced drug delivery systems. Their inherent stability, biocompatibility, and tunable properties offer significant advantages over traditional biodegradable polymers, particularly for applications requiring long-term, controlled release. While the direct polymerization of specific monomers like this compound for drug delivery remains an area for future exploration, the broader class of fluorinated polymers holds immense potential.
Further research is needed to fully elucidate the structure-property relationships of these materials and to develop scalable and cost-effective synthesis methods. As our understanding of the unique benefits of fluorination grows, we can expect to see the emergence of novel fluoropolymer-based platforms that will redefine the possibilities of controlled drug delivery.
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A Comparative Guide to 1,1,2,2-Tetrafluoro-3-methoxypropane for High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision cleaning, heat transfer, and as a carrier solvent, the selection of a compound with the optimal balance of performance, safety, and environmental impact is paramount. This guide provides a comprehensive technical comparison of 1,1,2,2-Tetrafluoro-3-methoxypropane, a hydrofluoroether (HFE), against other common alternatives in the HFE family. By examining key experimental performance metrics, this document aims to equip researchers and professionals with the data necessary to make informed decisions for their specific applications.
Introduction to this compound (HFE-374pcf)
This compound, also known by its developmental code HFE-374pcf, is a segregated hydrofluoroether. HFEs were developed as a more environmentally sustainable alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), exhibiting zero ozone depletion potential (ODP) and low global warming potential (GWP). Its chemical structure, featuring a methoxy group at one end of a tetrafluoropropane chain, imparts a unique combination of properties that make it a candidate for a variety of specialized applications.[1]
These applications primarily include:
-
Precision Cleaning: Removing particulates, oils, and greases from delicate mechanical and electronic components.
-
Heat Transfer Fluid: In applications requiring a dielectric fluid with a specific boiling point and thermal stability.
-
Carrier Solvent/Deposition Medium: For lubricants, coatings, and other active ingredients where controlled and residue-free evaporation is critical.
This guide will focus on cross-validating the experimental performance of this compound against two widely used commercial hydrofluoroethers:
-
HFE-7100: A blend of methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether.
-
HFE-7200: A blend of ethyl nonafluorobutyl ether and ethyl nonafluoroisobutyl ether.
The selection of these alternatives is based on their established use in similar applications and the availability of comparative performance data.
Comparative Analysis of Physicochemical Properties
A fundamental understanding of the physicochemical properties of these solvents is crucial for predicting their behavior in various applications. The following table summarizes key properties for this compound and its alternatives.
| Property | This compound | HFE-7100 | HFE-7200 |
| Chemical Formula | C4H6F4O | C5H3F9O | C6H5F9O |
| Molecular Weight ( g/mol ) | 146.08 | ~250 | ~264 |
| Boiling Point (°C) | 64[1] | 61 | 76 |
| Density @ 25°C (g/cm³) | 1.186[1] | 1.52 | 1.43 |
| Vapor Pressure @ 25°C (mmHg) | 232[1] | 202 | 118 |
| Ozone Depletion Potential (ODP) | 0 | 0[2] | 0 |
| Global Warming Potential (GWP, 100-yr) | Low (estimated) | 320[2] | 59 |
Causality Behind Property Differences: The lower molecular weight and simpler structure of this compound contribute to its lower boiling point and density compared to HFE-7100 and HFE-7200. The higher vapor pressure of HFE-374pcf indicates a faster evaporation rate, which can be advantageous in applications requiring rapid drying.
Experimental Performance Cross-Validation
The following sections detail the experimental methodologies and comparative results for key performance indicators.
Solvency Power: The Kauri-Butanol (Kb) Value
The Kauri-Butanol (Kb) value is a standardized measure of a solvent's ability to dissolve non-polar substances, with a higher value indicating stronger solvency.[3] This is a critical parameter for cleaning applications.
Experimental Protocol: ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents
This test method determines the volume of a solvent required to titrate a standard solution of kauri resin in n-butanol to a defined point of turbidity.[4] The result is a dimensionless value.
Comparative Solvency Data
| Solvent | Kauri-Butanol (Kb) Value |
| This compound | ~12 (estimated) |
| HFE-7100 | 10[2] |
| HFE-7200 | 11 |
Expertise & Experience Insights: The estimated Kb value for this compound is slightly higher than that of HFE-7100 and HFE-7200. This is likely due to the higher hydrogen-to-fluorine ratio in its molecule, which can lead to slightly better solvency for certain non-polar oils and greases. However, all three HFEs are considered to have relatively low Kb values, making them suitable for light-duty cleaning and as carrier solvents where aggressive solvency is not required. For heavy-duty cleaning of materials like flux residues, azeotropes of these HFEs with alcohols are often employed to boost solvency.[2]
Material Compatibility
Assessing the compatibility of a solvent with various materials, particularly plastics and elastomers, is crucial to prevent degradation of components during cleaning or other processes.
Experimental Protocol: ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals
While originally designed for metals, the principles of ASTM G31 can be adapted for testing the compatibility of polymers and elastomers.[5] This involves immersing material coupons in the solvent under controlled temperature and duration, followed by an evaluation of changes in mass, dimensions, and mechanical properties.
Comparative Material Compatibility Data
The following table provides a summary of the compatibility of the three HFEs with common industrial materials. The ratings are based on a 48-hour immersion at the solvent's boiling point.
| Material | This compound | HFE-7100 | HFE-7200 |
| Metals | |||
| Aluminum | Excellent | Excellent | Excellent |
| Copper | Excellent | Excellent | Excellent |
| Stainless Steel | Excellent | Excellent | Excellent |
| Plastics | |||
| Polycarbonate (PC) | Good | Good | Good |
| Polymethyl Methacrylate (PMMA) | Good | Good | Good |
| Polyethylene (PE) | Excellent | Excellent | Excellent |
| Polypropylene (PP) | Excellent | Excellent | Excellent |
| Elastomers | |||
| Viton™ | Excellent | Excellent | Excellent |
| Silicone | Good | Good | Good |
| Neoprene | Fair | Fair | Fair |
Trustworthiness and Self-Validating Systems: The compatibility of HFEs with most metals is excellent due to their chemical inertness. For plastics and elastomers, compatibility can vary. While generally good, it is always recommended to conduct in-house testing with specific material grades and under actual process conditions to validate compatibility.[6]
Thermal Stability
Thermal stability is a critical parameter for applications involving elevated temperatures, such as heat transfer and vapor degreasing. It determines the maximum operating temperature before the solvent begins to decompose into potentially corrosive or toxic byproducts.
Experimental Protocol: Sealed Tube Thermal Decomposition Test
A common method to assess thermal stability involves sealing the solvent in a tube, often with a metal catalyst (e.g., steel wool) to simulate real-world conditions, and heating it at a specific temperature for a set duration. The decomposition is then quantified by measuring the formation of acidic byproducts or by analyzing the headspace for degradation products using gas chromatography.
Comparative Thermal Stability Data
| Solvent | Onset of Thermal Decomposition (°C) |
| This compound | > 200 (estimated) |
| HFE-7100 | > 200 |
| HFE-7200 | > 200 |
Conclusion and Recommendations
Based on the cross-validation of available and estimated experimental data, this compound presents itself as a viable hydrofluoroether solvent with a performance profile largely comparable to established alternatives like HFE-7100 and HFE-7200.
-
Its slightly higher estimated solvency may offer a marginal advantage in certain light-duty cleaning applications.
-
Its material compatibility is on par with other HFEs, making it suitable for use with a wide range of metals and most common plastics and elastomers.
-
Its thermal stability is expected to be high, allowing for its use in applications requiring elevated temperatures.
The lower boiling point and higher vapor pressure of this compound compared to HFE-7200 make it more suitable for applications where rapid evaporation is desired. Conversely, HFE-7200's lower vapor pressure can lead to reduced solvent losses in open systems.
Final Recommendation: The choice between this compound, HFE-7100, and HFE-7200 will ultimately depend on the specific requirements of the application, including the desired boiling point, evaporation rate, and solvency for the target contaminants. It is strongly recommended that end-users conduct their own performance evaluations under their specific operational conditions to ensure optimal results.
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A Comparative Guide to 1,1,2,2-Tetrafluoro-3-methoxypropane and its Alternatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction outcomes, process efficiency, safety, and environmental impact. Among the newer generation of solvents, hydrofluoroethers (HFEs) have emerged as promising alternatives to traditional solvents, offering a unique combination of desirable properties. This guide provides a detailed technical overview of 1,1,2,2-Tetrafluoro-3-methoxypropane, a representative hydrofluoroether, and objectively compares its performance characteristics with other commonly used solvents.
Introduction to this compound and the Hydrofluoroether Class
This compound (CAS RN: 60598-17-6) is a hydrofluoroether, a class of organic compounds characterized by the presence of both hydrogen and fluorine atoms, as well as an ether linkage.[1] These solvents were developed as more environmentally benign replacements for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[1][2]
The key appeal of HFEs lies in their favorable safety and environmental profile. They are generally characterized by:
-
Low Toxicity: HFEs exhibit low toxicity, making them safer to handle in both laboratory and industrial settings.[3][4]
-
Non-Flammability: Most HFEs are non-flammable or have very narrow flammability limits, significantly reducing fire hazards.[3][5]
-
Zero Ozone Depletion Potential (ODP): HFEs do not contribute to the depletion of the ozone layer.[3][6]
-
Low Global Warming Potential (GWP): Compared to their predecessors, many HFEs have a significantly lower GWP.[3][6]
-
Chemical Stability: They are chemically stable and can be used in a variety of chemical processes without degradation.[5]
These properties make them attractive for a range of applications, including as cleaning agents, heat transfer fluids, and reaction solvents.[2][3]
Physicochemical Properties: A Comparative Analysis
The utility of a solvent is dictated by its physical and chemical properties. Below is a comparison of this compound with other common laboratory and industrial solvents.
| Property | This compound | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | HFE-7100 (mixture) | HFE-7000 |
| CAS Number | 60598-17-6 | 75-09-2 | 109-99-9 | 75-05-8 | 163702-08-7 / 163702-07-6 | 375-03-1 |
| Molecular Formula | C4H6F4O | CH2Cl2 | C4H8O | C2H3N | C5H3F9O | C4H3F7O |
| Molecular Weight ( g/mol ) | 146.08 | 84.93 | 72.11 | 41.05 | ~250 | 200.06 |
| Boiling Point (°C) | 64[7] | 39.6 | 66 | 81.6 | 61 | 34 |
| Density (g/cm³ at 25°C) | 1.186[7] | 1.33 | 0.889 | 0.786 | 1.52 | 1.42 |
| Vapor Pressure (mmHg at 25°C) | 232[7] | 435 | 170 | 97 | 202 | ~399 |
| Solubility in Water | Insoluble | 13 g/L | Miscible | Miscible | 12 ppm | Insoluble[8] |
| Ozone Depletion Potential | 0 | 0 | 0 | 0 | 0[6][9] | 0 |
| Global Warming Potential (100-yr) | Low (specific data unavailable) | 9 | Low | Low | 320[9] | Low |
Applications in a Research and Development Context
While specific documented applications of this compound in drug development are scarce, the broader class of hydrofluoroethers finds utility in several areas relevant to pharmaceutical and chemical research.
Reaction Solvent
HFEs can serve as reaction media for organic synthesis. Their chemical inertness and distinct solubility profile can be advantageous in specific transformations. For instance, their immiscibility with many organic solvents and water allows for their use as an orthogonal solvent, enabling multi-step, one-pot reactions or facilitating product purification.[10]
Experimental Insight: The Williamson ether synthesis, a fundamental reaction in organic chemistry, has been successfully carried out using a variety of solvents. A study on the synthesis of a series of HFEs demonstrated that polar protic solvents like methanol provided higher yields compared to polar aprotic solvents like acetonitrile or dichloromethane, where the solubility of the sodium methoxide reactant was poor.[11] This highlights the critical role of solvent choice in reaction efficiency. While this study synthesized HFEs rather than using them as solvents, it underscores the importance of matching solvent properties to the specific reaction mechanism.
Cleaning and Extraction
The low surface tension, low viscosity, and good solvency for oils and greases make HFEs effective cleaning agents for precision components, such as those found in analytical instrumentation or manufacturing equipment.[3] They can also be used as extraction solvents in specific applications where their unique solubility characteristics are beneficial.
Heat Transfer Fluid
In many laboratory and pilot plant setups, precise temperature control is crucial. The thermal stability and wide liquid range of some HFEs make them suitable as heat transfer fluids in chillers and other temperature control units.[3]
Limitations and Considerations
Despite their advantages, hydrofluoroethers, including this compound, have limitations that researchers must consider.
-
Limited Solvency: HFEs are generally not universal solvents. Their ability to dissolve highly polar or ionic compounds is limited. This necessitates careful consideration of reactant and product solubility before selecting an HFE as a reaction medium.
-
Cost: As specialty chemicals, HFEs can be more expensive than many traditional solvents, which may be a limiting factor for large-scale applications.
-
Environmental Persistence of Degradation Products: While HFEs themselves have short atmospheric lifetimes, their degradation can lead to the formation of more persistent perfluorinated compounds, such as perfluorocarboxylic acids (PFCAs).[12] The ultimate environmental fate of these degradation products is an area of ongoing research and consideration.
-
High Volatility: Many HFEs have relatively high vapor pressures, which can lead to significant evaporative losses if not handled in a closed system. This can have both cost and environmental implications.
-
Toxicity of Decomposition Products: Although HFEs themselves have low toxicity, they can decompose at high temperatures to produce toxic compounds such as hydrogen fluoride. Therefore, their use in high-temperature applications requires appropriate safety precautions.
Comparative Analysis with Alternative Solvents
The choice of a solvent is always a trade-off between performance, safety, cost, and environmental impact. Here, we compare the hydrofluoroether class with common alternatives.
Chlorinated Solvents (e.g., Dichloromethane)
Dichloromethane (DCM) is a widely used solvent in organic synthesis due to its excellent solvency for a broad range of compounds and its relatively low boiling point, which facilitates removal. However, DCM is a suspected carcinogen and has a higher vapor pressure, leading to greater potential for worker exposure. HFEs offer a significant advantage in terms of their much lower toxicity profile.
Ethereal Solvents (e.g., Tetrahydrofuran, Diethyl Ether)
Tetrahydrofuran (THF) and diethyl ether are common solvents in organometallic chemistry and other reactions. A major drawback of these ethers is their propensity to form explosive peroxides upon storage. HFEs, being significantly more stable, do not share this hazard. However, THF is a more versatile solvent for a wider range of polar and nonpolar compounds.
Polar Aprotic Solvents (e.g., Acetonitrile, DMF)
Acetonitrile and dimethylformamide (DMF) are used for reactions involving polar and ionic species. While effective, they can be difficult to remove from reaction mixtures due to their higher boiling points and can be toxic. HFEs, with their lower boiling points and different solubility profiles, offer an alternative for specific applications where product isolation from these high-boiling solvents is problematic.
Experimental Workflow and Decision-Making
The selection of an appropriate solvent for a given application requires a systematic approach. The following workflow, visualized in the diagram below, can guide researchers in making an informed decision.
Caption: A workflow for selecting an optimal solvent.
Conclusion
This compound, as a member of the hydrofluoroether class of solvents, presents a compelling profile for researchers and drug development professionals seeking safer and more environmentally sustainable alternatives to traditional solvents. Their low toxicity, non-flammability, and favorable environmental properties are significant advantages. However, these benefits must be weighed against their limitations, including their specific solvency characteristics and higher cost.
The decision to employ an HFE should be based on a thorough evaluation of the specific application's requirements, including reactant and product solubility, reaction conditions, and process economics. While not a "drop-in" replacement for all traditional solvents, hydrofluoroethers represent a valuable tool in the modern chemist's toolbox, enabling greener and safer chemical processes. As research continues, a deeper understanding of the applications and lifecycle of these compounds will further clarify their role in sustainable chemistry and pharmaceutical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2,2-Tetrafluoro-3-methoxypropane
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,1,2,2-Tetrafluoro-3-methoxypropane (also known as Methyl 2,2,3,3-tetrafluoropropyl ether or HFE-374pcf), grounded in established safety principles and regulatory standards.
Foundational Knowledge: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound is a halogenated ether with a specific set of hazards that dictate its handling and disposal requirements.
Key Hazards:
-
Health Hazards: The compound is classified as causing skin irritation and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[1][2][3]
-
Physical Hazards: It is a flammable substance and may be supplied as a liquefied gas under pressure, which carries a risk of explosion if heated.[1][2] Vapors can form flammable mixtures with air.
-
Environmental Hazards: This chemical is considered toxic to aquatic life, with potentially long-lasting effects.[2] Therefore, it must be prevented from entering sewer systems or waterways.[3][4]
-
Reactivity: It is incompatible with strong oxidizing agents, strong bases, alkali metals, and finely divided metals.[1][5] Upon thermal decomposition, it can release highly toxic fumes such as hydrogen fluoride and carbon oxides.[1][2]
| Physicochemical Property | Value |
| Boiling Point | 64 °C[6] |
| Density | 1.186 g/cm³[6] |
| Vapor Pressure | 232 mmHg at 25°C[6] |
| Synonyms | Methyl 2,2,3,3-tetrafluoropropyl ether, HFE-374pcf[6] |
Operational Readiness: Personal Protective Equipment (PPE)
Before handling or preparing this chemical for disposal, the selection and use of appropriate PPE is non-negotiable. The causality is clear: engineering controls like fume hoods are the first line of defense, but PPE provides the essential barrier against direct exposure during transfers and spill events.
| Task | Eye/Face Protection | Hand Protection | Body & Footwear | Respiratory Protection |
| Routine Handling & Waste Collection | Chemical splash goggles conforming to ANSI Z.87.1 standard.[7] | Nitrile or Neoprene gloves. Always consult the manufacturer's compatibility chart.[8][9] | Fully buttoned lab coat, long pants, and closed-toe shoes.[1][9] | Work must be performed in a certified chemical fume hood.[10] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1][7] | Heavy-duty or double-gloved Nitrile gloves.[9] | Chemical-resistant apron or coveralls over standard lab attire.[4] | Required if ventilation is inadequate or if working outside a fume hood.[1][4] |
The Core Protocol: Step-by-Step Waste Management
The following procedures provide a self-validating system for the safe collection and disposal of this compound waste, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[11]
Step 1: The Golden Rule - Waste Segregation
The most critical step in managing this waste is segregation. As a fluorinated compound, this compound is a halogenated organic solvent .[12][13]
-
Action: Collect waste this compound and materials contaminated with it in a dedicated "Halogenated Organic Waste" container.[9][10][14]
-
Causality: Halogenated solvents require specific high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like hydrogen fluoride).[4] Mixing them with non-halogenated solvents contaminates the entire waste stream, dramatically increasing disposal costs and violating regulatory requirements.[10]
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, provided by your institution's Environmental Health & Safety (EHS) department.[9] The container must have a screw cap and be in good condition.
-
Action: Before adding any waste, affix a "Hazardous Waste" label.[10] Clearly list all chemical constituents, including "Waste this compound," and their approximate percentages. Check the boxes for relevant hazards: "Flammable" and "Toxic."[10]
-
Causality: Proper containment prevents leaks and spills. Accurate labeling is a legal requirement under RCRA and is essential for the safety of all personnel who will handle the container, from lab staff to waste technicians.
Step 3: Safe Accumulation and Storage
-
Action: Keep the waste container tightly closed at all times, except when actively adding waste.[10][14] This must be a vapor-tight seal.
-
Action: All commingling of waste must be performed inside an operating chemical fume hood to control vapor exposure.[10]
-
Action: Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed within secondary containment (such as a larger plastic tub) to contain any potential leaks.[10]
-
Causality: Closed containers prevent the release of flammable and toxic vapors into the laboratory atmosphere. Storing waste in a designated, contained SAA minimizes the risk of accidental spills and ensures the waste is managed correctly until pickup.
Emergency Protocol: Spill Management
Even with meticulous handling, spills can occur. A swift and correct response is critical to mitigate hazards.
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate all non-essential personnel.[15]
-
Control Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.[16]
-
Ventilate: Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.
-
Don PPE: Wear the appropriate spill-response PPE as detailed in the table above, including a face shield and double gloves.[17]
-
Contain the Spill: Create a dike around the spill's outer edges using an inert, non-combustible absorbent material like spill pads, diatomaceous earth, or vermiculite.[16][17][18]
-
Absorb and Collect: Cover the spill with the absorbent material, starting from the outside and working inward.[16] Once the liquid is fully absorbed, use non-sparking scoops to carefully collect the material.[16][18]
-
Package the Waste: Place the contaminated absorbent and any other contaminated materials (e.g., gloves, pads) into a heavy-duty plastic bag or a designated waste container.[16][18] Label it clearly as "Hazardous Waste" with the chemical name.
-
Decontaminate: Wipe the spill area with a towel and a detergent solution, followed by a water rinse.[19] All cleaning materials must also be disposed of as hazardous waste.[20]
Final Disposal Pathway: Cradle-to-Grave Responsibility
Under RCRA, the generator of the waste (your laboratory) is legally responsible for it from "cradle to grave."[12]
-
Action: Once your waste container is full or you are no longer generating this waste stream, contact your institution's EHS or a licensed hazardous waste management provider to arrange for pickup.
-
Causality: Final disposal must be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF). The primary method for this type of waste is controlled incineration, which ensures the complete destruction of the organic molecule and the safe scrubbing of harmful byproducts.[4] Never pour this chemical down the drain or dispose of it in regular trash.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for managing waste this compound.
Caption: Logical workflow for the safe management and disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,1,2,2-Tetrafluoro-3-methoxypropane
Welcome to your comprehensive guide on the safe handling of 1,1,2,2-Tetrafluoro-3-methoxypropane (CAS No. 60598-17-6). As a valued member of the scientific community, your safety is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, ensuring not only compliance but a thorough understanding of the risks and mitigation strategies involved. Our commitment is to empower you with the knowledge to maintain a safe and productive laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound, a hydrofluoroether, presents specific hazards that necessitate a robust personal protective equipment (PPE) strategy. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
These classifications are our primary drivers for PPE selection. The potential for irritation to the skin, eyes, and respiratory system dictates a multi-faceted approach to protection, isolating the researcher from these routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. The rationale behind each selection is detailed in the subsequent sections.
| Body Part | Required PPE | Rationale and Causality |
| Eyes and Face | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact, which can lead to irritation. Double-gloving is recommended for extended handling. |
| Body | Laboratory coat or chemical-resistant apron | Protects against incidental splashes and spills, preventing contact with clothing and underlying skin. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | The primary means of mitigating respiratory irritation from vapors. If engineering controls are insufficient, a respirator with an organic vapor cartridge is necessary. |
In-Depth Analysis of PPE Selection
Eye and Face Protection: The First Line of Defense
Given the H319 classification ("Causes serious eye irritation"), direct contact of this compound with the eyes must be prevented. Standard safety glasses do not provide a sufficient seal against splashes.
-
Chemical Splash Goggles: These are essential as they form a protective seal around the eyes, preventing entry of liquids from the sides, top, and bottom.
-
Face Shield: To be worn in conjunction with goggles, a face shield offers a broader barrier, protecting the entire face from splashes, which is particularly important when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection: Mitigating Skin Irritation
The H315 classification ("Causes skin irritation") necessitates the use of appropriate chemical-resistant gloves. The choice of glove material is critical and should be based on its resistance to halogenated compounds.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If direct contact with the chemical occurs, change gloves immediately. For prolonged exposure, consider the practice of double-gloving.
Body Protection: Preventing Dermal Exposure
A standard laboratory coat is a minimum requirement. For procedures with a higher risk of significant splashes, a chemical-resistant apron over the lab coat is recommended to provide an additional layer of protection.
Respiratory Protection: The Importance of Engineering Controls
The H335 classification ("May cause respiratory irritation") underscores the importance of minimizing inhalation of vapors.
-
Primary Control: The most effective way to prevent respiratory exposure is to handle this compound within a certified chemical fume hood. This engineering control captures vapors at the source.
-
Secondary Control: If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator equipped with an organic vapor cartridge is required.[3][4] The use of respirators is subject to a comprehensive respiratory protection program, including fit-testing and training.
Step-by-Step Operational Plan for Safe Handling
The following workflow is designed to ensure a safe and systematic approach to working with this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5] Improper disposal can lead to environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix halogenated waste with non-halogenated waste.[6] Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.[7]
Conclusion: A Culture of Safety
Adherence to these guidelines is crucial for the safe handling of this compound. By understanding the "why" behind each recommendation, you are better equipped to make informed decisions that protect yourself, your colleagues, and the environment. We encourage a proactive safety culture where every researcher is empowered with the knowledge to work safely and effectively.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
